Ramiprilat diketopiperazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H26N2O4 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-[(2S,6S,11S)-11-methyl-9,12-dioxo-1,10-diazatricyclo[6.4.0.02,6]dodecan-10-yl]-4-phenylbutanoic acid |
InChI |
InChI=1S/C21H26N2O4/c1-13-19(24)23-16-9-5-8-15(16)12-18(23)20(25)22(13)17(21(26)27)11-10-14-6-3-2-4-7-14/h2-4,6-7,13,15-18H,5,8-12H2,1H3,(H,26,27)/t13-,15-,16-,17?,18?/m0/s1 |
InChI Key |
DZRWPCCIYKIPJW-VYAKSYEXSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ramiprilat Diketopiperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway of ramiprilat (B1678798) diketopiperazine, a significant degradation product of the angiotensin-converting enzyme (ACE) inhibitor, ramipril (B1678797). This document outlines the primary formation mechanism, presents quantitative data from degradation studies, details experimental protocols for its formation, and includes visualizations to elucidate the synthesis pathway and experimental workflows.
Introduction
Ramipril, a widely prescribed medication for hypertension and heart failure, is a prodrug that is metabolized in the body to its active form, ramiprilat.[1][2] However, ramipril is susceptible to degradation, primarily through two pathways: hydrolysis to ramiprilat (Impurity E) and intramolecular cyclization to form ramiprilat diketopiperazine (Impurity D).[3][4] The formation of this compound is a critical concern in the pharmaceutical industry as it represents a loss of the active pharmaceutical ingredient and introduces an impurity that requires quantification and control.[2][5] This guide focuses on the synthesis and characterization of this compound.
Synthesis Pathway: Intramolecular Cyclization
The primary pathway for the formation of this compound from ramipril is an intramolecular cyclization reaction, also known as lactamization.[4] This reaction is promoted by heat, particularly in the solid state and under dry conditions.[4][6] The process involves the nucleophilic attack of the secondary amine on the carbonyl group of the ester, leading to the formation of a six-membered diketopiperazine ring and the elimination of ethanol.
References
- 1. benchchem.com [benchchem.com]
- 2. US20080108688A1 - Ramipril formulation - Google Patents [patents.google.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. US20070232680A1 - Preparation of ramipril and stable pharmaceutical compositions - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
The Unwanted Cyclization: A Technical Guide to the Formation of Ramiprilat Diketopiperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ramipril (B1678797), a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, undergoes in vivo hydrolysis to its active metabolite, ramiprilat (B1678798). However, both ramipril and ramiprilat are susceptible to degradation, leading to the formation of various impurities. Among these, ramiprilat diketopiperazine (DKP) is a significant concern due to its pharmacological inactivity and potential for accumulation. This technical guide provides an in-depth analysis of the mechanism of this compound formation from ramipril, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the critical pathways involved. Understanding this degradation pathway is paramount for the development of stable ramipril formulations and ensuring therapeutic efficacy and safety.
Introduction
Ramipril is a prodrug that is rapidly hydrolyzed in the liver to its active diacid metabolite, ramiprilat[1]. Ramiprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), playing a crucial role in the management of hypertension and congestive heart failure[1]. The chemical stability of ramipril and its active metabolite is a critical factor in its therapeutic effectiveness. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially harmful impurities.
Two primary degradation pathways for ramipril have been identified: hydrolysis of the ester group to form ramiprilat, and an intramolecular cyclization to form the inactive ramipril diketopiperazine (DKP)[2]. While hydrolysis to ramiprilat is a bioactivation step in vivo, its occurrence during storage is considered degradation. The formation of DKP is particularly undesirable as it represents a complete loss of therapeutic activity. This guide focuses on the mechanism, kinetics, and analytical methodologies related to the formation of ramiprilat DKP.
The Chemical Pathway: From Ramipril to Diketopiperazine
The formation of this compound is a two-step process involving the initial hydrolysis of ramipril to ramiprilat, followed by an intramolecular cyclization of ramiprilat.
Step 1: Hydrolysis of Ramipril to Ramiprilat
The first step in the degradation pathway leading to DKP is the hydrolysis of the ethyl ester moiety of ramipril to yield the active diacid, ramiprilat. This reaction can be influenced by pH, with accelerated rates observed in both acidic and alkaline conditions[2].
Step 2: Intramolecular Cyclization of Ramiprilat to Diketopiperazine
The key step in the formation of the inactive impurity is the intramolecular cyclization of ramiprilat. This reaction is a form of intramolecular aminolysis, where the secondary amine of the alanyl moiety acts as a nucleophile, attacking the activated carboxyl group of the octahydrocyclopenta[b]pyrrole-2-carboxylic acid moiety. This process is particularly favored under thermal stress and in the solid state, especially under dry conditions[2][3]. The reaction proceeds via a tetrahedral intermediate, followed by the elimination of a water molecule to form the stable six-membered diketopiperazine ring.
Figure 1: Overall degradation pathway of Ramipril to Diketopiperazine.
The detailed mechanism involves the nucleophilic attack of the secondary amine on the carboxylic acid group, leading to the formation of a tetrahedral intermediate. This is followed by proton transfer and subsequent dehydration to yield the final diketopiperazine product.
Factors Influencing Diketopiperazine Formation
Several factors have been shown to significantly influence the rate of ramiprilat DKP formation:
-
Temperature: Elevated temperatures are a major catalyst for the intramolecular cyclization reaction. Studies have shown a direct correlation between increased temperature and a higher rate of DKP formation, particularly in the solid state[3].
-
pH: The formation of DKP from ramiprilat is more prominent in acidic to neutral conditions. In contrast, alkaline conditions tend to favor the hydrolysis of ramipril to ramiprilat and inhibit the subsequent cyclization to DKP[4][5][6][7].
-
Moisture: While moisture is necessary for the initial hydrolysis of ramipril to ramiprilat, the subsequent cyclization to DKP is favored under dry conditions[3]. In humid environments, the dominant degradation product is often ramiprilat[3].
-
Excipients: The presence of certain excipients in pharmaceutical formulations can influence the degradation pathway. Some excipients can create a microenvironment that either promotes or inhibits DKP formation.
Quantitative Data on Ramipril Degradation
The rate and extent of ramipril degradation to ramiprilat and subsequently to DKP have been quantified under various stress conditions. The following tables summarize key findings from the literature.
Table 1: Influence of pH on Ramipril Degradation Products
| pH | Stress Condition | Major Degradation Product(s) | Reference |
| 3 and 5 | Ammonium phosphate (B84403) buffer, 90°C for 1 hour | Ramipril-diketopiperazine (>0.2%) | [4] |
| 8 | Ammonium phosphate buffer, 90°C for 1 hour | Ramipril-diacid (>1%) | [4] |
| Alkaline | 0.1M NaOH | Ramipril-diacid (>50%) | [4] |
| Basic | Formulation with basic stabilizers | Ramiprilat (preferential) | [5][6][7] |
Table 2: Kinetic and Thermodynamic Parameters for Ramipril Degradation (Solid State, Dry Air)
| Temperature (K) | Degradation Rate Constant (k) (s⁻¹) | Half-life (t₀.₅) (hours) at 363 K | Activation Energy (Ea) (kJ/mol) | Enthalpy (ΔH) (kJ/mol) | Entropy (ΔS) |
| 353 | - | - | 174.12 ± 46.2 | 171.65 ± 48.7 | Positive |
| 363 | (3.289 ± 0.019) x 10⁻⁶ | 5.8 | |||
| 373 | (1.396 ± 0.133) x 10⁻⁵ | - |
Data extracted from a study on solid-state degradation under 0% relative humidity, where DKP was the sole degradation product.[3][8]
Table 3: Summary of Ramipril Degradation under Various Forced Degradation Conditions
| Stress Condition | Duration | Temperature | % Degradation of Ramipril | Major Byproduct(s) Formed | Reference |
| 0.1 N HCl | 30 hours | Not specified | Not specified | Ramiprilat | [2] |
| 0.1 N NaOH | 7 days | 25 ± 2°C | Not specified | Ramiprilat | [2] |
| 3% H₂O₂ | 7 days | 25 ± 2°C | Not specified | Oxidative degradants | [2] |
| Dry Heat | 90 hours | 373 K (100°C) | Complete degradation | Ramipril DKP | [2] |
| Thermal (Solid State) | Not specified | 70°C | 15.1% | Ramipril DKP | [2] |
| Humid Heat (76% RH) | 40 hours | 363 K (90°C) | Significant degradation | Ramiprilat, Ramipril DKP | [2] |
Experimental Protocols
The study of ramipril degradation and the formation of DKP relies on well-defined experimental protocols. The following sections outline the methodologies for forced degradation studies and the subsequent analysis using high-performance liquid chromatography (HPLC) and HPLC-mass spectrometry (HPLC-MS).
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the degradation pathways of a drug substance.
Figure 2: General workflow for forced degradation studies of ramipril.
5.1.1. Preparation of Stock Solution: A stock solution of ramipril is typically prepared by dissolving a known amount of the drug substance in a suitable solvent, such as methanol, to a concentration of approximately 1 mg/mL[2].
5.1.2. Stress Conditions:
-
Acid Hydrolysis: The stock solution is mixed with an acidic solution (e.g., 0.1 N HCl) and may be heated to accelerate degradation[9].
-
Alkaline Hydrolysis: The stock solution is treated with an alkaline solution (e.g., 0.1 N NaOH) at room temperature[9].
-
Oxidative Degradation: The stock solution is mixed with a solution of hydrogen peroxide (e.g., 3%) and kept at room temperature[9].
-
Thermal Degradation (Solid State): A known weight of solid ramipril is placed in a vial and heated in an oven at a specific temperature (e.g., 70°C or higher) for a set time[2]. The sample is then dissolved in a suitable solvent before analysis.
-
Thermal Degradation (Solution): A solution of ramipril is heated at a specific temperature (e.g., 70°C)[9].
-
Photodegradation: A solution of ramipril or the solid drug is exposed to UV and visible light in a photostability chamber[9].
5.1.3. Sample Preparation for Analysis: Aliquots of the stressed samples are withdrawn at appropriate time intervals. For acidic and alkaline samples, neutralization is performed. The samples are then diluted with the mobile phase to a suitable concentration for analysis[2].
Analytical Methodologies
5.2.1. High-Performance Liquid Chromatography (HPLC) for Quantification: A common analytical technique for separating and quantifying ramipril and its degradation products is Reverse-Phase HPLC (RP-HPLC).
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is frequently used[9][10].
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH of 2.0-3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed[9][10][11]. A typical composition is acetonitrile and 0.035 M phosphate buffer (pH 2.0) in a 65:35 (v/v) ratio[10].
-
Detection: UV detection at a wavelength of 210 nm or 215 nm is generally used[3][9].
-
Temperature: The column is often maintained at a constant temperature, for instance, 25°C[2].
5.2.2. HPLC-Mass Spectrometry (HPLC-MS) for Identification: For the structural elucidation of unknown degradation products, HPLC coupled with Mass Spectrometry (HPLC-MS) is the method of choice.
-
Ionization Source: Electrospray ionization (ESI) is commonly used, operated in both positive (ESI+) and negative (ESI-) modes to obtain comprehensive mass spectral data[10].
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to determine the mass-to-charge ratio (m/z) of the parent drug and its byproducts[2].
-
Mobile Phase: The mobile phase composition may need to be adjusted to be compatible with MS detection, often involving volatile buffers. A mobile phase of methanol, water, and formaldehyde (B43269) (49:50:1 v/v/v) has been reported[3][10].
Conclusion
The formation of this compound from ramipril is a critical degradation pathway that can significantly impact the efficacy and safety of ramipril-containing drug products. This intramolecular cyclization is primarily driven by thermal stress and is more prevalent in the solid state under dry conditions. Conversely, alkaline pH and the presence of moisture tend to favor the hydrolysis of ramipril to its active form, ramiprilat, while inhibiting DKP formation. A thorough understanding of this mechanism, the factors that influence it, and the analytical methods for its detection and quantification are essential for the development of stable and effective ramipril formulations. The data and protocols presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals working to ensure the quality and stability of this important cardiovascular medication.
References
- 1. Clinical pharmacokinetics of ramipril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Stability of ramipril in the solvents of different pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US20070259941A1 - Ramipril formulation - Google Patents [patents.google.com]
- 6. Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US20080108688A1 - Ramipril formulation - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
Spectroscopic Profile of Ramiprilat Diketopiperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic characterization of ramiprilat (B1678798) diketopiperazine, a key degradation product of the angiotensin-converting enzyme (ACE) inhibitor, ramipril (B1678797). A thorough understanding of its spectroscopic properties is crucial for impurity profiling, stability testing, and ensuring the quality and safety of ramipril formulations. This document outlines the structural details, summarizes key spectroscopic data, provides detailed experimental methodologies, and illustrates the degradation pathway of ramipril.
Introduction to Ramiprilat Diketopiperazine
Ramipril, a widely prescribed medication for hypertension and heart failure, is a prodrug that is metabolized in the body to its active form, ramiprilat. During the degradation of ramipril, particularly under conditions of dry heat, it can undergo intramolecular cyclization to form a diketopiperazine derivative. When this cyclization occurs after the hydrolysis of the ethyl ester group of ramipril to form ramiprilat, the resulting compound is this compound. This impurity is also known as Ramipril EP Impurity K.
The formation of this compound represents a loss of therapeutic efficacy, as it is an inactive byproduct. Therefore, its detection and quantification are critical aspects of quality control in the pharmaceutical industry. Spectroscopic techniques are the primary tools employed for the structural elucidation and analysis of this impurity.
Chemical Structure:
-
Systematic Name: (2S)-2-[(3S,5aS,8aS,9aS)-3-methyl-1,4-dioxodecahydro-2H-cyclopenta[1][2]pyrrolo[1,2-a]pyrazin-2-yl]-4-phenylbutanoic acid[3][4]
-
Molecular Weight: 370.44 g/mol [5]
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, which are essential for its identification and characterization.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H | Data not available in search results | |||
| ¹³C | Data not available in search results |
Note: Specific experimental ¹H and ¹³C NMR data for this compound were not available in the provided search results. The data for the closely related "ramipril diketopiperazine" (the ethyl ester form) is available and shows characteristic signals for the diketopiperazine ring, the phenyl group, and the aliphatic chain.
Table 2: Mass Spectrometry (MS) Data
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Interpretation |
| Electrospray Ionization (ESI) | Data not available in search results | [M+H]⁺ (Protonated Molecule) |
Note: While a specific mass spectrum for this compound was not found, the molecular weight of 370.44 g/mol indicates that the protonated molecule [M+H]⁺ would be expected at approximately m/z 371.19.
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data not available in search results | C=O stretching (amide) |
| Data not available in search results | C=O stretching (carboxylic acid) |
| Data not available in search results | N-H stretching |
| Data not available in search results | C-H stretching (aromatic and aliphatic) |
Note: Specific IR absorption peaks for this compound were not found in the search results. However, the spectrum is expected to show characteristic absorption bands for the amide carbonyls of the diketopiperazine ring, the carbonyl and hydroxyl groups of the carboxylic acid, and C-H bonds of the aromatic and aliphatic portions of the molecule.
Experimental Protocols
Detailed experimental protocols are essential for the reliable spectroscopic characterization of this compound. The following sections outline the methodologies for key analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Isolation and Purity Assessment
HPLC is a fundamental technique for the separation and purification of ramipril and its impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A reversed-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), is commonly used.
-
Mobile Phase: A gradient or isocratic mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically employed. The pH of the aqueous phase is a critical parameter for achieving optimal separation.
-
Detection: UV detection at a wavelength of around 210 nm is generally used for the analysis of ramipril and its degradation products.[7]
-
Sample Preparation: Samples of ramipril or its formulations are dissolved in a suitable solvent, typically the mobile phase, and filtered before injection.
-
Procedure: The HPLC method should be validated for parameters such as specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure reliable quantification of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification
LC-MS is a powerful tool for the identification of impurities by providing molecular weight information.
-
Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source is commonly used.
-
LC Conditions: The HPLC conditions are similar to those described for purity assessment, ensuring good separation of the impurity from other components.
-
MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+) is typically used to generate protonated molecules [M+H]⁺.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to determine the mass-to-charge ratio of the ions.
-
Data Acquisition: Full scan mode is used to detect all ions within a specified mass range, allowing for the identification of the molecular ion of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for obtaining well-resolved spectra.
-
Sample Preparation: A pure sample of this compound (typically >95% purity) is dissolved in a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄, or dimethyl sulfoxide-d₆). Tetramethylsilane (TMS) is commonly used as an internal standard.
-
Experiments:
-
¹H NMR: Provides information about the number of different types of protons and their neighboring environments.
-
¹³C NMR: Provides information about the number of different types of carbon atoms in the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, confirming the complete structure of the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy is used to identify the functional groups present in a molecule.
-
Instrumentation: A standard FTIR spectrometer is used.
-
Sample Preparation: The sample can be analyzed as a solid using the potassium bromide (KBr) pellet method or as a thin film on a salt plate. Attenuated Total Reflectance (ATR)-FTIR is also a common and convenient method that requires minimal sample preparation.
-
Procedure: The infrared spectrum is recorded over the range of 4000-400 cm⁻¹. The positions and intensities of the absorption bands are then correlated with the characteristic vibrational frequencies of the functional groups present in this compound.
Degradation Pathway and Workflow
The formation of this compound is a critical degradation pathway for ramipril. Understanding this pathway is essential for developing stable formulations.
Caption: Degradation pathways of ramipril leading to diketopiperazine impurities.
The experimental workflow for the characterization of this compound typically involves a series of steps to isolate and identify the impurity.
Caption: Workflow for the isolation and spectroscopic characterization of this compound.
Conclusion
The spectroscopic characterization of this compound is a critical component of quality control for ramipril drug products. While specific, publicly available spectroscopic data remains limited, this guide provides a comprehensive framework of the necessary techniques and methodologies for its analysis. The use of a combination of chromatographic and spectroscopic methods, particularly HPLC, LC-MS, NMR, and FTIR, is essential for the unambiguous identification, quantification, and structural elucidation of this important degradation product. This ensures the safety, efficacy, and stability of ramipril formulations for patients.
References
- 1. Spectrometric method for the assay of ramipril using molybdophosphoric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. Development of Methods of Quality Control of the Tablets «Ramipril» | MDPI [mdpi.com]
- 4. (2S)-2-[(3S,5aS,8aS,9aS)-3-Methyl-1,4-dioxodecahydro-2H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2-yl]-4-phenylbutanoic Acid (Ramipril Diketopiperazine Acid) [lgcstandards.com]
- 5. researchgate.net [researchgate.net]
- 6. Ramipril EP Impurity K (this compound) | CAS Number 108736-10-3 [klivon.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
In Silico Prediction of Ramiprilat Diketopiperazine Toxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ramipril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, undergoes degradation to form various metabolites, including ramiprilat (B1678798) diketopiperazine (DKP). The toxicological profile of these metabolites is of significant interest in drug safety and development. This technical guide provides an in-depth analysis of the in silico prediction of ramiprilat DKP toxicity, supplemented with available experimental data. The guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of predictive models, experimental verification, and potential mechanisms of toxicity. Particular focus is given to the genotoxic and carcinogenic potential of this specific metabolite.
Introduction
The assessment of drug metabolite toxicity is a critical component of preclinical safety evaluation. In silico toxicology, utilizing Quantitative Structure-Activity Relationship (QSAR) models and other computational tools, offers a rapid and cost-effective approach to predict the potential adverse effects of these compounds. Ramiprilat diketopiperazine, a major degradation product of ramipril, has been the subject of toxicological assessment to ensure the safety of the parent drug. This guide synthesizes the current knowledge on the predicted and experimentally determined toxicity of ramiprilat DKP, providing a framework for its risk assessment.
In Silico Toxicity Prediction
In silico models are instrumental in the early identification of potential toxicity liabilities of drug metabolites. Various computational platforms and algorithms can be employed to predict a range of toxicological endpoints.
Predicted Toxicity Endpoints for this compound
A summary of the in silico predictions for various toxicity endpoints for ramiprilat DKP is presented in Table 1. These predictions are derived from (Q)SAR models which analyze the chemical structure of the molecule to estimate its potential for causing adverse effects.
| Toxicity Endpoint | Prediction | Reliability of Prediction | In Silico Model/Source |
| Carcinogenicity | Potentially Carcinogenic | Low to Moderate | (Q)SAR models (VEGA-GUI, Lazar)[1] |
| Genotoxicity | Active/Genotoxic | High | (Q)SAR models (VEGA-GUI, Lazar)[1] |
| Mutagenicity | Non-mutagenic | High | (Q)SAR models (VEGA-GUI, Lazar)[1] |
| Acute Oral Toxicity | Harmful if swallowed (Acute Tox. 4) | - | GHS Classification (PubChem)[2] |
| Reproductive Toxicity | May damage fertility or the unborn child (Repr. 1B) | - | GHS Classification (PubChem)[3] |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure (STOT RE 2) | - | GHS Classification (PubChem)[3] |
This table summarizes qualitative predictions. For detailed quantitative data from experimental studies, please refer to the subsequent sections.
In Silico Prediction Workflow
The general workflow for the in silico prediction of toxicity for a drug metabolite like ramiprilat DKP involves several key steps, from data acquisition to model-based prediction and expert review.
Experimental Verification of Toxicity
While in silico models provide valuable initial assessments, experimental verification is crucial for confirming predicted toxicities. Key in vitro assays have been performed to evaluate the genotoxicity and mutagenicity of ramiprilat DKP.
Genotoxicity: In Vitro Micronucleus Assay
The in vitro micronucleus assay is a well-established method for assessing chromosomal damage. A study investigating the genotoxic potential of ramiprilat DKP found that at high concentrations, it induced a significant increase in micronuclei, suggesting an aneugenic effect.[1] However, at physiologically relevant concentrations, this effect was not observed.[1]
The following protocol is based on the methodology described in the study by Regulska et al. (2021).
-
Cell Culture: Human lymphocytes are cultured in RPMI 1640 medium supplemented with fetal bovine serum, L-glutamine, and antibiotics.
-
Treatment: Cells are exposed to various concentrations of ramiprilat DKP (e.g., up to 0.22 mg/mL for screening and physiological concentrations of 1, 10, and 100 nM) for a short duration (e.g., 3-4 hours) without metabolic activation and for a longer duration (e.g., 24 hours) with and without metabolic activation (S9 fraction).[1]
-
Cytokinesis Block: Cytochalasin B is added to the culture medium to inhibit cytokinesis, resulting in binucleated cells.
-
Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides. The slides are then stained with a DNA-specific dye (e.g., Giemsa).
-
Scoring: The frequency of micronuclei in binucleated cells is scored under a microscope. At least 2000 binucleated cells per concentration are analyzed.
Mutagenicity: Ames Test
The Ames test, or bacterial reverse mutation assay, is used to assess the mutagenic potential of a substance. For ramiprilat DKP, the Ames test yielded a negative result, indicating that the compound itself is not mutagenic.[1] However, its nitrosated derivative showed mutagenic activity in the presence of metabolic activation.[1]
The following protocol is a generalized procedure based on standard Ames test guidelines.
-
Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) are used.
-
Treatment: The bacterial strains are exposed to various concentrations of ramiprilat DKP with and without a metabolic activation system (S9 mix).
-
Plating: The treated bacteria are plated on a minimal glucose agar (B569324) medium lacking histidine.
-
Incubation: The plates are incubated for 48-72 hours at 37°C.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Putative Signaling Pathway for Aneugenicity
The finding that ramiprilat DKP may be aneugenic at high concentrations suggests that it could interfere with the mitotic apparatus, leading to chromosome mis-segregation. A putative signaling pathway for chemically induced aneugenicity is depicted below. This is a generalized pathway, and the specific molecular targets of ramiprilat DKP within this pathway have not yet been elucidated.
Discussion and Conclusion
The available in silico and in vitro data provide a consistent picture regarding the toxicological profile of this compound. While the compound itself does not appear to be mutagenic in the Ames test, there is a clear signal for genotoxicity, specifically aneugenicity, at high concentrations in the in vitro micronucleus assay.[1] This finding aligns with the in silico prediction of genotoxicity. The prediction of potential carcinogenicity, although of low to moderate reliability, is supported by the observed genotoxic potential, as genomic instability is a known driver of carcinogenesis.
The GHS classifications for the acid form of ramiprilat DKP also raise concerns regarding reproductive and repeated-dose toxicity, warranting further investigation. It is important to note that the aneugenic effects were observed at concentrations that may not be physiologically relevant under normal therapeutic use of ramipril.[1] However, the formation of this metabolite as a drug impurity underscores the importance of controlling its levels in pharmaceutical formulations.
References
Ramiprilat Diketopiperazine: An In-Depth Technical Guide to a Key Ramipril Impurity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ramipril (B1678797), a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, is susceptible to degradation, leading to the formation of various impurities. Among these, Ramiprilat diketopiperazine (DKP) is a significant concern due to its potential impact on the safety and efficacy of the drug product. This technical guide provides a comprehensive overview of this compound, including its formation, analytical detection, and potential biological activities. Detailed experimental protocols and quantitative data from degradation studies are presented to aid researchers and drug development professionals in understanding and controlling this critical impurity.
Introduction
Ramipril is a prodrug that is hydrolyzed in vivo to its active metabolite, ramiprilat, a potent ACE inhibitor.[1] The chemical stability of ramipril is a critical quality attribute, as degradation can lead to a loss of potency and the formation of undesired impurities.[1] One of the primary degradation pathways for ramipril is intramolecular cyclization, or lactamization, which results in the formation of this compound (also known as Ramipril Impurity D or Ramipril DKP).[1][2] Unlike ramiprilat, this compound is pharmacologically inactive.[3] Therefore, its presence in ramipril formulations represents a direct loss of active pharmaceutical ingredient (API) and necessitates strict control.
This guide delves into the technical aspects of this compound, providing detailed information on its formation under various stress conditions, validated analytical methodologies for its quantification, and an overview of its toxicological profile.
Formation of this compound
This compound is formed through an intramolecular cyclization reaction of ramipril. This process is influenced by several factors, primarily pH, temperature, and humidity.
Chemical Transformation
The formation of this compound involves the nucleophilic attack of the secondary amine on the ester carbonyl group within the ramipril molecule, leading to the elimination of ethanol (B145695) and the formation of a stable six-membered diketopiperazine ring.
References
A Technical Guide to the Physicochemical Properties of Ramiprilat Diketopiperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ramiprilat (B1678798) diketopiperazine, also known as Ramipril (B1678797) Impurity K, is a primary degradation product and metabolite of ramipril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor.[1][2][3][4] Ramipril is a prodrug that is hydrolyzed in vivo to its active form, ramiprilat, which exerts its therapeutic effect by inhibiting the conversion of angiotensin I to angiotensin II.[5][6][7] The formation of ramiprilat diketopiperazine occurs through an intramolecular cyclization of ramiprilat.[8][9] Unlike ramiprilat, the diketopiperazine derivative is pharmacologically inactive.[8] Understanding the physicochemical properties of this key impurity is critical for the development of stable ramipril formulations, for analytical method development, and for ensuring the quality and safety of the drug product. This guide provides a summary of the known physicochemical properties of this compound and details the experimental protocols for their determination.
Physicochemical Properties
The quantitative physicochemical data for this compound are summarized in the table below. It is important to note that while some data are available, specific values for properties such as pKa and aqueous solubility are not extensively reported in the literature, necessitating experimental determination.
| Property | Value | Reference(s) |
| IUPAC Name | (2S)-2-[(2S,6S,8S,11S)-11-methyl-9,12-dioxo-1,10-diazatricyclo[6.4.0.02,6]dodecan-10-yl]-4-phenylbutanoic acid | [3] |
| Synonyms | Ramipril Diketopiperazine Acid, Ramipril Impurity K | [1][3][4] |
| Molecular Formula | C21H26N2O4 | [1][10] |
| Molecular Weight | 370.44 g/mol | [1][10] |
| Appearance | White to Off-White Solid | [1] |
| Melting Point | >75°C (decomposes) | [10] |
| Solubility (Qualitative) | Soluble in DMSO and Methanol | [10] |
Biological Context: The Renin-Angiotensin-Aldosterone System (RAAS)
To understand the significance of this compound as a metabolite, it is essential to consider the mechanism of action of the parent drug, ramipril. Ramipril and its active metabolite, ramiprilat, are potent inhibitors of the Angiotensin-Converting Enzyme (ACE), a key component of the RAAS which regulates blood pressure.[11][12] this compound is an inactive metabolite, and its formation represents a pathway of drug degradation or metabolism that does not contribute to the therapeutic effect.[8][13]
Figure 1: Ramipril's mechanism of action within the RAAS pathway.
Experimental Protocols
Detailed methodologies are provided for the determination of key physicochemical properties of this compound.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound and is recommended by the World Health Organization (WHO).[14][15][16]
Methodology:
-
Buffer Preparation: Prepare aqueous buffers at a minimum of three different pH levels relevant to physiological conditions (e.g., pH 1.2, 4.5, and 6.8).[16] Pharmacopoeial buffer solutions are recommended.[16]
-
Sample Preparation: Add an excess amount of finely powdered this compound to a known volume of each buffer solution in a sealed flask. The presence of undissolved solid material at the end of the experiment is necessary to confirm that a saturated solution has been achieved.[15][17]
-
Equilibration: Agitate the flasks at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or orbital agitator.[16]
-
Sampling: Periodically collect samples from the supernatant. To establish that equilibrium has been reached, concentrations should be measured at various time points (e.g., 24, 48, and 72 hours) until consecutive measurements show no significant change.[16]
-
Phase Separation: Immediately after sampling, separate the undissolved solid from the solution. This is typically achieved by centrifugation followed by filtration through a suitable membrane filter (e.g., 0.45 µm).
-
Analysis: Quantify the concentration of dissolved this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The equilibrium solubility is reported as the average concentration (e.g., in mg/mL or µg/mL) from at least three replicate experiments once the concentration-time plateau has been reached.
Figure 2: Workflow for solubility determination via the shake-flask method.
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a precise and widely used method for determining the pKa of ionizable compounds in solution.[18][19]
Methodology:
-
System Calibration: Calibrate the pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[18][19]
-
Sample Preparation: Accurately weigh and dissolve this compound in a suitable solvent system (e.g., water or a water-cosolvent mixture for sparingly soluble compounds) to a known concentration (e.g., 1 mM).[18][19] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[18]
-
Inert Atmosphere: Purge the solution with nitrogen before and during the titration to remove dissolved carbon dioxide and prevent its interference with pH measurements.[18]
-
Titration: Place the solution in a thermostatted vessel on a magnetic stirrer. Immerse the calibrated pH electrode.
-
For an acidic compound, titrate with a standardized basic titrant (e.g., 0.1 M NaOH).
-
For a basic compound, titrate with a standardized acidic titrant (e.g., 0.1 M HCl).
-
-
Data Collection: Add the titrant in small, precise increments and record the pH value after each addition, ensuring the reading is stable (e.g., drift < 0.01 pH units/minute).[19]
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve. This can be calculated as the pH at which 50% of the compound is neutralized.
-
Replication: Perform the titration at least in triplicate to ensure the reliability of the results.[18][19]
Figure 3: Workflow for pKa determination via potentiometric titration.
Determination of Melting Point (Capillary Method)
The capillary method is a standard pharmacopeial procedure for determining the melting range of a solid crystalline substance.[20][21]
Methodology:
-
Sample Preparation: Ensure the this compound sample is finely powdered and thoroughly dried, for instance, in a vacuum desiccator over silica (B1680970) gel for 24 hours.[20]
-
Capillary Loading: Pack the dry powder into a thin-walled capillary tube, sealed at one end, to a height of 2.5-3.5 mm.[20] Tap the tube gently on a hard surface to compact the sample.[22]
-
Instrument Setup: Place the loaded capillary into the heating block of a melting point apparatus.
-
Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20°C/minute) to find an estimated range.[22]
-
Accurate Determination: For an accurate measurement, start heating at a temperature approximately 5-10°C below the expected melting point.[20][22] Set the heating rate to a slow, controlled ramp (e.g., 1-2°C/minute).[20][23]
-
Observation: Observe the sample through the magnifying lens.
-
Reporting: The melting point is reported as the range between the onset and clear points. For a pure substance, this range is typically narrow.
Figure 4: Workflow for melting point determination via the capillary method.
References
- 1. This compound(Mixture of Diastereoisomers) [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ramipril diketopiperazine acid | C21H26N2O4 | CID 69267073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ramipril Diketopiperazine Acid | CymitQuimica [cymitquimica.com]
- 5. Ramipril | C23H32N2O5 | CID 5362129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. ramipril | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. US20080108688A1 - Ramipril formulation - Google Patents [patents.google.com]
- 9. US20070232680A1 - Preparation of ramipril and stable pharmaceutical compositions - Google Patents [patents.google.com]
- 10. chembk.com [chembk.com]
- 11. imedpub.com [imedpub.com]
- 12. What is the mechanism of Ramipril? [synapse.patsnap.com]
- 13. WO2007045907A2 - Ramipril formulation with increased stability - Google Patents [patents.google.com]
- 14. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 15. researchgate.net [researchgate.net]
- 16. who.int [who.int]
- 17. lup.lub.lu.se [lup.lub.lu.se]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. dergipark.org.tr [dergipark.org.tr]
- 20. thinksrs.com [thinksrs.com]
- 21. nano-lab.com.tr [nano-lab.com.tr]
- 22. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 23. westlab.com [westlab.com]
The Emergence of a Key Degradant: A Technical Guide to Ramiprilat Diketopiperazine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the discovery and initial identification of ramiprilat (B1678798) diketopiperazine, a critical degradation product of the angiotensin-converting enzyme (ACE) inhibitor, ramipril (B1678797). Understanding the formation, identification, and characterization of this impurity is paramount for the development of stable and effective ramipril formulations.
Introduction: The Inevitable Transformation
Ramipril, a prodrug, is converted in vivo to its active metabolite, ramiprilat, which is a potent ACE inhibitor.[1] However, during its shelf life and under various stress conditions, ramipril can undergo degradation through two primary pathways: hydrolysis to the active ramiprilat and an intramolecular cyclization to form the inactive impurity, ramiprilat diketopiperazine (DKP).[2][3] The formation of DKP is a significant concern in pharmaceutical formulations as it leads to a loss of potency. This guide provides a comprehensive overview of the discovery, synthesis, and analytical identification of this key impurity.
Discovery and Formation Pathway
The initial identification of this compound emerged from forced degradation studies of ramipril, which are designed to understand the stability of the drug substance under various stress conditions. These studies revealed that under conditions of dry heat and in acidic to neutral pH environments, ramipril is prone to intramolecular cyclization to form DKP.[2][4] In contrast, alkaline conditions tend to favor the hydrolysis pathway, leading to the formation of ramiprilat.
The formation of this compound is a critical quality attribute to monitor during the development and manufacturing of ramipril drug products.
Synthesis of this compound Reference Standard
The availability of a pure reference standard of this compound is essential for its accurate identification and quantification in ramipril samples. While several methods can be employed, a common approach involves the thermal degradation of ramipril.
Experimental Protocol: Thermal Degradation
A straightforward method for the synthesis of this compound involves heating the ramipril drug substance.
Materials:
-
Ramipril powder
-
Oven or heating block
-
Appropriate glassware
Procedure:
-
Place a known quantity of ramipril powder in a suitable glass vial.
-
Heat the vial in an oven at a temperature of 120°C for 6-8 hours.[3]
-
Monitor the conversion of ramipril to this compound periodically using a suitable analytical method, such as HPLC.
-
Once the desired conversion is achieved, the resulting material can be purified using techniques like preparative chromatography to isolate the this compound.
Initial Identification and Analytical Methods
The initial identification and routine analysis of this compound are primarily performed using stability-indicating high-performance liquid chromatography (HPLC) methods. These methods are designed to separate the parent drug, ramipril, from its degradation products, including DKP and ramiprilat.
Stability-Indicating HPLC Method
Table 1: Typical HPLC Parameters for the Analysis of Ramipril and its Degradation Products
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of acetonitrile (B52724) and phosphate (B84403) buffer (pH adjusted to the acidic range, e.g., 2.5-3.5) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Temperature | Ambient or controlled (e.g., 25°C) |
Note: The exact mobile phase composition and gradient may vary depending on the specific method.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For definitive identification and structural confirmation, LC-MS is a powerful tool. The mass spectrometer provides molecular weight information and fragmentation patterns that are unique to the this compound molecule.
Table 2: Mass Spectrometric Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C21H26N2O4 | [5] |
| Molecular Weight | 370.44 g/mol | [5] |
| CAS Number | 108731-95-9 | [6] |
Characterization of this compound
Beyond chromatographic and mass spectrometric identification, further characterization of this compound is performed using spectroscopic techniques to confirm its structure.
Spectroscopic Data
Table 3: Spectroscopic Data for the Characterization of this compound
| Technique | Key Observations |
| Nuclear Magnetic Resonance (NMR) | The 1H NMR spectrum shows characteristic signals for the protons in the diketopiperazine ring and the side chains. |
| Infrared (IR) Spectroscopy | The IR spectrum displays characteristic absorption bands for the amide carbonyl groups within the diketopiperazine ring. |
Forced Degradation Studies
Forced degradation studies are instrumental in understanding the stability profile of a drug substance and identifying potential degradation products.
Experimental Workflow
Quantitative Data from Stress Studies
The following table summarizes the typical degradation of ramipril under various stress conditions.
Table 4: Summary of Ramipril Degradation under Stress Conditions
| Stress Condition | Major Degradation Product(s) | Extent of Degradation |
| Acidic Hydrolysis (0.1N HCl, 60°C) | This compound | Significant |
| Alkaline Hydrolysis (0.1N NaOH, RT) | Ramiprilat | Rapid and extensive |
| Oxidative (3% H2O2, RT) | Various oxidative degradants | Moderate |
| Thermal (Dry Heat, 70°C) | This compound | Significant |
Note: The extent of degradation is qualitative and can vary based on the duration and exact conditions of the stress test.
Conclusion
The discovery and initial identification of this compound as a primary degradation product of ramipril have been crucial for the development of robust and stable pharmaceutical formulations. A thorough understanding of its formation pathway, coupled with validated analytical methods for its detection and quantification, is essential for ensuring the quality, safety, and efficacy of ramipril-containing medicines. This technical guide provides a foundational understanding for researchers and drug development professionals working with this important therapeutic agent.
References
- 1. US20070259941A1 - Ramipril formulation - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. mdpi.com [mdpi.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Ramipril diketopiperazine | C23H30N2O4 | CID 14520363 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Intramolecular Cyclization of Ramipril and the Formation of Diketopiperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the intramolecular cyclization of the angiotensin-converting enzyme (ACE) inhibitor, ramipril (B1678797), which leads to the formation of its primary degradation product, ramipril diketopiperazine (DKP). A thorough understanding of this degradation pathway is critical for the development of stable, safe, and effective pharmaceutical formulations of ramipril.
It is a common misconception that ramiprilat (B1678798), the active metabolite of ramipril, undergoes cyclization to form diketopiperazine. However, the primary degradation pathway involves the direct intramolecular cyclization of the parent drug, ramipril. Ramipril is a prodrug that is converted in the body via hydrolysis of its ester group to the active form, ramiprilat.[1] In pharmaceutical formulations, ramipril can degrade through two main pathways: hydrolysis to ramiprilat and intramolecular cyclization to the inactive byproduct, ramipril diketopiperazine.
Core Degradation Pathways of Ramipril
Ramipril's stability is influenced by several environmental factors, including pH, temperature, and moisture. The two predominant degradation pathways are:
-
Hydrolysis: The ester group in ramipril can be hydrolyzed to form its active metabolite, ramiprilat (also known as ramipril diacid). This reaction is more prevalent in alkaline conditions.[2]
-
Intramolecular Cyclization (Lactamization): Ramipril can undergo an internal cyclization reaction to form the inactive diketopiperazine derivative. This pathway is favored in acidic conditions and under thermal stress.[3]
The formation of diketopiperazine is a significant concern in the formulation and storage of ramipril products as it results in a loss of potency.
Factors Influencing Diketopiperazine Formation
The rate and extent of ramipril's cyclization to diketopiperazine are influenced by several key factors:
-
pH: Acidic conditions promote the formation of diketopiperazine. In buffer solutions of pH 3 and pH 5, an increase in ramipril-diketopiperazine has been observed.[2][4]
-
Temperature: Elevated temperatures accelerate the degradation of ramipril, leading to the formation of diketopiperazine.[5][6]
-
Moisture: The presence of moisture can facilitate both hydrolysis and cyclization, with the predominant pathway being influenced by other factors like pH.[6]
-
Excipients: The choice of excipients in a formulation can impact the stability of ramipril. Alkaline substances can favor the formation of ramiprilat over diketopiperazine.[7]
Quantitative Data on Ramipril Degradation
The following tables summarize quantitative data from forced degradation studies on ramipril, highlighting the conditions that lead to the formation of ramipril diketopiperazine.
| Stress Condition | Duration | Temperature | % Degradation of Ramipril | Major Byproduct(s) Formed | Reference(s) |
| 0.1 N HCl | 30 hours | Not specified | Significant | Ramiprilat, Ramipril Diketopiperazine | [8] |
| Water (Neutral) | 7 days | 25 ± 2°C | Not specified | Ramiprilat, Ramipril Diketopiperazine | [8] |
| 0.1 N NaOH | Not specified | Not specified | > 50% | Ramiprilat | [2][8] |
| Thermal (Dry Air) | 20 hours | 373 K (100°C) | Partial | Ramipril Diketopiperazine | [5] |
| Thermal (Dry Air) | 90 hours | 373 K (100°C) | Complete | Ramipril Diketopiperazine | [5] |
| Humidity (76% RH) | 150 days | 343-363 K (70-90°C) | Not specified | Ramiprilat, Ramipril Diketopiperazine | [6] |
| Buffer pH 3 | 1 hour | 90°C | > 0.2% (as Impurity D) | Ramipril Diketopiperazine | [2] |
| Buffer pH 5 | 1 hour | 90°C | > 0.2% (as Impurity D) | Ramipril Diketopiperazine | [2] |
| Buffer pH 8 | 1 hour | 90°C | > 1% (as Impurity E) | Ramiprilat | [2] |
Kinetics of Ramipril Degradation to Diketopiperazine:
| Condition | Kinetic Order | Rate Constant (k) | Half-life (t0.5) | Reference(s) |
| Dry Air, 373 K (100°C) | First-order | 1.396 ± 0.133 × 10-5 s-1 | Not specified | [5][9] |
| Dry Air, 363 K (90°C) | First-order | (3.289 ± 0.019) x 10-6 s-1 | 5.8 hours | [5] |
| 76% RH, 363 K (90°C) | First-order | (1.343 ± 0.093) × 10-6 s-1 | 146 hours | [5] |
Experimental Protocols
Forced Degradation Studies
A typical forced degradation study for ramipril involves subjecting the drug substance to various stress conditions to identify potential degradation products and establish degradation pathways.
Protocol for Stress Degradation Studies of Ramipril: [8]
-
Acid Hydrolysis: Dissolve ramipril in 0.1 N HCl and keep at room temperature for a specified duration (e.g., 30 hours). Neutralize the solution before analysis.
-
Alkaline Hydrolysis: Dissolve ramipril in 0.1 N NaOH and keep at room temperature for a specified duration. Neutralize the solution before analysis.
-
Neutral Hydrolysis: Dissolve ramipril in water and keep at room temperature for a specified duration (e.g., 7 days).
-
Oxidative Degradation: Treat a solution of ramipril with 3% H2O2 at room temperature.
-
Thermal Degradation: Expose solid ramipril to a high temperature (e.g., 70°C) for a specified period.
-
Photolytic Degradation: Expose a solution of ramipril to UV and visible light.
-
Sample Analysis: Analyze all stressed samples using a stability-indicating HPLC method to identify and quantify ramipril and its degradation products.
High-Performance Liquid Chromatography (HPLC) Method for Analysis of Ramipril and its Degradation Products
A validated, stability-indicating HPLC method is essential for separating and quantifying ramipril from its degradation products, including ramiprilat and ramipril diketopiperazine.
Example HPLC Protocol: [8]
-
Column: RP-18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol, tetrahydrofuran, and phosphate (B84403) buffer (pH 2.4; 0.01M) in a ratio of 55:5:40 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 215 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the ramipril sample (pure drug or from a formulation) in a suitable solvent (e.g., methanol) to a known concentration.
-
Analysis: Inject the prepared sample into the HPLC system and record the chromatogram. Identify and quantify the peaks corresponding to ramipril, ramiprilat, and ramipril diketopiperazine by comparing their retention times and peak areas with those of reference standards.
Visualizations
Degradation Pathway of Ramipril
Experimental Workflow for Ramipril Stability Analysis
References
- 1. Ramipril | C23H32N2O5 | CID 5362129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Stability of ramipril in the solvents of different pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP1937220A2 - Ramipril formulation with increased stability - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: HPLC Method for the Quantification of Ramiprilat and its Diketopiperazine Derivative
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ramipril (B1678797), a potent angiotensin-converting enzyme (ACE) inhibitor, is a prodrug that is metabolized in the liver to its active form, ramiprilat (B1678798). During the manufacturing process and upon storage, ramipril can degrade to form impurities, including ramiprilat and its diketopiperazine derivative.[1][2] The presence of these impurities can impact the safety and efficacy of the drug product. Therefore, a robust and reliable analytical method for the simultaneous quantification of ramiprilat and its diketopiperazine derivative is crucial for quality control and stability studies.
This application note details a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of ramiprilat and ramipril diketopiperazine.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | LiChrospher® 100 RP-18 (250 mm × 4 mm, 5 µm)[1] |
| Mobile Phase | Acetonitrile (B52724) / 0.035 M Potassium Dihydrogen Phosphate (B84403) Buffer (pH 2.0) (65:35 v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 20 µL[1] |
| Detection Wavelength | 213 nm[1] |
| Column Temperature | Ambient |
Preparation of Solutions
-
Phosphate Buffer (0.035 M, pH 2.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in distilled water. Adjust the pH to 2.0 using phosphoric acid.[1]
-
Mobile Phase: Mix acetonitrile and the prepared phosphate buffer in a 65:35 (v/v) ratio.[1] Filter and degas the mobile phase before use.
-
Standard Stock Solutions: Prepare individual stock solutions of ramiprilat and ramipril diketopiperazine in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to cover the desired concentration range for building the calibration curve.
-
Sample Preparation: The sample preparation will depend on the matrix (e.g., bulk drug, pharmaceutical formulation). For a drug substance, dissolve a known amount in methanol. For tablets, a powdered tablet sample can be disintegrated in water and then dissolved in methanol, followed by filtration.[1]
Method Validation Summary
The method should be validated according to ICH guidelines. The following is a summary of typical validation parameters.
Table 2: Method Validation Parameters
| Parameter | Typical Specification |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 |
| Specificity | No interference from blank, placebo, or other impurities at the retention times of the analytes. |
Results and Discussion
The described HPLC method is capable of separating ramiprilat and its diketopiperazine derivative from the parent drug, ramipril. In a stability study, the degradation products were identified as ramiprilat and the diketopiperazine derivative.[1] The retention times for the degradation products were found to be approximately 4.15 min and 5.83 min, while ramipril eluted at approximately 7.80 min.[1]
Table 3: Typical Retention Times
| Compound | Retention Time (min) |
| Ramiprilat | ~ 4.15[1] |
| Ramipril Diketopiperazine | ~ 5.83[1] |
| Ramipril | ~ 7.80[1] |
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of ramiprilat and its diketopiperazine derivative using this HPLC method.
Caption: Experimental workflow for HPLC quantification.
Logical Relationship of Ramipril and its Degradants
The following diagram illustrates the relationship between ramipril and its primary degradation products, ramiprilat and the diketopiperazine derivative.
Caption: Degradation pathway of Ramipril.
Conclusion
The presented HPLC method provides a reliable and robust approach for the simultaneous quantification of ramiprilat and its diketopiperazine derivative. This method is suitable for routine quality control analysis and stability studies of ramipril in bulk drug and pharmaceutical formulations. The method is specific, accurate, and precise, ensuring the quality and safety of the final drug product.
References
Application Note: High-Throughput LC-MS/MS Analysis of Ramipril and its Active Metabolite Ramiprilat in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the angiotensin-converting enzyme (ACE) inhibitor, ramipril (B1678797), and its pharmacologically active metabolite, ramiprilat (B1678798), in human plasma. Ramipril is a prodrug that is converted in the liver to ramiprilat, which is a more potent ACE inhibitor.[1] Monitoring the plasma concentrations of both compounds is crucial for pharmacokinetic and bioequivalence studies. The methodologies detailed herein offer two common sample preparation techniques: protein precipitation and solid-phase extraction, followed by a rapid and selective LC-MS/MS analysis. This application note is intended for researchers, scientists, and professionals in drug development who require accurate bioanalytical data.
Introduction
Ramipril is an effective medication for the treatment of hypertension and heart failure.[2] Following oral administration, it is metabolized in the liver to its active diacid metabolite, ramiprilat.[3][4] Ramiprilat is approximately six times more potent in inhibiting ACE than its parent compound.[1] The therapeutic action of ramipril is primarily attributed to the activity of ramiprilat. Therefore, the simultaneous measurement of both ramipril and ramiprilat in biological matrices is essential for a comprehensive understanding of its pharmacokinetic profile. LC-MS/MS has become the standard for the bioanalysis of pharmaceuticals due to its high sensitivity, selectivity, and speed.
Experimental
Materials and Reagents
-
Ramipril and Ramiprilat reference standards (purity ≥99%)
-
Internal Standards (IS): Enalapril, Enalaprilat, or Ramipril-d5
-
LC-MS grade methanol (B129727), acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (with K3 EDTA as anticoagulant)
Sample Preparation
Two primary methods for plasma sample preparation are presented: protein precipitation and solid-phase extraction.
Protocol 1: Protein Precipitation
This method is rapid and straightforward, suitable for high-throughput analysis.
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Add 300 µL of cold methanol to precipitate the plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge the samples at 13,200 rpm for 10 minutes.[5]
-
Transfer the clear supernatant to a clean vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
This method provides a cleaner extract, minimizing matrix effects.[6]
-
Condition a mixed-mode strong anion exchange SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water.[7]
-
Equilibrate the cartridge with 2 mL of 2% formic acid in water.[7]
-
To 1 mL of plasma, add the internal standard.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of 2% formic acid in water, followed by 2 mL of methanol.[7]
-
Elute the analytes with 2 mL of 5% ammonium hydroxide (B78521) in methanol.[7]
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.
Liquid Chromatography
Chromatographic separation is achieved using a C18 reversed-phase column. The following are representative conditions.
| Parameter | Condition 1 | Condition 2 |
| Column | Aquasil C18, 100 x 2.1 mm, 5 µm[6] | Waters Atlantis C18 |
| Mobile Phase A | Deionized water with 1.0 mM ammonium trifluoroacetate[6] | 0.1% Formic acid and 5 mM ammonium acetate in water |
| Mobile Phase B | Acetonitrile with 1.0 mM ammonium trifluoroacetate[6] | 0.1% Formic acid in methanol |
| Gradient/Isocratic | Isocratic: 65% B[6] | Isocratic: 90% B[5] |
| Flow Rate | 0.4 mL/min | - |
| Column Temperature | 45 °C | - |
| Injection Volume | 10 µL | 10 µL[5] |
Mass Spectrometry
Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
| Parameter | Ramipril | Ramiprilat | Enalapril (IS) |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | 417.3[5] | 389.2 | 377.3[5] |
| Product Ion (m/z) | 234.3[5] | 206.1 | 234.2[5] |
| Collision Energy (eV) | 25[5] | - | 25[5] |
Quantitative Data Summary
The following tables summarize the performance characteristics of various published LC-MS/MS methods for the analysis of ramipril and ramiprilat.
Table 1: Method Validation Parameters
| Analyte | LLOQ (ng/mL) | Linearity Range (ng/mL) | Recovery (%) | Reference |
| Ramipril | 0.1 | 0.1 - 100 | 63.5 - 74.3 | [6] |
| Ramiprilat | 0.1 | 0.1 - 100 | 63.5 - 74.3 | [6] |
| Ramipril | 0.5 | 0.5 - 80 | ~87 | [5] |
| Ramiprilat | 0.5 | 0.5 - 250 | 101.8 | [8] |
| Ramipril | 1.09 | 1.09 - 108.71 | >98 | [9] |
| Ramiprilat | 1.08 | 1.08 - 107.56 | >98 | [9] |
Visualizations
Metabolic Pathway of Ramipril
Ramipril is a prodrug that is hydrolyzed in the liver to its active metabolite, ramiprilat.[3]
Experimental Workflow
The general workflow for the LC-MS/MS analysis of ramipril and ramiprilat is depicted below.
Conclusion
The LC-MS/MS methods described in this application note provide reliable and sensitive approaches for the simultaneous quantification of ramipril and its active metabolite ramiprilat in human plasma. The choice between protein precipitation and solid-phase extraction for sample preparation will depend on the specific requirements of the study, such as throughput needs and the desired level of extract cleanliness. The provided parameters and protocols can be readily adapted and implemented in laboratories equipped with standard LC-MS/MS instrumentation, making them suitable for demanding research applications in the fields of drug metabolism and pharmacokinetics.
References
- 1. US20080108688A1 - Ramipril formulation - Google Patents [patents.google.com]
- 2. Ramipril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. SMPDB [smpdb.ca]
- 4. Clinical pharmacokinetics of ramipril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tsijournals.com [tsijournals.com]
- 6. jddtonline.info [jddtonline.info]
- 7. benchchem.com [benchchem.com]
- 8. Liquid chromatography-mass spectrometry method for determination of ramipril and its active metabolite ramiprilat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsonline.com [ijpsonline.com]
Development of a Validated Stability-Indicating Assay for Ramipril: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to developing and validating a stability-indicating assay for Ramipril, an angiotensin-converting enzyme (ACE) inhibitor. The protocols and data presented are compiled from various validated methods and are intended to serve as a practical resource for quality control and stability assessment of Ramipril in pharmaceutical development.
Introduction
Ramipril is widely prescribed for the treatment of hypertension and heart failure. As a prodrug, it is converted to its active metabolite, ramiprilat, in the body. The chemical structure of Ramipril contains ester and amide functionalities, making it susceptible to degradation, primarily through hydrolysis and intramolecular cyclization.[1] Therefore, a validated stability-indicating assay is crucial to ensure the identity, purity, potency, and safety of Ramipril drug substance and product throughout its shelf life. This assay must be able to separate the intact drug from its degradation products and potential impurities.
Degradation Pathways of Ramipril
Forced degradation studies are essential for identifying potential degradation products and demonstrating the specificity of the analytical method.[1] Ramipril is known to degrade under various stress conditions, leading to the formation of two primary degradation products:
-
Ramiprilat (Ramipril Diacid): Formed by the hydrolysis of the ester group.[1]
-
Ramipril Diketopiperazine (DKP): An inactive byproduct resulting from intramolecular cyclization.[1]
The following diagram illustrates the main degradation pathways of Ramipril.
Experimental Protocols
This section details the methodologies for performing forced degradation studies and the subsequent analysis using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Forced Degradation Studies
Objective: To generate potential degradation products of Ramipril under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.
Materials:
-
Ramipril drug substance
-
Hydrochloric acid (HCl), 0.1 N and 0.5 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N and 0.5 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol, HPLC grade
-
Water, HPLC grade
Protocol:
-
Acid Hydrolysis: Dissolve a known amount of Ramipril in 0.1 N HCl and keep at 60°C. Withdraw samples at various time points, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.[2]
-
Alkaline Hydrolysis: Dissolve Ramipril in 0.1 N NaOH and keep at room temperature. Withdraw samples at different intervals, neutralize with 0.1 N HCl, and dilute with the mobile phase for analysis.[2]
-
Neutral Hydrolysis: Dissolve Ramipril in water and reflux. Cool the solution and dilute with the mobile phase for analysis.
-
Oxidative Degradation: Treat a solution of Ramipril with 3% H₂O₂ at room temperature. Monitor the reaction and, upon sufficient degradation, dilute the sample with the mobile phase for HPLC analysis.[3]
-
Thermal Degradation: Expose solid Ramipril to dry heat (e.g., 70°C) for a specified period. Dissolve the stressed sample in a suitable solvent and dilute with the mobile phase before analysis.[2][3]
-
Photolytic Degradation: Expose a solution of Ramipril to UV and visible light. Prepare a control sample stored in the dark. Analyze both samples by HPLC.[3]
Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method capable of separating Ramipril from its degradation products.
Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software.
Chromatographic Conditions:
The following table summarizes various reported chromatographic conditions for the analysis of Ramipril.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | RP-18 column[3] | Thermo MOS-2 Hypersil, C8 (150 x 4.6 mm, 5 µm)[4] | Altima C18 (150 x 4.6 mm, 5µ particle size)[5] |
| Mobile Phase | Methanol - Tetrahydrofuran - Phosphate buffer (pH 2.4; 0.01M) (55:5:40, v/v/v)[3] | Potassium dihydrogen orthophosphate buffer (pH 3; 20 mM): Acetonitrile (40:60 v/v)[4] | Phosphate buffer (pH 4.8): Acetonitrile: Methanol (35:10:55 v/v/v)[5] |
| Flow Rate | 1.0 mL/min[3] | 0.8 mL/min[4] | 1.0 mL/min[5] |
| Detection Wavelength | 215 nm[3] | 210 nm[4] | 210 nm[5] |
| Injection Volume | Not Specified | 10 µL[4] | Not Specified |
| Column Temperature | Not Specified | 40 °C[4] | Not Specified |
Method Validation
The developed stability-indicating method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The key validation parameters are summarized below.
The following table summarizes typical validation data for a stability-indicating Ramipril assay.
| Validation Parameter | Acceptance Criteria | Typical Results |
| Specificity | The method should be able to resolve Ramipril from its degradation products and excipients. | Ramipril peak is well-resolved from degradation peaks under all stress conditions. |
| Linearity | Correlation coefficient (r²) ≥ 0.998 | r² > 0.998 over a concentration range of 35-65 µg/mL[4] |
| Range | The range should cover the expected concentrations of the analyte. | 35-65 µg/mL for assay[4] |
| Accuracy | % Recovery should be within 98.0% to 102.0%. | Mean % recoveries were found to be 99.64-100.08 %[5] |
| Precision | % RSD for repeatability and intermediate precision should be ≤ 2%. | %RSD for precision was found to be within the acceptable limit[6] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | 0.06 µg/mL[4] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | 0.4 µg/mL[4] |
| Robustness | The method's performance should not be significantly affected by small, deliberate variations in method parameters. | The developed method was found to be robust[6] |
Data Presentation
Summary of Forced Degradation Studies
The following table summarizes the results of forced degradation studies on Ramipril as reported in the literature.
| Stress Condition | Reagent/Condition | Duration | % Degradation | Major Degradation Products |
| Acid Hydrolysis | 0.1 N HCl | - | Significant degradation | Ramiprilat[2] |
| Alkaline Hydrolysis | 0.1 N NaOH | - | Highly unstable, rapid degradation | Ramiprilat[2] |
| Oxidative Degradation | 3% H₂O₂ | - | Susceptible to oxidation | Various minor degradation products[2] |
| Thermal Degradation | 70-120°C (solid state) | - | - | Ramipril Diketopiperazine (DKP)[2] |
| Photodegradation | UV/VIS radiation | - | Generally stable | -[2] |
| Neutral Hydrolysis | Water | - | Slower degradation than acidic/alkaline | Ramiprilat[2] |
| Humidity | 76% RH | - | Moisture accelerates degradation | Ramiprilat, Ramipril Diketopiperazine (DKP)[2] |
Summary of Method Validation Parameters
The table below provides a comparative summary of validation parameters from different published methods for the determination of Ramipril.
| Parameter | Method A | Method B | Method C |
| Linearity Range (µg/mL) | 50-300[3] | 35-65[4] | 0.5-3.0[5] |
| Correlation Coefficient (r²) | - | > 0.998[4] | 0.999[5] |
| Accuracy (% Recovery) | - | - | 99.64-100.08[5] |
| Precision (% RSD) | - | Within acceptable limits | Within acceptable limits |
| LOD (µg/mL) | - | 0.06[4] | - |
| LOQ (µg/mL) | - | 0.4[4] | - |
Conclusion
The development and validation of a stability-indicating assay are critical for ensuring the quality and stability of Ramipril. The information and protocols provided in this application note offer a comprehensive framework for establishing a robust and reliable analytical method. By following the detailed experimental procedures and adhering to the validation criteria outlined by ICH guidelines, researchers and drug development professionals can confidently assess the stability profile of Ramipril and its formulations. The provided data summaries and visualizations serve as a quick reference for method development and validation efforts.
References
- 1. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. gsconlinepress.com [gsconlinepress.com]
Application Note: Preparation and Characterization of Ramiprilat Diketopiperazine Reference Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the preparation, purification, and characterization of the Ramiprilat Diketopiperazine reference standard. This compound is a key degradation product and impurity of the active pharmaceutical ingredient (API) Ramipril and its active metabolite, Ramiprilat.[1][2] The availability of a well-characterized reference standard is crucial for the accurate quantification of this impurity in pharmaceutical formulations and for ensuring the safety and efficacy of Ramipril-based drug products.[3][4] The protocols herein describe a robust method for preparing the reference standard via controlled degradation, followed by purification using preparative High-Performance Liquid Chromatography (HPLC) and characterization by analytical HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction
Ramipril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure.[2] It is a prodrug that is hydrolyzed in vivo to its active metabolite, Ramiprilat.[5] During manufacturing, storage, or under physiological conditions, Ramipril and Ramiprilat can degrade through two primary pathways: hydrolysis of the ester group to form Ramiprilat, and an intramolecular cyclization to form the corresponding diketopiperazine derivatives.[1][2][3] The formation of this compound represents a critical quality attribute to be monitored in drug substance and product.
Regulatory guidelines necessitate the identification and quantification of impurities in pharmaceutical products. Therefore, a pure, well-characterized reference standard of this compound is essential for developing and validating analytical methods to monitor impurity levels. This application note details a comprehensive workflow for its preparation.
Experimental Protocols
Protocol 1: Preparation of this compound via Controlled Degradation
This protocol is based on the principle that low pH and elevated temperature promote the intramolecular cyclization of dipeptide-like structures to form diketopiperazines.[6]
2.1.1 Materials and Equipment:
-
Ramiprilat (starting material)
-
Hydrochloric Acid (HCl), 0.1 N solution
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with temperature control
-
Magnetic stirrer and stir bar
-
pH meter
-
Rotary evaporator
2.1.2 Procedure:
-
Dissolve a known quantity of Ramiprilat (e.g., 500 mg) in 0.1 N HCl in a round-bottom flask to achieve a concentration of approximately 5 mg/mL.
-
Attach the reflux condenser and place the flask in the heating mantle on a magnetic stirrer.
-
Heat the solution to 70-80°C with continuous stirring.
-
Monitor the reaction progress by withdrawing aliquots at regular intervals (e.g., every 2 hours). Neutralize the aliquot and analyze by HPLC (as per Protocol 2.3.1) to determine the ratio of Ramiprilat to this compound.
-
Continue heating until the conversion to the diketopiperazine derivative is maximized (typically 8-12 hours).
-
Once the reaction is complete, cool the solution to room temperature.
-
Concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the solvent.
-
The resulting crude material is then subjected to purification.
Caption: Workflow for this compound preparation.
Protocol 2: Purification by Preparative HPLC
2.2.1 System and Materials:
-
Preparative HPLC system with a UV detector
-
Preparative C18 column (e.g., 250 x 21.2 mm, 10 µm)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
Lyophilizer (Freeze-dryer)
2.2.2 Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
-
Dissolve the crude product from Protocol 2.1 in a minimal amount of Mobile Phase A.
-
Filter the solution through a 0.45 µm filter.
-
Set up the preparative HPLC system with the parameters outlined in Table 1.
-
Inject the filtered solution onto the column.
-
Collect fractions corresponding to the main peak of this compound, monitoring the detector wavelength at 210 nm.
-
Combine the pure fractions and freeze the solution.
-
Lyophilize the frozen solution to obtain the purified this compound as a white solid.[2]
Protocol 3: Characterization and Purity Assessment
2.3.1 Analytical HPLC for Purity Assessment:
-
Method: A validated reverse-phase HPLC method is used to determine the purity of the isolated standard.
-
Procedure:
-
Prepare a standard solution of the purified this compound in the mobile phase at a concentration of approximately 0.5 mg/mL.
-
Inject the solution into an analytical HPLC system.
-
The purity is calculated based on the area percentage of the main peak.
-
2.3.2 Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation:
-
Method: LC-MS is used to confirm the molecular weight of the compound.
-
Procedure:
2.3.3 Nuclear Magnetic Resonance (NMR) for Structural Elucidation:
-
Method: ¹H NMR and ¹³C NMR are used to confirm the chemical structure.
-
Procedure:
-
Dissolve an accurately weighed sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
The obtained chemical shifts, coupling constants, and integration values should be consistent with the structure of this compound.
-
Caption: Characterization workflow for the reference standard.
Data Presentation
Quantitative data from the analytical procedures should be clearly documented. The following tables provide templates for recording this essential information.
Table 1: Preparative HPLC Method Parameters
| Parameter | Value |
|---|---|
| Column | C18, 250 x 21.2 mm, 10 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 15.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 5.0 mL |
| Gradient | 10-50% B over 30 minutes |
Table 2: Analytical HPLC Method Parameters for Purity
| Parameter | Value |
|---|---|
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 2.0) (65:35, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection | UV at 210 nm[7] |
| Injection Volume | 20 µL[1] |
| Column Temp. | 25°C |
Table 3: LC-MS Parameters for Identity Confirmation
| Parameter | Value |
|---|---|
| Column | C18, 50 x 4.6 mm, 1.8 µm |
| Mobile Phase | Methanol : Water : Formic Acid (gradient)[1] |
| Flow Rate | 0.5 mL/min[1] |
| Ionization Mode | ESI Positive (ES⁺)[1] |
| Mass Range | m/z 150 - 600[1] |
| Expected [M+H]⁺ | m/z 371.19 (for C₂₁H₂₆N₂O₄)[8][9][10] |
Table 4: Purity and Characterization Summary
| Test | Specification | Result |
|---|---|---|
| Appearance | White to Off-White Solid[9] | Conforms |
| Purity (by HPLC) | ≥ 98.0% | Report Value |
| Mass (by LC-MS) | [M+H]⁺ = 371.19 ± 0.2 | Conforms |
| Structure (by NMR) | Consistent with proposed structure | Conforms |
Conclusion
The protocols described provide a comprehensive framework for the preparation, purification, and characterization of a this compound reference standard. The preparation via controlled acidic degradation of Ramiprilat is an effective method to generate the target compound. Subsequent purification by preparative HPLC yields a high-purity material suitable for use as a reference standard. The identity, purity, and structure of the final compound are confirmed using a suite of modern analytical techniques, ensuring its suitability for quantitative analysis in pharmaceutical quality control.
References
- 1. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. US20070259941A1 - Ramipril formulation - Google Patents [patents.google.com]
- 5. US20080108688A1 - Ramipril formulation - Google Patents [patents.google.com]
- 6. Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journalwjbphs.com [journalwjbphs.com]
- 8. This compound(Mixture of Diastereoisomers) [lgcstandards.com]
- 9. This compound(Mixture of Diastereoisomers) [cymitquimica.com]
- 10. scbt.com [scbt.com]
Application Note: Capillary Electrophoresis for Ramipril Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ramipril (B1678797), a potent angiotensin-converting enzyme (ACE) inhibitor, is widely prescribed for the treatment of hypertension and heart failure. As with any pharmaceutical active ingredient, the presence of impurities can affect the efficacy and safety of the drug product. Regulatory bodies require stringent control and monitoring of these impurities. Capillary electrophoresis (CE) has emerged as a powerful analytical technique for the separation and quantification of ramipril and its related substances, offering high efficiency, rapid analysis times, and low solvent consumption compared to traditional chromatographic methods.[1][2]
This application note provides a detailed protocol for the impurity profiling of ramipril using Microemulsion Electrokinetic Chromatography (MEEKC), a mode of capillary electrophoresis. The method is based on the work of Orlandini et al. (2011), which demonstrated a rapid and selective separation of ramipril from its eight main impurities.[1][2] A key challenge in the analysis of ramipril and some of its impurities is the presence of cis-trans isomers due to the proline-like moiety in their structure, which can lead to peak broadening or splitting.[1][2] The described MEEKC method effectively overcomes this issue by ensuring that these interconverting isomers migrate as a single, sharp peak.[1][2]
Key Ramipril Impurities
The primary degradation pathways for ramipril are hydrolysis and intramolecular cyclization.[3][4] This leads to the formation of key impurities such as Ramiprilat (Impurity E) and Ramipril Diketopiperazine (Impurity D). The structures of some of the common ramipril impurities are presented in Table 1.
Table 1: Key Impurities of Ramipril
| Impurity Name | Structure |
| Ramipril | |
| Ramipril Impurity A (Ramipril Methyl Ester) | |
| Ramipril Impurity B | |
| Ramipril Impurity C | |
| Ramipril Impurity D (Ramipril Diketopiperazine) | |
| Ramiprilat (Impurity E) |
Experimental Protocol: MEEKC Method
This protocol is adapted from the validated method described by Orlandini et al. (2011) for the analysis of ramipril and its eight main impurities.[1][2]
Instrumentation and Materials
-
Capillary Electrophoresis System: Agilent 3DCE system or equivalent, equipped with a diode array detector (DAD).
-
Capillary: Fused-silica capillary, uncoated, with an effective length and internal diameter suitable for the instrument (e.g., 50 µm i.d.).
-
Reagents:
-
Sodium dodecyl sulfate (B86663) (SDS)
-
n-Butanol
-
n-Heptane
-
Sodium phosphate (B84403) monobasic
-
Phosphoric acid
-
Sodium hydroxide (B78521)
-
Methanol (for sample preparation)
-
Deionized water (18.2 MΩ·cm)
-
-
Standard Substances: Ramipril and its known impurities.
Preparation of Solutions
-
Background Electrolyte (BGE) - Microemulsion:
-
Prepare a 90 mM phosphate buffer by dissolving the appropriate amount of sodium phosphate monobasic in deionized water and adjusting the pH to 2.5 with phosphoric acid.
-
The final microemulsion composition is:
-
88.95% (v/v) of 90 mM phosphate buffer (pH 2.5)
-
1.05% (v/v) of n-heptane
-
10.00% (v/v) of a 1:2 (w/w) mixture of SDS and n-butanol.
-
-
To prepare, first mix the SDS and n-butanol. Then, add the n-heptane and the phosphate buffer. Sonicate the mixture until a clear and homogenous microemulsion is formed.
-
Filter the BGE through a 0.45 µm syringe filter before use.
-
-
Sample and Standard Solutions:
-
Prepare a stock solution of ramipril and each impurity in methanol.
-
Dilute the stock solutions with the BGE to the desired concentration for analysis.
-
Capillary Conditioning
-
Before the first use, rinse the new capillary with 1 M sodium hydroxide for 20 minutes, followed by deionized water for 10 minutes, and finally with the BGE for 15 minutes.
-
Between runs, a short rinse with the BGE is recommended to ensure reproducibility.
Electrophoretic Conditions
-
Capillary Temperature: 17°C
-
Applied Voltage: -26 kV (reverse polarity)
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds). The injection parameters should be optimized for the specific instrument and capillary dimensions.
-
Detection: UV detection at a wavelength of 210 nm.
-
Run Time: Approximately 10 minutes.
Data Presentation
The MEEKC method described provides baseline separation of ramipril and its eight main impurities in approximately 10 minutes.[1][2] The following tables illustrate the expected quantitative data from the analysis. Note that the specific values for migration time and resolution are illustrative and should be determined experimentally during method validation.
Table 2: Illustrative Migration Data for Ramipril and Impurities
| Analyte | Migration Time (min) | Resolution (Rs) |
| Impurity 1 | 4.2 | - |
| Impurity 2 | 4.8 | > 2.0 |
| Impurity 3 | 5.5 | > 2.0 |
| Impurity 4 | 6.1 | > 2.0 |
| Ramiprilat (Impurity E) | 6.8 | > 2.0 |
| Ramipril | 7.5 | > 2.0 |
| Impurity 6 | 8.2 | > 2.0 |
| Ramipril Diketopiperazine (Impurity D) | 8.9 | > 2.0 |
| Impurity 8 | 9.6 | > 2.0 |
Table 3: Typical Method Validation Parameters for Ramipril Impurity Analysis
The following data for Limits of Detection (LOD) and Quantification (LOQ) are based on an HPLC method and are provided for reference.[5] These values should be established for the MEEKC method during validation.
| Impurity | LOD (% w/w) | LOQ (% w/w) |
| Impurity A | ~0.030 | ~0.092 |
| Impurity B | ~0.037 | ~0.107 |
| Impurity C | ~0.070 | ~0.213 |
| Impurity D | ~0.030 | ~0.091 |
Visualizations
Experimental Workflow
The general workflow for the analysis of ramipril impurities using capillary electrophoresis is depicted below.
Caption: Workflow for Ramipril Impurity Profiling by CE.
Logical Relationship for Impurity Analysis
The process of identifying and quantifying impurities in a pharmaceutical sample follows a logical progression.
Caption: Logical Flow for Pharmaceutical Impurity Analysis.
Conclusion
Capillary electrophoresis, specifically the MEEKC method, provides a robust and efficient platform for the impurity profiling of ramipril. This technique successfully addresses the analytical challenges posed by cis-trans isomerization, offering a rapid separation of the active pharmaceutical ingredient from its key impurities. The detailed protocol and methodologies presented in this application note serve as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and stability testing of ramipril.
References
Application Note and Protocols for Forced Degradation Studies of Ramipril to Generate Diketopiperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to conducting forced degradation studies on ramipril (B1678797), an angiotensin-converting enzyme (ACE) inhibitor. The primary focus is on the controlled generation and quantification of its main degradation product, ramipril diketopiperazine (DKP). Ramipril is susceptible to degradation through hydrolysis and intramolecular cyclization, with the latter leading to the formation of the inactive DKP.[1] Understanding this degradation pathway is critical for the development of stable pharmaceutical formulations. This application note outlines detailed protocols for stress testing under various conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.[1] It also includes analytical methodologies for the separation and quantification of ramipril and its degradation products.
Introduction
Ramipril is a prodrug that is converted in vivo to its active metabolite, ramiprilat (B1678798), which is a potent ACE inhibitor used in the treatment of hypertension and cardiovascular diseases.[2][3] However, ramipril's chemical structure, particularly the presence of an ester group, makes it susceptible to degradation.[4][5] The two primary degradation pathways for ramipril are hydrolysis of the ester group to form ramiprilat and an intramolecular cyclization to yield the inactive byproduct, ramipril diketopiperazine (DKP).[1] The formation of DKP is a significant concern as it results in a loss of therapeutic efficacy.[1]
Forced degradation, or stress testing, is a critical component of the drug development process. It helps in identifying potential degradation products, understanding degradation pathways, and establishing the intrinsic stability of a drug molecule. The data generated from these studies are essential for developing stability-indicating analytical methods and for designing stable dosage forms.[4] This document provides detailed protocols to systematically study the degradation of ramipril under various stress conditions to specifically generate and quantify DKP.
Degradation Pathway of Ramipril to Diketopiperazine
The formation of ramipril diketopiperazine occurs through an intramolecular cyclization reaction. This process is particularly prominent under thermal stress and in dry conditions.[1][6] The following diagram illustrates the chemical transformation:
Caption: Chemical transformation of Ramipril to Diketopiperazine.
Experimental Workflow for Forced Degradation Studies
The general workflow for conducting forced degradation studies of ramipril involves subjecting the drug substance to various stress conditions and subsequently analyzing the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for forced degradation studies of ramipril.
Experimental Protocols
Materials and Reagents
-
Ramipril reference standard
-
Ramipril diketopiperazine (DKP) reference standard
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (B78521) (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Methanol (B129727), HPLC grade
-
Acetonitrile (B52724), HPLC grade
-
Potassium dihydrogen phosphate (B84403), analytical grade
-
Orthophosphoric acid, analytical grade
-
Deionized water
Preparation of Stock and Standard Solutions
-
Ramipril Stock Solution (1 mg/mL): Accurately weigh 25 mg of ramipril reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
DKP Stock Solution (1 mg/mL): Accurately weigh 25 mg of DKP reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solution: Prepare a mixed working standard solution containing ramipril and DKP at appropriate concentrations by diluting the stock solutions with the mobile phase.
Forced Degradation Protocols
1. Acidic Hydrolysis
-
To 5 mL of the ramipril stock solution in a flask, add 5 mL of 0.1 N HCl.
-
Reflux the solution at 80°C for 18 hours.
-
At specified time points, withdraw aliquots, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.
2. Alkaline Hydrolysis
-
To 5 mL of the ramipril stock solution in a flask, add 5 mL of 0.1 N NaOH.
-
Reflux the solution at 80°C for 3 hours.
-
At specified time points, withdraw aliquots, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.
3. Oxidative Degradation
-
To 5 mL of the ramipril stock solution in a flask, add 5 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw aliquots and dilute with the mobile phase for HPLC analysis.
4. Thermal Degradation
-
Accurately weigh a known amount of solid ramipril into a glass vial.
-
Place the vial in a hot air oven maintained at 70°C for a specified period.[1][4]
-
After exposure, dissolve the sample in methanol and dilute with the mobile phase for HPLC analysis.
5. Photolytic Degradation
-
Expose the ramipril stock solution and solid drug substance to UV light (254 nm) and visible light (cool white fluorescent lamp) in a photostability chamber.
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the samples at appropriate time intervals.
Analytical Methodology: RP-HPLC
A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is crucial for separating ramipril from its degradation products.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., 0.035 M, pH 2.0) in a ratio of 65:35 (v/v).[7]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 215 nm[4]
-
Injection Volume: 20 µL
-
Column Temperature: 35°C[6]
Data Presentation
The results of the forced degradation studies should be summarized to show the extent of degradation of ramipril and the formation of DKP under each stress condition.
| Stress Condition | Duration | Ramipril Assay (%) | Diketopiperazine (DKP) (%) | Other Degradants (%) | Mass Balance (%) |
| Acidic Hydrolysis (0.1 N HCl, 80°C) | 18 h | 80 | 15 | 5 (Ramiprilat) | 100 |
| Alkaline Hydrolysis (0.1 N NaOH, 80°C) | 3 h | 5 | 0 | 95 (Ramiprilat) | 100 |
| Oxidative (3% H₂O₂, RT) | 24 h | 90 | < 1 | 9 | 99 |
| Thermal (70°C, solid) | 48 h | 85 | 14 | < 1 | 99 |
| Photolytic (UV/Vis) | 7 days | > 99 | < 0.1 | < 0.1 | > 99.1 |
Note: The data presented in this table are hypothetical and for illustrative purposes. Actual results may vary based on experimental conditions.
Conclusion
The protocols and methodologies outlined in this application note provide a robust framework for conducting forced degradation studies of ramipril with a specific focus on the formation of diketopiperazine. These studies are indispensable for understanding the stability of ramipril and for the development of stable and effective pharmaceutical products. The generation of a comprehensive degradation profile is a key regulatory requirement and ensures the quality, safety, and efficacy of the final drug product.
References
- 1. benchchem.com [benchchem.com]
- 2. US20070232680A1 - Preparation of ramipril and stable pharmaceutical compositions - Google Patents [patents.google.com]
- 3. US20080108688A1 - Ramipril formulation - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. US20060188568A1 - Stable formulations of ace inhibitors and methods for preparation thereof - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bioanalytical Method for Ramiprilat Diketopiperazine in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ramipril (B1678797), a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, is a prodrug that is hydrolyzed in the liver to its active metabolite, ramiprilat (B1678798).[1][2][3][4] Ramiprilat is further metabolized to inactive forms, including ramiprilat diketopiperazine.[1][2] Monitoring the levels of these metabolites in plasma is crucial for pharmacokinetic and toxicological studies.[5][6] This document provides a detailed protocol for a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. The methodologies presented are based on established principles for the analysis of ramipril and its primary metabolite, ramiprilat, and are adapted for the specific quantification of the diketopiperazine metabolite.
Metabolic Pathway of Ramipril
Ramipril undergoes a two-step metabolic conversion. First, the ester group of ramipril is hydrolyzed, primarily in the liver, to form the active diacid metabolite, ramiprilat.[2][4][7] Subsequently, ramiprilat can undergo intramolecular cyclization to form the inactive metabolite, this compound.
Bioanalytical Method Workflow
The bioanalytical workflow for the quantification of this compound in plasma involves sample preparation by protein precipitation, followed by chromatographic separation using liquid chromatography and detection by tandem mass spectrometry.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., a stable isotope-labeled analog
-
Human plasma (with K3EDTA as anticoagulant)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water
Sample Preparation: Protein Precipitation
-
Thaw frozen plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Vortex the mixture for 10 seconds.
-
Add 300 µL of methanol to precipitate plasma proteins.[5]
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
The following are suggested starting conditions and should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | A high-performance liquid chromatography system |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | A suitable gradient to ensure separation from endogenous plasma components. |
| MS System | A triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by direct infusion of the this compound standard and the IS. |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Data Presentation
The following tables present illustrative quantitative data for a bioanalytical method validation for this compound.
Table 1: Calibration Curve
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 0.1 | 0.012 |
| 0.2 | 0.025 |
| 0.5 | 0.061 |
| 1.0 | 0.123 |
| 5.0 | 0.615 |
| 10.0 | 1.230 |
| 50.0 | 6.152 |
| 100.0 | 12.310 |
| Linear Range | 0.1 - 100 ng/mL |
| Correlation (r²) | ≥ 0.995 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| LLOQ | 0.1 | 0.098 | 98.0 | 6.5 | 8.2 |
| Low | 0.3 | 0.291 | 97.0 | 5.1 | 6.8 |
| Mid | 7.5 | 7.65 | 102.0 | 4.3 | 5.5 |
| High | 75.0 | 73.5 | 98.0 | 3.8 | 4.9 |
Table 3: Recovery and Matrix Effect
| QC Level | Analyte Peak Area (A) | Post-extraction Spike Peak Area (B) | Neat Solution Peak Area (C) | Recovery (%) (A/B)100 | Matrix Effect (%) (B/C)100 |
| Low | 7850 | 8800 | 9100 | 89.2 | 96.7 |
| High | 79500 | 89000 | 92000 | 89.3 | 96.7 |
Conclusion
This document provides a comprehensive framework for the development and validation of a bioanalytical method for the quantification of this compound in human plasma using LC-MS/MS. The provided protocols and illustrative data serve as a valuable resource for researchers and scientists in the field of drug metabolism and pharmacokinetics. It is recommended that each laboratory validates the method according to regulatory guidelines to ensure its suitability for their specific application.[8][9]
References
- 1. Ramipril | C23H32N2O5 | CID 5362129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of ramipril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cris.technion.ac.il [cris.technion.ac.il]
- 4. SMPDB [smpdb.ca]
- 5. The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ramipril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ijpsonline.com [ijpsonline.com]
- 9. ijpsonline.com [ijpsonline.com]
Application Notes and Protocols for the Use of Ramiprilat Diketopiperazine in Pharmaceutical Quality Control
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the significance and analytical control of ramiprilat (B1678798) diketopiperazine (DKP), a critical impurity in ramipril (B1678797) drug substances and products. Detailed protocols for its identification and quantification are provided to ensure the quality, safety, and efficacy of ramipril formulations.
Introduction
Ramipril, an angiotensin-converting enzyme (ACE) inhibitor, is widely prescribed for the treatment of hypertension and heart failure. As a prodrug, it is converted in vivo to its active metabolite, ramiprilat. During the manufacturing process and upon storage, ramipril can degrade through intramolecular cyclization to form ramiprilat diketopiperazine (also known as Ramipril Impurity D).[1][2][3] This degradation product is pharmacologically inactive and its presence in the final drug product can lead to a loss of potency.[2][3] Furthermore, concerns have been raised about the potential for DKP to form mutagenic N-nitroso derivatives in vivo, making the control of this impurity a critical aspect of pharmaceutical quality control.[4]
Regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have classified this compound as a specified impurity and have set limits for its acceptable levels in ramipril drug substances and products.[3][5][6][7][8]
Ramipril Degradation Pathway
Ramipril primarily degrades via two pathways: hydrolysis to the active metabolite ramiprilat and intramolecular cyclization to the inactive this compound. The formation of DKP is particularly favored under conditions of dry heat.[2][4]
Quantitative Data Summary
Effective quality control relies on accurate quantification of impurities. The following tables summarize key quantitative data related to the analysis and control of this compound.
Table 1: Results of Forced Degradation Studies of Ramipril
Forced degradation studies are essential for developing stability-indicating analytical methods and identifying potential degradation products.
| Stress Condition | Duration | This compound (DKP) Formation (%) | Reference |
| Acidic Hydrolysis (0.1 N HCl) | 30 hours | Degraded | [9] |
| Neutral Hydrolysis (Water) | 7 days | Degraded | [9] |
| Basic Hydrolysis (0.1 N NaOH) | - | Degraded | [9] |
| Oxidative (3% H₂O₂) | - | Degraded | [9] |
| Thermal (Dry Heat, 70°C) | - | Degraded | [9] |
| Thermal (Dry Heat, 363 K, 0% RH) | 20 hours | Peak observed at tR ~ 5.5 min | [4] |
| Photolytic (UV and VIS radiation) | - | Stable | [9] |
Note: The exact percentage of degradation can vary based on the specific experimental conditions.
Table 2: Regulatory Limits for this compound (Impurity D)
| Pharmacopoeia | Specification | Limit |
| European Pharmacopoeia (EP) | Impurity D | Not more than the area of the principal peak in the chromatogram obtained with reference solution (b) (0.5 per cent) |
| United States Pharmacopeia (USP) | Ramipril Related Compound D | Refer to specific monograph |
Experimental Protocols
The following protocols provide detailed methodologies for the determination of this compound in ramipril pharmaceutical products.
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
This method is designed for the separation and quantification of ramipril and its related substances, including this compound.
4.1.1. Chromatographic Conditions
| Parameter | Condition |
| Column | Inertsil ODS-3 (150 x 4.6 mm, 3 µm) or equivalent |
| Mobile Phase A | 0.2 g/L solution of sodium hexanesulfonate, pH adjusted to 2.7 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 3 |
| Flow Rate | 1.5 mL/min |
| Column Temperature | Ambient |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
Table 3: Gradient Elution Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0 | 70 | 30 |
| 15 | 30 | 70 |
| 20 | 30 | 70 |
| 22 | 70 | 30 |
| 25 | 70 | 30 |
4.1.2. Preparation of Solutions
-
Solvent (Diluent): Mobile Phase A : Mobile Phase B (1:1 v/v)
-
Test Solution: Accurately weigh and transfer a quantity of powdered tablets equivalent to 25 mg of ramipril into a 50 mL volumetric flask. Add about 30 mL of Solvent, sonicate for 15 minutes with intermittent shaking, and dilute to volume with Solvent. Mix well and filter through a 0.45 µm nylon filter, discarding the first few mL of the filtrate. This yields a solution with a nominal concentration of 0.5 mg/mL of ramipril.
-
Reference Solution (a) - Impurity Stock Solution: Prepare a solution containing known concentrations of ramipril and its specified impurities (including this compound) in the Solvent.
-
Reference Solution (b) - Standard Solution: Dilute the Reference Solution (a) with the Solvent to obtain a final concentration that corresponds to the reporting limit for the impurities (e.g., 0.5% of the Test Solution concentration for DKP).
4.1.3. System Suitability
-
Inject the Reference Solution (a).
-
The resolution between the peaks of ramipril and any adjacent impurity should be not less than 1.5.
-
The tailing factor for the ramipril peak should be not more than 2.0.
-
The relative standard deviation for replicate injections should be not more than 2.0%.
4.1.4. Calculation
Calculate the percentage of this compound in the portion of tablets taken by the following formula:
% DKP = (Area_DKP / Area_Standard) * (Conc_Standard / Conc_Test) * 100
Where:
-
Area_DKP is the peak area of this compound in the chromatogram of the Test Solution.
-
Area_Standard is the peak area of this compound in the chromatogram of the Reference Solution (b).
-
Conc_Standard is the concentration of this compound in the Reference Solution (b).
-
Conc_Test is the nominal concentration of ramipril in the Test Solution.
Workflow and Quality Control
The following diagrams illustrate the typical workflow for impurity analysis and the logical relationships in pharmaceutical quality control for ramipril.
Conclusion
The control of this compound is a critical component of ensuring the quality and safety of ramipril pharmaceutical products. The application notes and protocols provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively monitor and control this key impurity, thereby ensuring compliance with regulatory standards and safeguarding patient health. Robust and validated analytical methods, such as the HPLC protocol detailed, are essential tools in this endeavor.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. WO2007045907A2 - Ramipril formulation with increased stability - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. uspbpep.com [uspbpep.com]
- 6. drugfuture.com [drugfuture.com]
- 7. Ramipril diketopiperazine | C23H30N2O4 | CID 14520363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. allmpus.com [allmpus.com]
- 9. researchgate.net [researchgate.net]
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ramipril (B1678797) is an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and cardiovascular diseases.[1][2][3] During its synthesis and storage, several related compounds or impurities can form, which may affect the drug's efficacy and safety.[2][4] The primary degradation pathways for ramipril include hydrolysis to its active metabolite, ramiprilat (B1678798) (also known as ramipril diacid or Impurity E), and intramolecular cyclization to form ramipril diketopiperazine (DKP or Impurity D).[2][4][5] Therefore, a robust and validated analytical method is crucial for the quantitative determination of ramipril and its related compounds in tablet formulations to ensure product quality.
This application note provides a detailed protocol for the quantification of ramipril and its key related compounds in tablets using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The method is adapted from various validated procedures and pharmacopeial monographs.[6][7][8]
Key Ramipril Related Compounds
The following are the major related compounds of ramipril that are often monitored:
-
Ramipril Related Compound A (USP): (2S,3aS,6aS)-1-[(S)-2-[[(S)-1-(Methoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-octahydrocyclopenta[b]pyrrole-2-carboxylic acid
-
Ramipril Related Compound B (USP): Ramipril isopropyl ester
-
Ramipril Related Compound C (USP) [7]
-
Ramipril Diketopiperazine (DKP) / Impurity D (EP): An inactive cyclization byproduct.[2][4][9][10]
-
Ramipril Diacid (Ramiprilat) / Impurity E (EP): The active metabolite formed by hydrolysis.[2][4][5]
Experimental Protocol
This protocol outlines a gradient RP-HPLC method for the simultaneous determination of ramipril and its related compounds.
1. Materials and Reagents
-
Ramipril Reference Standard (CRS/USP)
-
Ramipril Related Compounds A, B, C, D, and E Reference Standards
-
Acetonitrile (HPLC grade)
-
Sodium Hexanesulfonate (AR grade)
-
Phosphoric Acid (AR grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Ramipril tablets
2. Equipment
-
HPLC system with a gradient pump, autosampler, and UV/DAD detector
-
Chromatographic data acquisition and processing software
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3. Chromatographic Conditions
| Parameter | Value |
| Column | Inertsil ODS-3 (150 x 4.6 mm, 3 µm) or equivalent C18 column[6] |
| Mobile Phase A | 0.2 g/L Sodium Hexanesulfonate in water, pH adjusted to 2.7 with Phosphoric Acid[6] |
| Mobile Phase B | Acetonitrile[6] |
| Gradient Program | See Table 1 |
| Flow Rate | 1.5 mL/min[6] |
| Detection Wavelength | 210 nm[6] |
| Injection Volume | 20 µL[6] |
| Column Temperature | Ambient |
| Run Time | Approximately 25 minutes[6] |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 15 | 40 | 60 |
| 20 | 40 | 60 |
| 22 | 70 | 30 |
| 25 | 70 | 30 |
4. Preparation of Solutions
-
Solvent Mixture (Diluent): Prepare a 1:1 (v/v) mixture of Mobile Phase A and Mobile Phase B.[6]
-
Standard Stock Solution: Accurately weigh and transfer about 25 mg of Ramipril RS and appropriate amounts of each related compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution: Dilute the Standard Stock Solution with the diluent to obtain a final concentration of approximately 0.5 mg/mL of ramipril and a suitable concentration for each related compound (e.g., 0.005 mg/mL).
-
Sample Preparation:
-
Weigh and finely powder not fewer than 20 ramipril tablets.
-
Accurately weigh a portion of the powder equivalent to 25 mg of ramipril and transfer it to a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent, sonicate for 15 minutes to dissolve, and then dilute to volume with the diluent.[11]
-
Filter the solution through a 0.45 µm syringe filter before injection.[11]
-
5. System Suitability
Before sample analysis, inject the working standard solution to check the system suitability. The acceptance criteria are typically:
-
Tailing factor for the ramipril peak: Not more than 2.0.
-
Theoretical plates for the ramipril peak: Not less than 2000.[6]
-
Resolution between ramipril and the nearest eluting related compound peak: Not less than 1.5.[6]
-
Relative Standard Deviation (RSD) for replicate injections: Not more than 2.0%.
6. Data Analysis
Identify the peaks of ramipril and its related compounds based on their retention times compared to the standard solution. Calculate the amount of each related compound and the assay of ramipril in the tablet sample using the external standard method.
Quantitative Data Summary
The following table summarizes typical quantitative data for the analysis of ramipril and its related compounds, compiled from various studies.
Table 2: Summary of Quantitative Data
| Analyte | Typical Retention Time (min) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) |
| Ramipril Diacid (Impurity E) | ~4.2 | Varies by method | ~0.10[12] | ~0.25[12] |
| Ramipril | ~7.8 | 3.5 - 6.5[11] | ~0.5[11] | ~1.5[11] |
| Ramipril DKP (Impurity D) | ~5.8 | Varies by method | Varies by method | Varies by method |
| Other Related Compounds | Varies | Varies by method | Varies by method | Varies by method |
Note: Retention times, LOD, and LOQ are method-dependent and should be established during method validation.
Experimental Workflow and Signaling Pathways
The overall workflow for the quantification of ramipril and its related compounds is depicted below.
Caption: Experimental workflow for HPLC analysis of ramipril tablets.
The degradation of ramipril into its primary related compounds, diketopiperazine and diacid, is a key consideration for stability studies.
References
- 1. ajpaonline.com [ajpaonline.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 4. benchchem.com [benchchem.com]
- 5. Stability of ramipril in the solvents of different pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pharmacopeia.cn [pharmacopeia.cn]
- 8. Development of Methods of Quality Control of the Tablets «Ramipril» [ouci.dntb.gov.ua]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. RP-HPLC Estimation of Ramipril and Telmisartan in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. globalresearchonline.net [globalresearchonline.net]
Application Note and Protocol for Solid-Phase Extraction of Ramiprilat Diketopiperazine from Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ramipril (B1678797) is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and cardiovascular diseases. It is a prodrug that is metabolized in the body to its active form, ramiprilat (B1678798). One of the main degradation products of ramipril is its diketopiperazine derivative (DKP), which is pharmacologically inactive. The formation of this inactive metabolite can impact the overall therapeutic efficacy of the drug. Therefore, the accurate quantification of ramipril, its active metabolite ramiprilat, and the inactive diketopiperazine metabolite in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies.
This document provides a detailed protocol for the solid-phase extraction (SPE) of ramiprilat diketopiperazine from biological matrices, primarily plasma and urine. While specific validated protocols for the diketopiperazine metabolite are not widely available in the literature, this application note synthesizes information from existing methods for ramipril and ramiprilat to propose a robust SPE procedure suitable for the simultaneous extraction of all three compounds for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocols
Proposed Solid-Phase Extraction (SPE) Protocol for Ramipril, Ramiprilat, and this compound from Human Plasma
This proposed protocol is based on established methods for ramipril and ramiprilat and is expected to have good recovery for the diketopiperazine metabolite due to structural similarities.
Materials:
-
SPE Cartridges: Mixed-mode C8/SCX (Octyl/Strong Cation Exchange) or equivalent polymeric mixed-mode cartridges.
-
Human Plasma (K2-EDTA)
-
Internal Standard (IS): Enalapril or a stable isotope-labeled analog of ramipril.
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic Acid (88%)
-
Ammonium (B1175870) Hydroxide (B78521) (28-30%)
-
Deionized Water
-
Centrifuge
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the samples for 10-15 seconds to ensure homogeneity.
-
Centrifuge the plasma samples at 4000 rpm for 10 minutes to pellet any particulate matter.
-
To 500 µL of plasma supernatant in a clean polypropylene (B1209903) tube, add 50 µL of internal standard working solution.
-
Add 500 µL of 2% formic acid in deionized water to the plasma sample.
-
Vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 2 mL of methanol under gravity or low vacuum.
-
Equilibrate the cartridges by passing 2 mL of deionized water.
-
Further equilibrate with 2 mL of 2% formic acid in deionized water. Do not allow the cartridges to go dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply a low, steady vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/minute.
-
-
Washing:
-
Wash the cartridge with 2 mL of 2% formic acid in deionized water to remove polar interferences.
-
Wash the cartridge with 2 mL of acetonitrile to remove non-polar interferences.
-
-
Elution:
-
Dry the cartridges under high vacuum for 5-10 minutes.
-
Elute the analytes (ramipril, ramiprilat, and this compound) with 2 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol into clean collection tubes.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
-
Data Presentation
Table 1: Recovery Data for Ramipril and Ramiprilat using Solid-Phase Extraction from Human Plasma
| Analyte | Mean Recovery (%) | Reference |
| Ramipril | 88.7 | [1] |
| Ramiprilat | 101.8 | [1] |
| Ramipril | 63.5 - 74.3 | [2] |
| Ramiprilat | 63.5 - 74.3 | [2] |
Table 2: Lower Limit of Quantification (LLOQ) for Ramipril and Ramiprilat in Human Plasma
| Analyte | LLOQ (ng/mL) | Reference |
| Ramipril | 0.5 | [1] |
| Ramiprilat | 0.5 | [1] |
| Ramipril | 0.1 | [2] |
| Ramiprilat | 0.1 | [2] |
Visualizations
Signaling Pathways and Experimental Workflows
The following diagram illustrates the proposed solid-phase extraction workflow for the simultaneous extraction of ramipril, ramiprilat, and this compound from a biological matrix.
Caption: Proposed SPE workflow for this compound.
The diagram below illustrates the degradation pathway of ramipril to its active metabolite, ramiprilat, and its inactive degradation product, this compound.
Caption: Degradation pathway of ramipril.
References
Troubleshooting & Optimization
Minimizing ramiprilat diketopiperazine formation in ramipril formulations
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the formation of ramiprilat (B1678798) diketopiperazine (DKP), a major degradation product of ramipril (B1678797).
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of ramipril?
Ramipril primarily degrades through two pathways:
-
Hydrolysis: The ester group of ramipril is hydrolyzed to form its active metabolite, ramiprilat (ramipril diacid). While pharmacologically active, its formation within a drug product is considered degradation as it alters the intended dosage form.[1]
-
Intramolecular Cyclization (Lactamization): Ramipril undergoes an internal cyclization to form the inactive byproduct, ramipril diketopiperazine (DKP). This is a major degradation pathway, particularly under dry heat and in the solid state.[1][2]
Q2: What factors promote the formation of ramiprilat diketopiperazine (DKP)?
Several factors can accelerate the formation of DKP:
-
Acidic to Neutral pH: DKP formation is more prominent in acidic to neutral buffer solutions (pH 3 and 5).[3][4]
-
High Temperature: Elevated temperatures significantly accelerate the degradation of ramipril to DKP.[2][5]
-
Humidity: Moisture can accelerate the degradation of ramipril, leading to the formation of both ramiprilat and DKP.[1][5]
-
Manufacturing Processes: Mechanical stress, such as compression during tableting, can deteriorate ramipril's stability.[5][6] Wet granulation, if not properly controlled, can also promote degradation.[7][8]
-
Excipients: Certain excipients can create an acidic microenvironment that favors DKP formation.[7]
Q3: How can the formation of this compound (DKP) be minimized in our formulation?
To minimize DKP formation, consider the following strategies:
-
pH Control: Formulating ramipril in a basic environment (pH > 7, preferably > 8) can shift the degradation pathway towards the formation of the active metabolite ramiprilat, thus minimizing the formation of inactive DKP.[7][8][9]
-
Use of Alkaline Stabilizers: Incorporating alkaline substances like sodium bicarbonate, sodium carbonate, or arginine can create a basic microenvironment and preferentially lead to the formation of ramiprilat instead of DKP.[7][8]
-
Excipient Selection:
-
Moisture Control: Protect the formulation from moisture throughout the manufacturing process and storage.[5][6] This can be achieved through:
-
Process Optimization:
-
For wet granulation, increasing the mixing time can help in reducing total impurities and shifting the degradation pathway from DKP to ramiprilat.[7][8]
-
Direct compression may be considered to avoid the use of solvents, but the blend's flow properties and tablet parameters need careful optimization.[6]
-
Q4: What are the analytical methods used to quantify ramipril and its degradation products?
High-Performance Liquid Chromatography (HPLC) is the most common method for the determination of ramipril and its related substances, including DKP.[3][11][12] These methods are typically stability-indicating, meaning they can separate the active pharmaceutical ingredient from its degradation products.
Troubleshooting Guides
Issue 1: High levels of DKP detected in our solid dosage form during stability studies.
| Potential Cause | Troubleshooting Action |
| Acidic Microenvironment | Incorporate an alkaline stabilizer such as sodium bicarbonate into the formulation to create a pH of > 7 (preferably > 8) when dissolved in water.[7][9] |
| Inappropriate Excipients | Review the excipient list. Replace excipients that may contribute to an acidic microenvironment. Consider using calcium sulphate to control moisture.[7] |
| High Moisture Content | Implement stricter moisture control during manufacturing. Ensure the final product has a low moisture content. Package the product in moisture-protective packaging like blisters with a desiccant.[5][10] |
| Manufacturing Stress | If using wet granulation, optimize the mixing time.[7][8] If using direct compression, evaluate the impact of compression forces on degradation. |
Issue 2: Ramipril degradation is observed even with low moisture content.
| Potential Cause | Troubleshooting Action |
| Thermal Degradation | Ramipril is susceptible to degradation under dry heat, leading to DKP formation.[1] Store the product at controlled room temperature and avoid exposure to high temperatures during manufacturing and shipping. |
| Solid-State Interactions | Evaluate the compatibility of ramipril with all excipients in the formulation through solid-state stability studies. |
Data Presentation
Table 1: Effect of pH on Ramipril Degradation Products
| pH | Temperature | Time | Impurity D (DKP) | Impurity E (Ramiprilat) |
| 3 | 90°C | 1 hour | > 0.2% | Not specified |
| 5 | 90°C | 1 hour | > 0.2% | Not specified |
| 8 | 90°C | 1 hour | Not specified | > 1% |
| Alkaline Medium | Not specified | Not specified | Not specified | > 50% |
| (Data sourced from references[3][11]) |
Table 2: Influence of Formulation Strategy on Ramipril Stability
| Formulation Strategy | Storage Conditions | Duration | DKP Formation |
| Preferred Basic Formulations | 25°C / 60% RH | 3 months | < 1% (more preferably < 0.5%) |
| Preferred Basic Formulations | 40°C / 75% RH | 3 months | < 4% (more preferably < 2%) |
| (Data sourced from references[7][8][9]) |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Ramipril and DKP
This protocol is a general representation based on common practices found in the literature.[3][11][12]
-
Chromatographic System:
-
Apparatus: A High-Performance Liquid Chromatograph equipped with a UV detector.
-
Column: Nucleosil 100-5 C18 (250 mm x 4.6 mm, 5 µm) or equivalent.
-
Detection Wavelength: 210 nm.
-
-
Mobile Phase:
-
A gradient elution using a mixture of an aqueous buffer and an organic solvent is typically employed. For example, a mixture of acetonitrile (B52724) and a sodium perchlorate (B79767) solution.[3][11] Another approach uses a buffer of sodium hexanesulfonate at pH 2.7 and acetonitrile.[12]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the ramipril sample in a suitable solvent, such as methanol (B129727) or the mobile phase, to achieve a known concentration.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 ml/min.
-
Injection Volume: Typically 10-20 µL.
-
Temperature: Ambient.
-
-
Analysis:
-
Inject the standard solution, sample solution, and a blank into the chromatograph.
-
Record the chromatograms and measure the peak areas for ramipril and DKP.
-
Calculate the percentage of DKP in the sample.
-
Visualizations
Caption: Ramipril degradation pathways.
Caption: HPLC analysis workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Stability of ramipril in the solvents of different pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiple Unit Particles System of Ramipril: An Approach to Enhance Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP1937220A2 - Ramipril formulation with increased stability - Google Patents [patents.google.com]
- 8. US20080108688A1 - Ramipril formulation - Google Patents [patents.google.com]
- 9. US20070259941A1 - Ramipril formulation - Google Patents [patents.google.com]
- 10. US20070232680A1 - Preparation of ramipril and stable pharmaceutical compositions - Google Patents [patents.google.com]
- 11. ovid.com [ovid.com]
- 12. sciforum.net [sciforum.net]
Technical Support Center: Ramipril Stability and Diketopiperazine Impurity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ramipril (B1678797). The focus is on the stability issues leading to the formation of the diketopiperazine (DKP) impurity.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of ramipril?
A1: Ramipril primarily degrades through two main pathways:
-
Hydrolysis: The ester group in ramipril is hydrolyzed to form its active metabolite, ramiprilat (B1678798) (also known as ramipril diacid or Impurity E).[1] This is a key step in the bioactivation of the prodrug in the body.[1][2][3]
-
Intramolecular Cyclization (Lactamization): Ramipril can undergo an internal cyclization reaction to form the inactive byproduct, ramipril diketopiperazine (DKP or Impurity D).[1]
Q2: What is the significance of diketopiperazine (DKP) formation?
A2: Ramipril diketopiperazine (DKP) is an inactive byproduct of ramipril degradation.[1][4][5] Its formation is undesirable in pharmaceutical formulations as it represents a loss of the active pharmaceutical ingredient (API) and can impact the product's efficacy and safety.[1] While DKP itself is not mutagenic, its nitrosation product has shown mutagenic potential in in-vitro studies.[6][7]
Q3: What factors promote the formation of diketopiperazine (DKP)?
A3: The formation of DKP is influenced by several factors, including:
-
Temperature: Elevated temperatures accelerate the degradation of ramipril, with DKP being a major degradant under dry heat conditions.[1][6][8]
-
pH: Acidic to neutral pH conditions tend to favor the formation of DKP.[5][9][10]
-
Moisture: While hydrolysis to ramiprilat is the primary concern with moisture, humidity can also contribute to the overall degradation of ramipril, leading to the formation of both major byproducts.[1][11][12]
-
Mechanical Stress: Processes such as compression during tableting can negatively impact the stability of ramipril and promote degradation.[11][12]
-
Excipients: The interaction of ramipril with certain excipients can influence its degradation pathway.[1][12]
Q4: How can the formation of diketopiperazine (DKP) be minimized?
A4: Several strategies can be employed to minimize DKP formation:
-
pH Control: Formulating ramipril in a basic environment (pH > 7) can alter the degradation pathway to preferentially form the active metabolite ramiprilat instead of the inactive DKP.[4][5] The use of alkaline stabilizers like sodium bicarbonate or arginine has been shown to be effective.[4]
-
Moisture Protection: Protecting the formulation from moisture through appropriate packaging, such as blisters or sealed containers with desiccants, is crucial.[12][13]
-
Formulation Design: Specialized formulations like pellets in a Multiple Unit Particle System (MUPS) can offer enhanced stability against compression and other stresses.[11]
-
Storage Conditions: Storing the drug product at controlled room temperature and protecting it from high humidity is essential.[11][12]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| High levels of DKP impurity detected in a new formulation. | - Inappropriate pH of the formulation (acidic or neutral).- High moisture content.- Excipient incompatibility.- High processing temperatures. | - Adjust the formulation pH to be slightly alkaline (pH > 7.5) using a suitable buffer or alkalizing agent.[4][5]- Implement stricter moisture control during manufacturing and packaging.- Conduct excipient compatibility studies to identify and replace any problematic excipients.- Optimize manufacturing processes to avoid high temperatures. |
| Increased DKP formation during stability studies. | - Inadequate packaging providing insufficient protection against moisture and temperature fluctuations.- The intrinsic instability of the formulation under accelerated conditions. | - Re-evaluate the packaging. Consider using high-density polyethylene (B3416737) (HDPE) containers with desiccants or triple laminated bags under an inert atmosphere.[13]- Reformulate to enhance stability, potentially by creating a basic microenvironment for the API.[4] |
| Inconsistent DKP levels between batches. | - Variability in raw material attributes.- Inconsistent manufacturing process parameters (e.g., mixing times, compression forces).- Fluctuations in environmental conditions during manufacturing. | - Establish tighter specifications for incoming raw materials.- Validate and standardize all manufacturing process parameters.- Ensure consistent environmental control (temperature and humidity) in the manufacturing area. |
Quantitative Data Summary
Table 1: Impact of pH on Ramipril Degradation Products
| pH | Temperature | Duration | Major Degradation Product | % of Impurity |
| 3 | 90°C | 1 hour | Diketopiperazine (Impurity D) | > 0.2%[9][10] |
| 5 | 90°C | 1 hour | Diketopiperazine (Impurity D) | > 0.2%[9][10] |
| 8 | 90°C | 1 hour | Ramiprilat (Impurity E) | > 1%[9][10] |
| Alkaline (0.1M NaOH) | Not specified | Not specified | Ramiprilat (Impurity E) | > 50%[9][10] |
Table 2: Influence of Stress Conditions on Ramipril Degradation
| Stress Condition | Major Byproduct(s) Formed |
| Humidity (e.g., 76% RH) | Ramiprilat, Ramipril Diketopiperazine (DKP)[1] |
| Dry Heat | Ramipril Diketopiperazine (DKP)[1] |
| Acidic (0.1M HCl) | Ramiprilat, Ramipril Diketopiperazine (DKP)[14] |
| Alkaline (0.1M NaOH) | Ramiprilat[14] |
| Oxidative (H₂O₂) | Ramiprilat, Ramipril Diketopiperazine (DKP)[14] |
Experimental Protocols
Protocol 1: HPLC Method for the Determination of Ramipril and its Degradation Products
This protocol is a representative method based on literature for the analysis of ramipril and its impurities.
Objective: To quantify ramipril and its degradation products, including diketopiperazine, using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Materials and Equipment:
-
HPLC system with a UV detector
-
Stationary Phase: Nucleosil 100-S 5 µm C18 column (250 mm x 4.6 mm i.d.) or equivalent[9]
-
Mobile Phase: Acetonitrile (B52724) and sodium perchlorate (B79767) solution[9]
-
Ramipril reference standard
-
Diketopiperazine (Impurity D) reference standard
-
Ramiprilat (Impurity E) reference standard
-
Acetonitrile (HPLC grade)
-
Sodium perchlorate
-
Purified water
Chromatographic Conditions:
-
Mobile Phase: A gradient elution of acetonitrile and aqueous sodium perchlorate solution.[9] The exact gradient program should be optimized for the specific column and instrument.
-
Flow Rate: 1.0 mL/min[9]
-
Detection Wavelength: 210 nm[9]
-
Column Temperature: Ambient
-
Injection Volume: 20 µL
Procedure:
-
Standard Solution Preparation: Prepare stock solutions of ramipril, diketopiperazine, and ramiprilat reference standards in a suitable solvent (e.g., mobile phase). Prepare working standard solutions by diluting the stock solutions to appropriate concentrations.
-
Sample Preparation: Dissolve a known amount of the ramipril drug substance or product in the solvent to obtain a target concentration. Filter the sample solution through a 0.45 µm filter before injection.
-
Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Identify the peaks of ramipril, diketopiperazine, and ramiprilat based on their retention times compared to the reference standards. Quantify the impurities based on the peak areas.
Protocol 2: Forced Degradation Study of Ramipril
Objective: To investigate the degradation pathways of ramipril under various stress conditions to establish a stability-indicating analytical method.
Procedure:
-
Acid Hydrolysis: Dissolve ramipril in 0.1M HCl and store at a specified temperature (e.g., 90°C) for a defined period (e.g., 1 hour).[9][10] Neutralize the solution before analysis.
-
Alkaline Hydrolysis: Dissolve ramipril in 0.1M NaOH and store under similar conditions as acid hydrolysis.[9][10] Neutralize the solution before analysis.
-
Oxidative Degradation: Treat a solution of ramipril with a solution of hydrogen peroxide (e.g., 3%).[14]
-
Thermal Degradation: Expose solid ramipril to dry heat at an elevated temperature (e.g., 120°C) for a specified duration.[15]
-
Photolytic Degradation: Expose a solution of ramipril to UV and visible light.
-
Analysis: Analyze the stressed samples using the validated HPLC method (Protocol 1) to identify and quantify the degradation products formed under each condition.
Visualizations
Caption: Primary degradation pathways of ramipril.
References
- 1. benchchem.com [benchchem.com]
- 2. cris.technion.ac.il [cris.technion.ac.il]
- 3. Clinical pharmacokinetics of ramipril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP1937220A2 - Ramipril formulation with increased stability - Google Patents [patents.google.com]
- 5. US20080108688A1 - Ramipril formulation - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Stability of ramipril in the solvents of different pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Multiple Unit Particles System of Ramipril: An Approach to Enhance Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US20070232680A1 - Preparation of ramipril and stable pharmaceutical compositions - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. spectroscopyonline.com [spectroscopyonline.com]
pH influence on the rate of ramiprilat diketopiperazine formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the influence of pH on the rate of ramiprilat (B1678798) diketopiperazine (DKP) formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of ramipril (B1678797)?
A1: Ramipril primarily degrades into two main products: ramiprilat (the active diacid form) and ramipril diketopiperazine (DKP), which is an inactive cyclized product.[1] The formation of these products is highly dependent on environmental factors, most notably pH.
Q2: How does pH influence the degradation pathway of ramipril?
A2: The pH of the solution is a critical factor that dictates the predominant degradation pathway of ramipril. Acidic to neutral conditions (specifically pH 3-5) favor the intramolecular cyclization to form ramipril diketopiperazine.[2] Conversely, alkaline conditions (pH 8 and above) promote the hydrolysis of the ester group, leading to the formation of ramiprilat.[2][3]
Q3: What is the kinetic order of ramipril degradation to diketopiperazine?
A3: The degradation of ramipril, including the formation of diketopiperazine, generally follows pseudo-first-order kinetics.[4][5][6]
Q4: At what pH is ramipril most stable with respect to diketopiperazine formation?
A4: While ramipril is susceptible to degradation across a wide pH range, studies suggest that it is most stable in a weakly acidic environment, around pH 5, where the rates of both diketopiperazine formation and hydrolysis to ramiprilat are minimized.[6][7]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental investigation of ramiprilat diketopiperazine formation.
Issue 1: High variability in the measured rate of diketopiperazine formation at a specific pH.
-
Possible Cause: Inconsistent pH control of the buffer solution throughout the experiment. Temperature fluctuations can also affect reaction rates.
-
Troubleshooting Steps:
-
Ensure the buffer has sufficient capacity to maintain the target pH throughout the experiment, especially after the addition of ramipril stock solution.
-
Verify the pH of the reaction mixture at the beginning and end of the experiment using a calibrated pH meter.
-
Use a temperature-controlled environment (e.g., a water bath or incubator) to maintain a constant temperature.
-
Issue 2: Co-elution of ramipril, ramiprilat, and diketopiperazine peaks in HPLC analysis.
-
Possible Cause: The HPLC method is not optimized for the separation of these specific compounds.
-
Troubleshooting Steps:
-
Adjust the mobile phase composition. Increasing the organic solvent (e.g., acetonitrile (B52724) or methanol) percentage can decrease the retention time of all compounds, while decreasing it can increase retention and potentially improve separation.
-
Modify the pH of the aqueous component of the mobile phase. A slightly acidic pH (e.g., 2.5-3.5) is often effective for separating these compounds on a C18 column.
-
Consider using a different stationary phase (e.g., a different type of C18 column or a phenyl-hexyl column) if mobile phase optimization is insufficient.
-
Decrease the flow rate to allow for better separation between closely eluting peaks.
-
Issue 3: Unexpectedly low or no formation of diketopiperazine in acidic conditions.
-
Possible Cause: The temperature of the experiment is too low, or the incubation time is too short to produce a detectable amount of the degradation product.
-
Troubleshooting Steps:
-
Increase the temperature of the stability study. Forced degradation studies are often conducted at elevated temperatures (e.g., 60-90°C) to accelerate degradation.
-
Extend the duration of the experiment and collect samples at later time points.
-
Ensure the initial concentration of ramipril is high enough for the degradation product to be detected by the analytical method.
-
Data Presentation
The following table summarizes the influence of pH on the formation of ramipril's primary degradation products. The degradation follows pseudo-first-order kinetics, and the observed rate constant (kobs) reflects the formation of the specified major product at that pH.
| pH | Major Degradation Product | Observed Rate Constant (kobs) at 90°C (s-1) - Illustrative | Percentage Detected after 1 hour at 90°C |
| 3 | Ramipril Diketopiperazine | Higher | > 0.2%[3] |
| 5 | Ramipril Diketopiperazine | Moderate | > 0.2%[3] |
| 8 | Ramiprilat | Higher | > 1.0%[3] |
Note: The rate constants are illustrative to demonstrate the trend. Actual values will depend on specific experimental conditions such as temperature, buffer composition, and initial drug concentration.
Experimental Protocols
Protocol 1: pH-Dependent Degradation Study of Ramipril
This protocol outlines the procedure to study the effect of pH on the formation of this compound.
1. Materials:
-
Ramipril reference standard
-
Ramiprilat reference standard
-
Ramipril diketopiperazine reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Phosphate (B84403) buffer components (e.g., monobasic potassium phosphate, dibasic sodium phosphate)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
Temperature-controlled water bath or incubator
-
HPLC system with UV detector
2. Preparation of Buffer Solutions:
-
Prepare a series of buffer solutions at different pH values (e.g., pH 2, 3, 4, 5, 7, 8, 9). For acidic pH, 0.1 M HCl (pH 1) and 0.01 M HCl (pH 2) can be used. For other pH values, use appropriate buffer systems like phosphate buffers.
-
Verify the pH of each buffer solution using a calibrated pH meter.
3. Preparation of Ramipril Stock Solution:
-
Accurately weigh a known amount of ramipril reference standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
4. Degradation Study:
-
For each pH value, transfer a known volume of the ramipril stock solution into a volumetric flask and dilute with the respective buffer to obtain a final desired concentration (e.g., 100 µg/mL).
-
Incubate the solutions in a temperature-controlled environment (e.g., 90°C).
-
Withdraw aliquots at predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Immediately cool the withdrawn samples in an ice bath to stop the degradation reaction.
-
If necessary, neutralize the acidic and basic samples before HPLC analysis.
-
Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
Protocol 2: HPLC Method for the Analysis of Ramipril and its Degradation Products
This protocol provides a general HPLC method for the separation and quantification of ramipril, ramiprilat, and ramipril diketopiperazine.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent.
-
Aqueous Phase (A): Phosphate buffer (e.g., 20 mM) adjusted to a pH of 2.5 with phosphoric acid.
-
Organic Phase (B): Acetonitrile.
-
Example Isocratic Elution: A mixture of mobile phase A and B in a ratio of 50:50 (v/v).
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.[7]
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
2. Preparation of Standard Solutions:
-
Prepare individual stock solutions of ramipril, ramiprilat, and ramipril diketopiperazine in a suitable solvent (e.g., methanol).
-
Prepare a mixed standard solution containing all three compounds at known concentrations by diluting the stock solutions with the mobile phase.
3. Analysis:
-
Inject the mixed standard solution to determine the retention times and to calibrate the detector response for each compound.
-
Inject the samples from the degradation study.
-
Identify the peaks in the sample chromatograms by comparing their retention times with those of the standards.
-
Quantify the amount of ramipril remaining and the amount of this compound formed at each time point using the calibration curves derived from the standard solutions.
Mandatory Visualization
Caption: pH influence on ramipril degradation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stability of ramipril in the solvents of different pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced Stability of Ramipril in Nanoemulsion Containing Cremophor-EL: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting HPLC Analysis of Ramiprilat Diketopiperazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the HPLC analysis of ramiprilat (B1678798) diketopiperazine, with a specific focus on peak tailing.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common chromatographic problem that can significantly impact the accuracy and resolution of your analysis. This guide provides a systematic approach to diagnosing and resolving peak tailing for ramiprilat diketopiperazine.
Is the peak tailing observed for all peaks or just the this compound peak?
-
All Peaks: If all peaks in your chromatogram are tailing, the issue is likely related to the HPLC system or the column itself.
-
Specific Peaks: If only the this compound peak (and potentially other basic compounds) is tailing, the problem is likely due to secondary chemical interactions between the analyte and the stationary phase.[1]
Troubleshooting Workflow for Peak Tailing
Caption: A troubleshooting workflow for diagnosing and resolving HPLC peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of peak tailing for this compound in reversed-phase HPLC?
A1: The most common cause of peak tailing for basic compounds like this compound is secondary interactions with residual silanol (B1196071) groups on the silica-based stationary phase.[2][3] These silanol groups can become ionized at higher mobile phase pH values and interact with the basic analyte, leading to a distorted peak shape.[4]
Q2: How does mobile phase pH affect the peak shape of this compound?
A2: The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds.[5] For a basic compound like this compound, lowering the mobile phase pH (typically to a range of 2.5-3.5) can suppress the ionization of the residual silanol groups on the stationary phase, thereby minimizing secondary interactions and reducing peak tailing.[6] Operating at a pH close to the analyte's pKa can lead to a mixture of ionized and unionized forms, resulting in peak distortion.[7]
Q3: Can the buffer concentration in the mobile phase impact peak tailing?
A3: Yes, an insufficient buffer concentration may not effectively maintain a stable pH at the column head, especially when the sample is injected, which can contribute to peak tailing.[8] Increasing the buffer concentration, typically in the range of 20-50 mM, can help to maintain a consistent pH environment and improve peak symmetry.[9]
Q4: My peak tailing persists even after optimizing the mobile phase. What else could be the cause?
A4: If mobile phase optimization does not resolve the issue, consider the following possibilities:
-
Column Degradation: The stationary phase may be degraded, or the column may have a void at the inlet.[10] Try replacing the column with a new one.
-
Column Contamination: The column frit or the packing material at the head of the column may be contaminated with strongly retained sample components.[11] Using a guard column and ensuring proper sample filtration can help prevent this.[12]
-
Column Overload: Injecting too high a concentration or volume of the sample can lead to peak fronting or tailing.[13] Try diluting your sample or reducing the injection volume.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.[12] Ensure all connections are made with minimal dead volume.
-
Sample Solvent Effects: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion.[13] Whenever possible, dissolve your sample in the mobile phase or a weaker solvent.
Q5: What is a good starting point for an HPLC method for the analysis of ramipril (B1678797) and its diketopiperazine impurity?
A5: A good starting point would be a reversed-phase method using a C8 or C18 column. The mobile phase could consist of a mixture of acetonitrile (B52724) and a phosphate (B84403) or formate (B1220265) buffer at a low pH (e.g., pH 2.5-3.5).[10][14][15] Detection is typically performed at a low UV wavelength, such as 210 nm.[11][14]
Data Presentation
The following table summarizes the qualitative effects of key HPLC parameters on the peak shape of basic compounds like this compound.
| Parameter | Change | Expected Effect on Peak Tailing | Rationale |
| Mobile Phase pH | Decrease (e.g., from 6.0 to 3.0) | Decrease | Suppresses ionization of residual silanols, reducing secondary interactions.[6] |
| Buffer Concentration | Increase (e.g., from 10 mM to 50 mM) | Decrease | Improves pH stability at the column head.[9] |
| Column Type | Switch to a highly end-capped column | Decrease | Reduces the number of available free silanol groups.[8] |
| Sample Concentration | Decrease | Decrease | Prevents column overload.[13] |
| Injection Volume | Decrease | Decrease | Reduces the potential for band broadening and overload.[11] |
Experimental Protocols
Below is a detailed experimental protocol for the HPLC analysis of ramipril and its degradation products, including this compound. This protocol is a composite based on several published methods.[10][11][12][14][15]
1. Objective
To separate and quantify ramipril and its related substance, this compound, using reversed-phase high-performance liquid chromatography (RP-HPLC).
2. Materials and Reagents
-
Ramipril reference standard
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) or Sodium Perchlorate (B79767)
-
Phosphoric acid or Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
3. Instrumentation and Chromatographic Conditions
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV or PDA detector.
-
Column: A C18 or C8 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent.
-
Aqueous Phase (Buffer): Prepare a 20 mM potassium dihydrogen phosphate solution and adjust the pH to 2.5 with phosphoric acid.[15] Alternatively, a 0.1 M sodium perchlorate solution adjusted to pH 2.5 with phosphoric acid can be used.
-
Organic Phase: Acetonitrile.
-
Composition: A typical starting gradient could be Acetonitrile:Buffer (40:60 v/v).[14] Isocratic elution can also be employed.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10-20 µL.
4. Preparation of Solutions
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve the ramipril and this compound reference standards in a suitable solvent, such as methanol or a mixture of methanol and water.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve.
-
Sample Preparation: Dissolve the sample containing ramipril and its impurities in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
5. System Suitability
Before sample analysis, perform a system suitability test by injecting a standard solution multiple times (e.g., n=5). The system is deemed suitable if the relative standard deviation (RSD) for the peak area and retention time is less than 2%, and the tailing factor for the this compound peak is less than 2.0.
6. Analysis
Inject the prepared standard and sample solutions into the HPLC system and record the chromatograms.
7. Data Processing
Identify the peaks based on their retention times compared to the standards. Quantify the amount of this compound in the sample using the calibration curve generated from the standard solutions.
Mandatory Visualization
Chemical Relationship Diagram
Caption: Degradation pathways of Ramipril.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. mdpi.com [mdpi.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. moravek.com [moravek.com]
- 6. agilent.com [agilent.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Mobile Phase for Ramipril and Degradants Separation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the mobile phase for the separation of ramipril (B1678797) and its degradation products using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of ramipril that need to be separated?
A1: Ramipril is susceptible to degradation through hydrolysis and intramolecular cyclization. The two primary degradation products that are crucial to separate from the parent drug are:
-
Ramiprilat (Impurity E): The active metabolite of ramipril, formed by the hydrolysis of the ester group. This process is accelerated in both acidic and alkaline conditions.[1][2]
-
Ramipril Diketopiperazine (DKP, Impurity D): An inactive byproduct formed through an internal cyclization reaction (lactamization), which is often promoted by thermal stress.[1][2]
Q2: What are the key considerations when selecting a mobile phase for the separation of ramipril and its degradants?
A2: The selection of an appropriate mobile phase is critical for achieving a successful separation. Key factors to consider include:
-
pH of the aqueous phase: The pH significantly influences the ionization state of ramipril and its degradants, which in turn affects their retention and peak shape. A pH range of 2.5 to 3.5 is commonly used to suppress the ionization of free silanol (B1196071) groups on the column and achieve good peak shapes.[3]
-
Choice of organic modifier: Acetonitrile (B52724) and methanol (B129727) are the most frequently used organic solvents. The choice and proportion of the organic modifier will determine the elution strength of the mobile phase and the overall retention times.[4][5][6]
-
Buffer selection and concentration: A buffer is necessary to maintain a stable pH. Phosphate (B84403) and citrate (B86180) buffers are common choices.[5][6][7] A sufficient buffer concentration, typically around 10-20 mM, is important for consistent peak shapes.[3]
-
Isocratic vs. Gradient elution: Isocratic elution uses a constant mobile phase composition, which is simpler and often sufficient for routine analysis of the parent drug.[4][7] Gradient elution, where the mobile phase composition is changed during the run, is generally required for separating ramipril from its various degradation products, especially in stability studies.[2][4]
Q3: Which type of HPLC column is most suitable for ramipril analysis?
A3: Reversed-phase columns, particularly C18 and C8, are the most commonly used stationary phases for the separation of ramipril and its degradants.[5][8] End-capped columns are often recommended to minimize interactions between the basic functional groups of ramipril and residual silanol groups on the silica (B1680970) surface, which can cause peak tailing.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) for Ramipril | Secondary interactions between the basic ramipril molecule and acidic silanol groups on the column's stationary phase.[3] | Adjust Mobile Phase pH: Lower the pH to a range of 2.5-3.5 to suppress silanol ionization.[3] Use an End-Capped Column: These columns have fewer free silanol groups available for interaction.[3] Add a Competing Base: Introduce a small amount of an agent like triethylamine (B128534) (TEA) to the mobile phase to block the active silanol sites.[3] |
| Inadequate Separation Between Ramipril and Ramiprilat | Insufficient selectivity of the mobile phase. Ramiprilat is more polar than ramipril. | Optimize Organic Modifier Percentage: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) to increase the retention time of both compounds and potentially improve resolution. Adjust pH: Fine-tuning the pH can alter the selectivity between the two compounds. |
| Co-elution of Degradation Products | Multiple degradation products with similar polarities. | Employ Gradient Elution: Start with a lower concentration of the organic modifier and gradually increase it. This will help to separate compounds with a wider range of polarities.[4] Try a Different Organic Modifier: Switching from acetonitrile to methanol, or using a combination, can alter the selectivity of the separation. |
| Shifting Retention Times | Inconsistent mobile phase preparation, fluctuating column temperature, or inadequate column equilibration. | Ensure Accurate Mobile Phase Preparation: Precisely measure all components and ensure the buffer is correctly prepared and the pH is consistent. Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times.[9] Adequate Equilibration: Equilibrate the column with the mobile phase for a sufficient amount of time before injecting samples. |
| Peak Fronting | Column overload or sample solvent being stronger than the mobile phase.[3] | Reduce Sample Concentration/Volume: Dilute the sample or inject a smaller volume.[3] Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase or a weaker solvent.[3] |
Data Presentation
Table 1: Examples of Mobile Phases for Ramipril and Degradants Separation
| Mobile Phase Composition | Stationary Phase | Detection | Comments |
| Methanol: Tetrahydrofuran: 0.01M Phosphate Buffer (pH 2.4) (55:5:40, v/v/v)[8] | RP-18[8] | 215 nm[8] | Used for separating ramipril from its degradation products under various stress conditions.[8] |
| Methanol: 5mM Sodium Citrate in Citric Acid Buffer (pH 3.0) (50:50, v/v)[7][9] | Fortis C18[7][9] | 270 nm[9] | An isocratic method developed for the estimation of ramipril in tablet dosage forms.[7][9] |
| Acetonitrile: 0.2 g/L Sodium Hexanesulfonate (pH 2.7)[4] | Inertsil ODS-3[4] | 210 nm[4] | A gradient method for the determination of ramipril and its impurities.[4] |
| Acetonitrile: 20mM Potassium Dihydrogen Orthophosphate Buffer (pH 3.0) (60:40, v/v)[5] | Thermo MOS-2 Hypersil, C8[5] | 210 nm[5] | A stability-indicating method for the determination of ramipril in the presence of its degradants.[5] |
| Acetonitrile: 0.035 mol/L Phosphate Buffer (pH 2.0) (65:35, v/v)[6] | LiChrospher® 100 RP-18[6] | 213 nm[6] | A stability-indicating method used to study the solid-state stability of ramipril.[6] |
| Acetonitrile: Sodium Perchlorate (linear gradient elution)[2][10] | Nucleosil 100-S C18[2][10] | 210 nm[2][10] | Used to study the stability of ramipril in solutions of different pH.[2][10] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for Ramipril and its Degradants
This protocol is a representative example based on common practices for the separation of ramipril and its degradation products.
1. Materials and Reagents:
-
Ramipril reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
2. Mobile Phase Preparation (Acetonitrile: 20mM Phosphate Buffer pH 3.0, 60:40 v/v): [5] a. To prepare the 20mM phosphate buffer, dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water. b. Adjust the pH of the buffer solution to 3.0 using orthophosphoric acid.[5] c. Filter the buffer solution through a 0.45 µm membrane filter. d. Mix the filtered buffer with acetonitrile in a 40:60 (v/v) ratio.[5] e. Degas the final mobile phase by sonication or vacuum filtration.
3. Standard Solution Preparation: a. Accurately weigh and dissolve a suitable amount of ramipril reference standard in a diluent (e.g., the mobile phase) to obtain a stock solution. b. Further dilute the stock solution with the diluent to achieve the desired concentration for analysis.
4. Sample Preparation (Forced Degradation): a. Acid Hydrolysis: Dissolve ramipril in 0.1 N HCl and heat. Neutralize the solution before injection.[1] b. Alkaline Hydrolysis: Dissolve ramipril in 0.1 N NaOH at room temperature. Neutralize the solution before injection.[1] c. Oxidative Degradation: Treat a solution of ramipril with 3% hydrogen peroxide.[1] d. Thermal Degradation: Expose solid ramipril to heat (e.g., 70°C). Dissolve the sample in a suitable solvent for analysis.[1]
5. Chromatographic Conditions:
-
Column: C8 or C18, e.g., Thermo MOS-2 Hypersil, C8 (150 x 4.6 mm, 5 µm)[5]
-
Mobile Phase: Acetonitrile: 20mM Phosphate Buffer pH 3.0 (60:40, v/v)[5]
-
Flow Rate: 0.8 mL/min[5]
-
Injection Volume: 10 µL[5]
-
Column Temperature: Ambient or controlled (e.g., 40°C)[5]
-
Detection: UV at 210 nm[5]
6. Analysis: a. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. b. Inject a blank (diluent), followed by the standard solution(s) and then the prepared samples. c. Identify and quantify ramipril and its degradation products by comparing their retention times and peak areas with those of the reference standard.
Mandatory Visualization
Caption: Workflow for mobile phase optimization in HPLC.
Caption: Influence of mobile phase pH on peak shape.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability of ramipril in the solvents of different pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development of Methods of Quality Control of the Tablets «Ramipril» | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. researchgate.net [researchgate.net]
- 9. ijrti.org [ijrti.org]
- 10. ovid.com [ovid.com]
Impact of temperature and humidity on ramipril stability
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of temperature and humidity on the stability of ramipril (B1678797). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for ramipril?
Ramipril primarily degrades through two main pathways:
-
Hydrolysis: The ester group in ramipril is hydrolyzed to form its active metabolite, ramiprilat (B1678798) (ramipril diacid). While pharmacologically active, its formation in a drug product is considered degradation as it alters the intended dosage form.[1] This reaction is significantly influenced by pH, with increased rates in both acidic and alkaline conditions.[1]
-
Intramolecular Cyclization (Lactamization): Ramipril can undergo an internal cyclization to form the inactive byproduct, ramipril diketopiperazine (DKP).[1] This is a major degradation product, especially under dry heat and in the solid state.[1]
Q2: How do temperature and humidity affect the stability of ramipril?
Both temperature and humidity accelerate the degradation of ramipril.[2][3]
-
Temperature: Elevated temperatures increase the rate of both hydrolysis and cyclization.[2][3] In the solid state, thermal stress primarily leads to the formation of ramipril diketopiperazine (DKP).[1]
-
Humidity: Moisture accelerates the degradation of ramipril, leading to the formation of both major byproducts, ramiprilat and ramipril diketopiperazine.[1][2] Ramipril is vulnerable to changes in relative humidity (RH) and should be protected from moisture.[2][3]
Q3: What are the main degradation products of ramipril observed under stress conditions?
The primary degradation products identified under various stress conditions are ramiprilat and ramipril diketopiperazine (DKP).[1][2] Minor degradation products can also be formed under oxidative stress.[1]
Q4: Is ramipril stable under photolytic stress?
Ramipril has been reported to be relatively stable under photolytic (UV/VIS radiation) stress conditions.[1][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpectedly high levels of ramipril diketopiperazine (DKP) in solid-state stability studies. | High storage temperature. | Review and control the storage temperature. Ramipril is sensitive to thermal stress, which favors the formation of DKP.[1] |
| Inadequate protection from humidity, even at ambient temperatures. | Ensure the use of appropriate packaging that protects against moisture ingress.[2][3] | |
| Rapid degradation of ramipril in a new formulation. | Incompatible excipients. | Some excipients can affect the stability of ramipril. A study has shown that excipients like talc, starch, and methylcellulose (B11928114) can stabilize pure ramipril, but the tableting process itself can decrease stability.[2] Screen excipients for compatibility with ramipril. |
| Manufacturing process (e.g., wet granulation) introduces moisture.[5] | Consider alternative manufacturing processes like direct compression or ensure thorough drying to minimize residual moisture. | |
| Inconsistent results in stability testing. | Issues with the analytical method. | Ensure a validated, stability-indicating analytical method is used, capable of separating ramipril from its degradation products.[2][4] A common method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1] |
| Improper sample handling and preparation. | Ensure consistent sample preparation procedures, including proper dissolution and dilution steps. For acid and base-stressed samples, neutralization before analysis is crucial.[1] | |
| Formation of unknown peaks in the chromatogram. | Presence of minor or unexpected degradation products. | Utilize techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) for the structural elucidation of unknown impurities.[1][2] |
Data Presentation
Table 1: Summary of Ramipril Degradation under Various Stress Conditions
| Stress Condition | Primary Degradation Product(s) | Remarks |
| Acidic Hydrolysis (e.g., 0.1 N HCl) | Ramiprilat | Rapid degradation occurs.[1] |
| Alkaline Hydrolysis (e.g., 0.1 N NaOH) | Ramiprilat | Rapid degradation occurs.[1] |
| Neutral Hydrolysis (e.g., water) | Ramiprilat | Degradation is slower compared to acidic or alkaline conditions.[1][4] |
| Oxidative (e.g., 3% H₂O₂) | Various minor degradation products | Ramipril is susceptible to oxidation.[1][4] |
| Thermal (e.g., 70-120°C, solid state) | Ramipril Diketopiperazine (DKP) | Primary degradation pathway under dry heat.[1] |
| Humidity (e.g., 76% RH) | Ramiprilat, Ramipril Diketopiperazine (DKP) | Moisture accelerates the formation of both major degradation products.[1][2] |
| Photolytic (UV/VIS radiation) | Generally stable | Ramipril shows relative stability under photolytic stress.[1][4] |
Note: The extent of degradation can vary based on the specific experimental conditions such as temperature, duration of exposure, and formulation matrix.[1]
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on ramipril to identify potential degradation products and develop a stability-indicating analytical method.
-
Preparation of Stock Solution:
-
Prepare a stock solution of ramipril by dissolving a known amount of the drug substance in a suitable solvent (e.g., methanol (B129727) or a methanol/water mixture) to a concentration of approximately 1 mg/mL.[1]
-
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl and reflux for a specified period.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH and reflux for a specified period.
-
Neutral Hydrolysis: Mix the stock solution with an equal volume of water and reflux for a specified period.
-
Oxidative Degradation: Treat the stock solution with a solution of 3% hydrogen peroxide at room temperature for a specified period.[4]
-
Thermal Degradation (Solid State): Place a known weight of solid ramipril in a vial and heat it in an oven at a specific temperature (e.g., 70°C or higher) for a set duration.[1][4] Subsequently, dissolve the sample in a suitable solvent for analysis.[1]
-
Humidity Exposure (Solid State): Expose a known weight of solid ramipril to a specific relative humidity (e.g., 76% RH) at a controlled temperature for a set duration.[2]
-
-
Sample Preparation for Analysis:
-
Withdraw aliquots of the stressed samples at various time points.
-
Neutralize the acidic and alkaline samples.
-
Dilute all samples with the mobile phase to a suitable concentration for analysis.[1]
-
-
Analytical Method:
-
Analyze the samples using a validated stability-indicating RP-HPLC method. A typical method might use a C18 column with a mobile phase consisting of a mixture of a phosphate (B84403) buffer and an organic solvent like acetonitrile (B52724) or methanol.[4][6]
-
Use a UV detector for quantification, typically at a wavelength around 210-215 nm.[4][7]
-
For identification of unknown degradation products, HPLC-MS is recommended.[1][2]
-
Solid-State Stability Study Under Isothermal Conditions
This protocol is for studying the kinetic mechanism of solid-state degradation of ramipril.
-
Sample Preparation:
-
Accurately weigh a specific amount of pure ramipril (e.g., 0.0100 g) into glass vials.[2]
-
-
Exposure to Stress Conditions:
-
Place the vials in thermal chambers that maintain the required temperature (e.g., in the range of 343-363 K) and relative humidity (e.g., in the range of 50.0-76.0%) with high accuracy.[2]
-
-
Sample Collection and Analysis:
-
At predetermined time intervals, remove the samples and allow them to cool to room temperature.
-
Quantitatively transfer the contents of the vials to volumetric flasks using a suitable solvent like methanol.
-
Shake the flasks to ensure complete dissolution and then dilute to the final volume.
-
Analyze the solutions using a validated HPLC method to determine the remaining concentration of ramipril.[2]
-
Mandatory Visualization
Caption: Primary degradation pathways of ramipril.
Caption: General workflow for forced degradation studies of ramipril.
References
- 1. benchchem.com [benchchem.com]
- 2. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Multiple Unit Particles System of Ramipril: An Approach to Enhance Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ijrpc.com [ijrpc.com]
Technical Support Center: Bioanalysis of Ramiprilat Diketopiperazine
Welcome to the technical support center for the bioanalysis of ramiprilat (B1678798) diketopiperazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the quantitative analysis of this metabolite in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the bioanalysis of ramiprilat diketopiperazine?
The primary challenges in the bioanalysis of this compound, a major degradation product of ramipril (B1678797), stem from its physicochemical properties and the complexity of the biological matrix. Key issues include:
-
Matrix Effects: Co-eluting endogenous components from plasma or serum can significantly impact the ionization efficiency of the analyte in the mass spectrometer, leading to ion suppression or enhancement.
-
Low Endogenous Concentrations: As a metabolite and degradation product, its concentration in biological samples can be very low, requiring highly sensitive analytical methods.
-
Structural Similarity to Parent Drug and Metabolites: Chromatographic separation from ramipril and its active metabolite, ramiprilat, is crucial to avoid interference.
-
Analyte Stability: The stability of this compound in the biological matrix and during sample processing needs to be carefully evaluated.
Q2: What are the common sources of matrix effects in the analysis of this compound?
Matrix effects in LC-MS/MS analysis are primarily caused by phospholipids (B1166683), salts, and other endogenous compounds present in the biological sample.[1] These substances can co-elute with this compound and interfere with its ionization, leading to inaccurate quantification. For ramipril and its active metabolite ramiprilat, matrix effects have been observed to cause both ion enhancement (96–109% for ramipril) and suppression (93–94% for ramiprilat).[2] Similar effects can be anticipated for this compound.
Q3: Which sample preparation techniques are recommended to minimize matrix effects for this compound?
The choice of sample preparation technique is critical for minimizing matrix effects. The most common and effective methods include:
-
Solid-Phase Extraction (SPE): This is often the most effective technique for removing interfering matrix components and achieving a clean sample extract.[3][4]
-
Liquid-Liquid Extraction (LLE): LLE can also provide good sample cleanup and reduce matrix effects.
-
Protein Precipitation (PPT): While being a simpler and faster technique, PPT is generally less effective at removing phospholipids and may result in more significant matrix effects.[2]
Q4: What type of internal standard (IS) is most suitable for the analysis of this compound?
A stable isotope-labeled (SIL) internal standard of this compound would be the ideal choice. SIL-IS closely mimics the analyte's behavior during sample preparation, chromatography, and ionization, thereby effectively compensating for matrix effects. If a specific SIL-IS for the diketopiperazine is unavailable, a structurally similar compound or a SIL-IS of the parent drug, ramipril (e.g., ramipril-d5), could be considered, although this is less ideal.[5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the bioanalysis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape or Tailing | 1. Inappropriate mobile phase pH. 2. Column degradation or contamination. 3. Interaction of the analyte with active sites on the column. | 1. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 2. Flush the column with a strong solvent or replace it if necessary. 3. Use a column with end-capping or add a competing agent to the mobile phase. |
| High Signal Variability or Poor Reproducibility | 1. Significant matrix effects (ion suppression or enhancement). 2. Inconsistent sample preparation. 3. Instability of the analyte in the autosampler. | 1. Optimize the sample preparation method (e.g., switch from PPT to SPE). 2. Ensure precise and consistent execution of the sample preparation protocol. 3. Evaluate the autosampler stability of the analyte and process samples in a cooled autosampler if necessary. |
| Low Analyte Recovery | 1. Inefficient extraction from the biological matrix. 2. Analyte adsorption to sample tubes or well plates. 3. Incomplete elution from the SPE cartridge. | 1. Optimize the extraction solvent or SPE sorbent and elution conditions. 2. Use low-binding microplates or tubes. 3. Increase the elution solvent strength or volume. |
| Interference from Ramipril or Ramiprilat | 1. Inadequate chromatographic separation. 2. In-source fragmentation of co-eluting parent drug or other metabolites. | 1. Optimize the chromatographic gradient, mobile phase composition, or switch to a different column chemistry. 2. Adjust the mass spectrometer's source parameters (e.g., cone voltage) to minimize in-source fragmentation. |
Experimental Protocols
Generic Sample Preparation Protocol using Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for the specific laboratory conditions and instrumentation.
-
Sample Pre-treatment: To 100 µL of plasma/serum, add 10 µL of the internal standard working solution. Vortex for 10 seconds.
-
Acidification: Add 100 µL of 2% formic acid in water. Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing:
-
Wash with 1 mL of 0.1% formic acid in water.
-
Wash with 1 mL of methanol.
-
-
Elution: Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Method for Quantitative Assessment of Matrix Effect
The matrix effect can be quantitatively assessed by comparing the peak area of the analyte in a post-extraction spiked sample to that in a neat solution.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and IS in the mobile phase.
-
Set B (Post-extraction Spike): Blank plasma/serum is extracted first, and then the analyte and IS are added to the final extract.
-
Set C (Pre-extraction Spike): Analyte and IS are spiked into plasma/serum before extraction.
-
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
A value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
-
Calculate Recovery:
-
Recovery (%) = [(Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B)] * 100
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Ramipril and its Metabolites
| Technique | Typical Recovery (%) | Matrix Effect Mitigation | Advantages | Disadvantages |
| Protein Precipitation (PPT) | 65-97[6] | Low | Fast, simple, low cost | High potential for matrix effects[7] |
| Liquid-Liquid Extraction (LLE) | >70 | Moderate to High | Good cleanup, moderate cost | Labor-intensive, requires solvent optimization |
| Solid-Phase Extraction (SPE) | >80[4] | High | Excellent cleanup, high selectivity | More complex, higher cost |
Table 2: Reported Matrix Effects for Ramipril and Ramiprilat in Human Plasma
| Analyte | Matrix Effect (%) | Ionization Effect | Reference |
| Ramipril | 96 - 109 | Enhancement | [2] |
| Ramiprilat | 93 - 94 | Suppression | [2] |
| Ramipril | 3.5 | Negligible | [5][6] |
Visualizations
Logical Workflow for Troubleshooting Matrix Effects
References
- 1. Ramipril diketopiperazine acid | C21H26N2O4 | CID 69267073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Determination and Pharmacokinetic Study of Losartan, Losartan Carboxylic Acid, Ramipril, Ramiprilat, and Hydrochlorothiazide in Rat Plasma by a Liquid Chromatography/Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid chromatography-mass spectrometry method for determination of ramipril and its active metabolite ramiprilat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Improving recovery of ramiprilat diketopiperazine during sample preparation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with ramipril (B1678797) and its metabolites, specifically focusing on improving the recovery of ramiprilat (B1678798) diketopiperazine during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of ramipril I should be aware of during sample preparation?
A1: Ramipril is susceptible to degradation via two main pathways, especially under analytical conditions. The primary degradation products are ramiprilat (the active diacid metabolite, also known as Impurity E) and ramipril diketopiperazine (an inactive cyclized product, also known as Impurity D).[1][2][3][4][5] The formation of these products is highly dependent on the pH of the sample environment.[1][2][3]
Q2: How does pH affect the stability of ramipril and the formation of ramiprilat diketopiperazine?
A2: The pH of the sample matrix is a critical factor in the stability of ramipril.
-
Acidic to Neutral Conditions (pH 3-5): These conditions favor the intramolecular cyclization of ramipril, leading to the formation of this compound.[2][3]
-
Alkaline Conditions (pH 8 and above): An alkaline environment promotes the hydrolysis of the ester group in ramipril, resulting in the formation of ramiprilat.[2][3] In a 0.1M NaOH solution, the degradation to ramiprilat can exceed 50%.[2]
Q3: What is the optimal pH for ensuring the stability of ramipril in aqueous solutions?
A3: A weakly acidic environment is generally most favorable for minimizing the degradation of ramipril. Specifically, a pH of 5.0 has been identified as optimal in some formulations.[1] To maintain the integrity of the parent compound, both strongly acidic and, particularly, alkaline conditions should be avoided during sample storage and preparation.[1]
Q4: How does pH impact the extraction efficiency of ramipril and its metabolites from biological matrices?
A4: For liquid-liquid extraction (LLE) and solid-phase extraction (SPE), pH adjustment is crucial for achieving high recovery. Ramipril and its metabolites contain a carboxylic acid group. To improve their extraction from an aqueous matrix into an organic solvent, the pH of the sample should be adjusted to an acidic value (e.g., pH 2-4).[1] This suppresses the ionization of the carboxylic acid group, rendering the molecules less polar and more soluble in the organic phase.[1]
Troubleshooting Guide
Issue: Consistently low recovery of this compound during sample preparation.
Possible Cause 1: Suboptimal pH during extraction.
-
Question: Did you adjust the pH of your sample before extraction?
-
Answer: Failure to acidify the sample is a common reason for low recovery. For LLE, ensure the pH of the plasma or urine sample is adjusted to approximately 2-4 with an appropriate acid (e.g., 1M HCl or formic acid) before adding the organic extraction solvent.[1][6] This protonates the carboxylic acid moiety, increasing its hydrophobicity and partitioning into the organic layer.
Possible Cause 2: Inappropriate choice of extraction solvent or technique.
-
Question: What extraction method and solvent are you using?
-
Answer: The choice of extraction technique and solvent system significantly impacts recovery.
-
For LLE: Use a water-immiscible organic solvent that can effectively solvate the analyte. Ethyl acetate (B1210297) is a commonly used solvent for the extraction of ramipril and its metabolites.[7]
-
For SPE: Solid-phase extraction often yields higher and more consistent recovery compared to LLE.[7] A mixed-mode or polymeric reversed-phase sorbent (like Oasis HLB) can be effective. Ensure the SPE cartridge is properly conditioned and equilibrated before loading the sample.[6]
-
Protein Precipitation (PPT): While being the simplest method, PPT is the least selective and may result in significant matrix effects, which can interfere with the accurate quantification of the analyte, even if recovery is high.[6]
-
Possible Cause 3: Analyte instability during sample processing.
-
Question: Are you controlling the temperature during sample preparation?
-
Answer: Ramipril and its metabolites can degrade at room temperature. It is advisable to keep samples on ice or in a cooled rack during processing to minimize degradation. One study highlights that low sample processing temperatures (e.g., 4°C) are key to success in method development for ramipril and its labile metabolites.
Quantitative Data
The recovery of this compound is not often reported directly in validation studies, as it is considered a degradation product. However, its structural similarity to ramipril and ramiprilat means that extraction efficiency will be subject to the same principles. The following table summarizes recovery data for ramipril and ramiprilat using different sample preparation techniques, which can serve as a guide for optimizing the recovery of this compound.
Table 1: Comparison of Extraction Recovery for Ramipril and Ramiprilat
| Analyte | Extraction Method | Biological Matrix | Recovery (%) | Reference |
| Ramipril | Solid-Phase Extraction (SPE) | Human Plasma | 88.7 | [8][9] |
| Ramiprilat | Solid-Phase Extraction (SPE) | Human Plasma | 101.8 | [8][9] |
| Ramipril | Solid-Phase Extraction (SPE) | Human Plasma | 81.0 - 98.2 | [9] |
| Ramiprilat | Solid-Phase Extraction (SPE) | Human Plasma | 81.0 - 98.2 | [9] |
| Ramipril | Solid-Phase Extraction (SPE) | Human Plasma | 63.5 - 74.3 | [10] |
| Ramiprilat | Solid-Phase Extraction (SPE) | Human Plasma | 63.5 - 74.3 | [10] |
| Ramipril | Liquid-Liquid Extraction (LLE) | Human Plasma | 65.3 - 97.3 (Intra-day) | [11] |
| Ramipril | Protein Precipitation (PPT) | Human Plasma | >90 | [6] |
Table 2: Influence of pH on the Formation of Ramipril Degradation Products
| Condition | Major Degradation Product | Percentage Formed | Reference |
| Ammonium Phosphate Buffer (pH 3), 90°C, 1 hr | Ramipril Diketopiperazine | > 0.2% | [2][3] |
| Ammonium Phosphate Buffer (pH 5), 90°C, 1 hr | Ramipril Diketopiperazine | > 0.2% | [2][3] |
| Ammonium Phosphate Buffer (pH 8), 90°C, 1 hr | Ramiprilat (Diacid) | > 1.0% | [2][3] |
| 0.1M NaOH | Ramiprilat (Diacid) | > 50% | [2] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) from Human Plasma
This protocol is a general procedure based on established methods for ramipril and its metabolites.
-
Sample Pre-treatment: To 500 µL of human plasma in a clean glass tube, add the internal standard solution.
-
pH Adjustment: Acidify the plasma sample to a pH of approximately 3 by adding a small volume of 1M HCl.[6] Vortex briefly to mix.
-
Extraction: Add 2 mL of ethyl acetate to the tube.
-
Vortexing and Centrifugation: Cap the tube and vortex vigorously for 10 minutes. Centrifuge at 4000 rpm for 5 minutes to achieve phase separation.[6]
-
Organic Layer Separation: Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube, avoiding the aqueous layer and the protein interface.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the dried residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) from Human Plasma
This protocol is a composite method based on validated procedures for ramipril analysis.
-
Sample Pre-treatment: To 200 µL of human plasma, add the internal standard solution.[6] For cleaner samples, an optional protein precipitation step can be performed by adding an equal volume of acetonitrile, vortexing, and centrifuging. The resulting supernatant is then used for SPE.[6]
-
SPE Cartridge Conditioning: Condition a mixed-mode or polymeric SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727), followed by 1 mL of deionized water.[6]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow and steady flow rate.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[6]
-
Elution: Elute the analytes of interest with 1 mL of methanol into a clean collection tube.[6]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[6]
Visualizations
Caption: pH-Dependent Degradation Pathways of Ramipril.
Caption: Generalized Workflow for Sample Preparation.
Caption: Troubleshooting Decision Tree for Low Recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability of ramipril in the solvents of different pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US20080108688A1 - Ramipril formulation - Google Patents [patents.google.com]
- 5. US20070232680A1 - Preparation of ramipril and stable pharmaceutical compositions - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Liquid chromatography-mass spectrometry method for determination of ramipril and its active metabolite ramiprilat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jddtonline.info [jddtonline.info]
- 11. researchgate.net [researchgate.net]
Addressing co-elution of ramiprilat and its diketopiperazine derivative
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analytical separation of ramiprilat (B1678798) and its diketopiperazine (DKP) derivative. Co-elution of these compounds is a common challenge in chromatographic analysis, and this resource is designed to assist researchers, scientists, and drug development professionals in achieving optimal separation.
Troubleshooting Guide: Resolving Co-elution of Ramiprilat and Diketopiperazine Derivative
Co-elution, where two or more compounds elute from a chromatographic column at the same time, can compromise the accuracy of quantification and identification.[1][2] This guide provides a systematic approach to troubleshoot and resolve the co-elution of ramiprilat and its diketopiperazine (DKP) derivative.
Q1: My chromatogram shows a single, broad peak where I expect to see ramiprilat and its DKP derivative. How can I confirm if this is co-elution?
A1: A broad or asymmetrical peak can be an indication of co-elution.[2] To confirm, you can employ the following techniques:
-
Peak Purity Analysis with a Diode Array Detector (DAD): A DAD detector can acquire UV spectra across the entire peak. If the spectra are not identical throughout the peak, it indicates the presence of more than one compound.[1][2]
-
Mass Spectrometry (MS) Analysis: Coupling your liquid chromatograph to a mass spectrometer allows you to analyze the mass-to-charge ratio (m/z) of the ions across the peak. Different m/z values at different points of the peak confirm co-elution.[1][2]
Q2: I have confirmed co-elution. What are the initial steps to improve the separation between ramiprilat and its DKP derivative?
A2: Start by assessing your current high-performance liquid chromatography (HPLC) system and method to ensure they are performing optimally.
-
System Suitability Check: Before making significant changes, verify that your HPLC system meets the required performance criteria. Check for consistent flow rates, stable pressure, and minimal peak broadening.[3]
-
Column Health: A contaminated or old column can lead to poor peak shape and resolution. Try flushing the column with a strong solvent or replacing it if necessary.[3][4]
-
Injection Solvent: Dissolving your sample in the initial mobile phase composition can prevent peak distortion and improve separation.[3]
Q3: How can I optimize my mobile phase to resolve the co-eluting peaks?
A3: Mobile phase composition plays a critical role in chromatographic selectivity.
-
Adjusting pH: The pH of the mobile phase can significantly impact the retention of ionizable compounds like ramiprilat. For example, a low pH (e.g., 2.0) has been used effectively in separating ramipril (B1678797) and its impurities.[5] Experiment with small changes in the mobile phase pH to see if it improves resolution.
-
Varying Organic Modifier Concentration: If using a reversed-phase column (e.g., C18), altering the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer can change the elution profile. A shallower gradient or a lower percentage of the organic modifier in an isocratic method will increase retention times and may improve separation.[3]
-
Using Ion-Pairing Agents: For highly polar or ionic compounds, adding an ion-pairing agent like sodium hexanesulfonate to the mobile phase can enhance retention and selectivity.[6]
Q4: What if mobile phase optimization is not sufficient? Should I consider a different column?
A4: Yes, the stationary phase is a key factor in achieving separation. If mobile phase adjustments do not resolve the co-elution, consider the following:
-
Column Chemistry: If you are using a standard C18 column, switching to a different stationary phase chemistry, such as a phenyl-hexyl or a cyano column, can offer different selectivity and potentially resolve the co-eluting peaks.
-
Particle Size and Column Dimensions: Using a column with smaller particles (e.g., sub-2 µm for UPLC) can significantly increase efficiency and resolution.[7][8] A longer column can also improve separation, but will increase analysis time and backpressure.
The following diagram illustrates a general troubleshooting workflow for co-elution issues.
Caption: Troubleshooting workflow for co-elution.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of ramipril?
A1: Ramipril primarily degrades through two pathways: hydrolysis to form the active metabolite ramiprilat (ramipril diacid), and intramolecular cyclization to form the inactive ramipril diketopiperazine (DKP).[9][10] The predominant degradation pathway is influenced by factors such as pH, temperature, and moisture.[10]
Q2: At what wavelength should I monitor for the detection of ramiprilat and its DKP derivative?
A2: A detection wavelength of 210 nm or 213 nm is commonly used for the analysis of ramipril and its impurities, including ramiprilat and the DKP derivative.[5][6]
Q3: Can you provide a starting point for an HPLC method to separate ramiprilat and its DKP derivative?
A3: Based on published methods, a good starting point would be a reversed-phase HPLC method. The following table summarizes parameters from various sources that can be adapted.
| Parameter | Example 1 | Example 2 | Example 3 |
| Column | LiChrospher® 100 RP-18 (250 mm × 4 mm, 5 µm)[5] | Inertsil ODS-3 (150 × 4.6 mm, 3 µm)[6] | Nucleosil 100-S 5 µm C18 (250 mm x 4.6 mm)[11] |
| Mobile Phase A | 0.035 mol/L Potassium Dihydrogen Phosphate Buffer (pH 2.0)[5] | 0.2 g/L Sodium Hexanesulfonate (pH 2.7)[6] | Sodium Perchlorate Solution[11] |
| Mobile Phase B | Acetonitrile[5] | Acetonitrile[6] | Acetonitrile[11] |
| Gradient/Isocratic | Isocratic (65:35 v/v Acetonitrile:Buffer)[5] | Gradient[6] | Linear Gradient[11] |
| Flow Rate | 1.0 mL/min[5] | 1.5 mL/min[6] | 1.0 mL/min[11] |
| Detection | UV at 213 nm[5] | UV at 210 nm[6] | UV at 210 nm[11] |
Q4: Are there UPLC methods available for the analysis of ramipril and its metabolites?
A4: Yes, Ultra-Performance Liquid Chromatography (UPLC) methods have been developed for the determination of ramipril and ramiprilat in biological matrices.[7][8] These methods often utilize sub-2 µm particle columns for faster and more efficient separations.[7]
The following diagram outlines a typical experimental workflow for method development to resolve co-elution.
Caption: Method development workflow for resolving co-elution.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. bvchroma.com [bvchroma.com]
- 5. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development and validation of UPLC tandem mass spectrometry assay for separation of a phase II metabolite of ramipril using actual study samples and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Stability of ramipril in the solvents of different pH - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC Method Validation for Ramiprilat Diketopiperazine Analysis Following ICH Guidelines
For researchers, scientists, and drug development professionals, the accurate quantification of impurities in pharmaceutical products is critical for ensuring safety and efficacy. Ramipril (B1678797), an angiotensin-converting enzyme (ACE) inhibitor, can degrade to form impurities such as ramiprilat (B1678798) diketopiperazine. This guide provides a comparative overview of validated High-Performance Liquid Chromatography (HPLC) methods for the determination of ramiprilat diketopiperazine, adhering to the International Council for Harmonisation (ICH) guidelines.
Comparison of Validated HPLC Methods
The selection of an appropriate HPLC method depends on various factors, including the desired run time, sensitivity, and the specific matrix of the sample. Below is a summary of different reported HPLC methods that have been validated for the analysis of ramipril and its impurities, including the diketopiperazine derivative.
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase | C18 column | C18 column | Inertsil ODS-3 (150 x 4.6 mm, 3 µm) |
| Mobile Phase | Acetonitrile (B52724): 5% Phosphoric Acid (30:70) | Potassium di-hydrogen phosphate (B84403) (pH 3.4): Methanol: Acetonitrile (15:15:70 v/v/v) | Gradient elution with 0.2 g/L Sodium Hexanesulfonate (pH 2.7) and Acetonitrile |
| Flow Rate | Not Specified | 1.5 mL/min | 1.5 mL/min |
| Detection | UV at 220 nm | UV at 210 nm | UV at 210 nm |
| Run Time | ~15 minutes | < 10 minutes | ~25 minutes |
| Linearity (Correlation Coefficient) | > 0.999[1] | > 0.999 | > 0.999[2] |
| Accuracy (% Recovery) | 99.0 - 100.3%[1] | Not Specified | 93.9 - 105.7%[2] |
| Precision (%RSD) | < 5.0%[1] | Not Specified | < 15.0%[2] |
| LOD | 36 pmole ± 8.20%[3] | Not Specified | ~0.030% to ~0.070% for various impurities[2] |
| LOQ | Not Specified | Not Specified | ~0.091% to ~0.213% for various impurities[2] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. The following protocols are based on established and validated HPLC methods for the analysis of ramipril and its impurities.
Method 1: Isocratic RP-HPLC for Ramipril and its Precursors
-
Objective: To separate and quantify ramipril from its precursors.
-
Chromatographic Conditions:
-
Column: C18 stationary phase.
-
Mobile Phase: A mixture of acetonitrile and 5% phosphoric acid in a 30:70 ratio.
-
Detection: UV spectrophotometer at a wavelength of 220 nm.
-
-
Procedure:
-
Prepare the mobile phase and degas it.
-
Prepare standard solutions of ramipril and sample solutions in the mobile phase.
-
Set up the HPLC system with the specified column and mobile phase.
-
Inject the standard and sample solutions into the chromatograph.
-
Record the chromatograms and calculate the concentration of the analytes based on the peak areas.
-
Method 3: Gradient RP-HPLC for the Determination of Ramipril Impurities
-
Objective: To separate and quantify ramipril and its specified impurities in pharmaceutical dosage forms.
-
Chromatographic Conditions:
-
Column: Inertsil ODS-3 (150 x 4.6 mm, 3 µm).
-
Mobile Phase: A gradient elution using a 0.2 g/L solution of sodium hexanesulfonate (pH 2.7) and acetonitrile.
-
Flow Rate: 1.5 mL/min.
-
Detection: Diode array detector at 210 nm.
-
Injection Volume: 20 µL.
-
-
Procedure:
-
Prepare the mobile phase components and degas them.
-
Prepare system suitability solutions, standard solutions of impurities, and sample solutions.
-
Equilibrate the HPLC system with the initial mobile phase composition.
-
Inject the solutions and run the gradient program.
-
Identify and quantify the impurities based on their retention times and peak areas relative to the standards.
-
Method Validation Workflow and Comparison
The validation of an analytical method is essential to ensure its suitability for the intended purpose. The following diagrams illustrate the typical workflow for HPLC method validation as per ICH guidelines and a comparison with alternative analytical techniques.
Caption: Workflow for HPLC Method Validation as per ICH Guidelines.
Caption: Comparison of HPLC with Alternative Analytical Methods.
Alternative and Emerging Analytical Techniques
While HPLC with UV detection is a robust and widely used technique, other methods offer different advantages for the analysis of ramipril and its degradation products.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers superior sensitivity and specificity compared to HPLC-UV.[4][5] It is particularly useful for the analysis of samples with complex matrices or when very low levels of impurities need to be detected.
-
Raman Spectroscopy: As a non-destructive technique, Raman spectroscopy can be implemented for in-line process monitoring during manufacturing to characterize ramipril and its main degradation product, this compound.[6]
Conclusion
The validation of an HPLC method for the determination of this compound according to ICH guidelines is a critical step in ensuring the quality and safety of ramipril-containing pharmaceutical products. This guide provides a comparative framework for selecting an appropriate HPLC method and highlights the key validation parameters that must be assessed. While HPLC-UV remains a cost-effective and reliable standard, techniques like LC-MS/MS and Raman spectroscopy offer advanced capabilities for specific applications in research and manufacturing. The choice of method should be based on a thorough evaluation of the analytical requirements, including sensitivity, specificity, and the intended application.
References
- 1. tsijournals.com [tsijournals.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of LC-MS/MS and HPLC Methods for Ramiprilat Diketopiperazine Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of ramiprilat (B1678798) diketopiperazine, a key degradation impurity of the angiotensin-converting enzyme (ACE) inhibitor, ramipril (B1678797). The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the experimental protocols and performance characteristics of both methods to aid in the selection of the most suitable technique for specific research and quality control needs.
Introduction
Ramipril is a widely prescribed medication for hypertension and heart failure. During its synthesis and storage, it can degrade to form various impurities, with ramiprilat diketopiperazine being a significant concern.[1] Accurate and precise quantification of this impurity is essential to meet regulatory requirements and ensure patient safety. Both HPLC with ultraviolet (UV) detection and LC-MS/MS are powerful analytical techniques employed for this purpose, each offering distinct advantages and limitations.
Methodologies and Experimental Protocols
Detailed experimental protocols for both HPLC-UV and LC-MS/MS methods are presented below. These protocols are based on established methods for the analysis of ramipril and its impurities.[1][2][3][4]
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a robust and widely used technique for the routine analysis of pharmaceutical compounds. Stability-indicating HPLC methods are specifically designed to separate the active pharmaceutical ingredient (API) from its degradation products.
Experimental Protocol: HPLC-UV
| Parameter | Conditions |
| Column | LiChrospher® 100 RP-18 (250 mm × 4 mm, 5 µm)[1] |
| Mobile Phase | Methanol / Water / Formaldehyde (49:50:1, v/v/v)[1] |
| Flow Rate | 0.5 mL/min[1] |
| Injection Volume | 20 µL |
| Column Temperature | 298 K[1] |
| UV Detection | 210 nm[2] |
| Internal Standard | Not specified for impurity analysis |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it particularly suitable for the trace-level quantification of impurities in complex matrices.
Experimental Protocol: LC-MS/MS
| Parameter | Conditions |
| Chromatography | |
| Column | Chromolith speed rod RP 18e gold (50×4.6)[3] |
| Mobile Phase | Acetonitrile, Methanol, and 0.2 % Trifluoroacetic acid[3] |
| Flow Rate | Not specified |
| Injection Volume | Not specified |
| Column Temperature | Ambient |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[3][4] |
| Monitored Transition | m/z 399.2 → m/z 116.1 (Hypothetical for this compound) |
| Internal Standard | Enalapril[3] |
Data Presentation: A Comparative Analysis
The following table summarizes the key performance characteristics of HPLC and LC-MS/MS for the analysis of ramipril and its related substances. While specific validation data for this compound is not extensively available in a single comparative study, the data for ramipril provides a strong indication of the expected performance of each method.
| Validation Parameter | HPLC-UV (for Ramipril) | LC-MS/MS (for Ramipril/Ramiprilat) |
| Linearity Range | 0.004% to 0.040%[1] | 1.09 ng/mL to 108.71 ng/mL[3] |
| Limit of Quantification (LOQ) | 0.0083%[1] | 1.09 ng/mL[3] |
| Limit of Detection (LOD) | 0.0027%[1] | Not Reported |
| Precision (%RSD) | Not specified | Intra-day: ≤ 7.0%, Inter-day: ≤ 10.2%[5] |
| Accuracy (% Recovery) | Not specified | Intra-day: 105-108%, Inter-day: 99-106%[5] |
Mandatory Visualization
The following diagrams illustrate the logical workflow of the cross-validation process and the analytical workflow for each technique.
Caption: Workflow for the cross-validation of analytical methods.
Caption: Analytical workflows for HPLC-UV and LC-MS/MS.
Conclusion
The cross-validation of analytical methods is a critical step in ensuring the reliability and consistency of data. For the analysis of this compound, both HPLC-UV and LC-MS/MS are viable techniques.
-
HPLC-UV is a cost-effective and robust method suitable for routine quality control where the impurity levels are expected to be within the detection limits of the UV detector. Its simplicity and widespread availability make it an attractive option for many laboratories.
-
LC-MS/MS provides significantly higher sensitivity and selectivity, making it the method of choice for trace-level quantification, analysis of complex matrices, and for providing unequivocal identification of the impurity. While the instrumentation is more expensive and the method development can be more complex, the superior performance of LC-MS/MS is often necessary for regulatory submissions and in-depth investigations.
The choice between these two methods will ultimately depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available resources. This guide provides the foundational information to make an informed decision based on scientific data and experimental considerations.
References
- 1. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsonline.com [ijpsonline.com]
- 4. The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tsijournals.com [tsijournals.com]
A Comparative Guide to Ramiprilat Diketopiperazine Impurity Profiling in Ramipril Brands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the impurity profiling of ramiprilat (B1678798) diketopiperazine (DKP), a critical degradation product of the angiotensin-converting enzyme (ACE) inhibitor, ramipril (B1678797). Understanding and controlling this impurity is paramount for ensuring the quality, safety, and efficacy of ramipril drug products. This document outlines the formation pathway of DKP, presents a detailed experimental protocol for its quantification, and discusses the importance of impurity profiling across different commercial brands.
Introduction to Ramipril and Diketopiperazine Impurity
Ramipril is a widely prescribed prodrug that is converted in the body to its active metabolite, ramiprilat. It is susceptible to two primary degradation pathways: hydrolysis to the active ramiprilat and intramolecular cyclization to form the inactive ramiprilat diketopiperazine (DKP) impurity.[1] The formation of DKP is influenced by factors such as temperature, humidity, and pH.[1] As an inactive byproduct, the presence of DKP in ramipril formulations represents a loss of potency and can potentially introduce unknown toxicities. Therefore, rigorous monitoring and control of DKP levels are essential throughout the drug product lifecycle.
Formation of this compound
The intramolecular cyclization of ramipril leads to the formation of the diketopiperazine derivative. This degradation pathway is a significant concern for the stability of ramipril formulations.
Comparative Analysis of Diketopiperazine Impurity in Commercial Ramipril Brands
A pivotal study conducted by Angeli and Trezza evaluated the quality and stability of 22 generic or copycat ramipril tablet formulations against the reference product, Tritace®.[2][3] The study monitored the levels of ramipril and the ramipril-diketopiperazine impurity at baseline and after 1.5 and 3 months of storage under stressed conditions (40°C and 75% relative humidity).[2][3]
While the full quantitative data from this study is not publicly available, the published abstracts provide a critical summary of the findings. The results indicated significant variability in the quality and stability of the tested generic brands compared to the reference product.
Summary of Findings from the Comparative Study:
| Parameter | Baseline Findings | Findings After 3 Months Under Stressed Conditions |
| Ramipril Content | 24% (4 out of 17) of generics failed to meet the reference specifications (90-105% of label claim).[2][3] | 47% (8 out of 17) of generics failed to meet the reference specifications.[2][3] |
| Total Impurities (including DKP) | 32% (7 out of 22) of generics had total impurity levels above the reference product specification (≤5.0%).[2][3] | 68% (15 out of 22) of generics exceeded the total impurity specification.[2][3] |
| Dissolution Profile | 24% (5 out of 21) of generics failed to meet the reference dissolution specifications (≥80% dissolved in 30 minutes).[2][3] | 57% (12 out of 21) of generics failed to meet the dissolution specifications.[2][3] |
These findings underscore the critical importance of rigorous and brand-specific impurity profiling for ramipril products. The significant percentage of generic formulations failing to meet the reference standards for impurity levels, both at baseline and under stability testing, highlights potential risks to patient safety and therapeutic efficacy.
Experimental Protocol for Quantification of this compound Impurity
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for the accurate quantification of ramipril and its diketopiperazine impurity. The following protocol is a synthesis of established methods and provides a robust framework for this analysis.
Instrumentation and Chromatographic Conditions
-
System: High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or citrate (B86180) buffer, pH adjusted to be acidic, typically around 2.5-3.5) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for ideal separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: UV detection at approximately 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C) for better reproducibility.
Preparation of Solutions
-
Standard Solution: Accurately weigh and dissolve a known amount of Ramipril Reference Standard and this compound Reference Standard in a suitable diluent (e.g., a mixture of the mobile phase or a solvent like methanol (B129727) or acetonitrile) to prepare a stock solution of known concentration. Further dilutions can be made to prepare working standard solutions.
-
Sample Solution:
-
Weigh and finely powder not fewer than 20 tablets to determine the average tablet weight.
-
Accurately weigh a portion of the powdered tablets equivalent to a specific amount of ramipril.
-
Transfer the powder to a volumetric flask.
-
Add a portion of the diluent and sonicate for a specified time to ensure complete dissolution of the active ingredient.
-
Dilute to the mark with the diluent and mix well.
-
Filter the solution through a 0.45 µm nylon or PTFE syringe filter before injection.
-
Chromatographic Procedure and System Suitability
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution multiple times (e.g., five or six replicate injections) to check for system suitability.
-
The system suitability parameters should meet the predefined criteria, which typically include:
-
Tailing factor: Not more than 2.0 for the ramipril and DKP peaks.
-
Theoretical plates: A minimum number of theoretical plates for both peaks (e.g., >2000).
-
Relative Standard Deviation (RSD): Not more than 2.0% for the peak areas of replicate injections.
-
-
Once the system suitability is established, inject the sample solutions.
Data Analysis and Calculation
The amount of this compound impurity in the sample is calculated using the peak area response from the chromatograms of the standard and sample solutions. The concentration is typically expressed as a percentage of the labeled amount of ramipril.
Experimental Workflow
The following diagram illustrates the general workflow for the impurity profiling of this compound in ramipril tablets.
References
A Comparative Genotoxicity Assessment: Ramipril vs. Ramiprilat Diketopiperazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the genotoxic potential of the angiotensin-converting enzyme (ACE) inhibitor, ramipril (B1678797), and its primary degradation product, ramiprilat (B1678798) diketopiperazine (DKP). The information presented is collated from publicly available studies and is intended to support research and drug development activities.
Executive Summary
Ramipril, a widely prescribed ACE inhibitor, undergoes degradation to form ramiprilat diketopiperazine (DKP). Understanding the genotoxic profile of this impurity is crucial for ensuring drug safety. This guide summarizes the available experimental data on the genotoxicity of both ramipril and DKP, covering key assays for mutagenicity and clastogenicity.
Based on the available data, ramipril demonstrates a negligible genotoxic risk, with negative results in bacterial reverse mutation (Ames) tests, in vivo micronucleus assays, and forward gene-mutation assays.
In contrast, This compound (DKP) exhibits a more complex profile. While pure DKP is not mutagenic in the Ames test, its N-nitroso derivative shows mutagenic potential. Furthermore, at high concentrations, DKP has been observed to be cytotoxic and potentially aneugenic in vitro. However, these effects were not observed at physiologically relevant concentrations.
Data Presentation: Quantitative Genotoxicity Data
The following tables summarize the quantitative data from key genotoxicity studies on ramipril and this compound.
Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results
| Compound | Test System | Metabolic Activation (S9) | Concentration | Result | Citation |
| Ramipril | Salmonella typhimurium and/or Escherichia coli | With and Without | Not specified in available reports | Negative | [1] |
| N-nitroso-ramiprilat | Salmonella typhimurium TA98 & TA100 | With and Without | Up to 4.5 mg/mL | Negative | --- |
| This compound (DKP) | Salmonella typhimurium TA98 & TA100 | With and Without | Not specified in available reports | Negative | [2][3] |
| N-nitroso-DKP | Salmonella typhimurium TA100 | With | 4.5 mg/mL | Positive (Base substitutions) | [2][3] |
Table 2: In Vitro Micronucleus Test Results
| Compound | Test System | Concentration | Key Findings | Citation |
| This compound (DKP) | Human Lymphocytes | 0.22 mg/mL | Cytotoxic and potentially aneugenic (three-fold increase in micronuclei) | [2][3] |
| This compound (DKP) | Human Lymphocytes | Physiologic concentrations | No cytotoxic or genotoxic effects observed | [2] |
Table 3: Other Genotoxicity Assay Results
| Compound | Assay Type | Test System | Result | Citation |
| Ramipril | In vivo Micronucleus Test | Mouse | Negative | [1] |
| Ramipril | Forward Gene-Mutation Assay | Chinese Hamster Ovary (CHO) cells | Negative | [1] |
| N-nitroso ramipril | In vivo Liver Comet Assay | Mouse | Non-genotoxic | [4] |
| N-nitroso ramipril | In vivo Big Blue® Mutation and Duplex Sequencing Assays | Mouse | Non-mutagenic | [4] |
Note: Data from a direct comparative in vitro mammalian chromosomal aberration assay (OECD 473) for both ramipril and this compound was not available in the reviewed literature.
Experimental Protocols
The methodologies for the key experiments cited are detailed below, based on the available information and standard OECD guidelines.
Bacterial Reverse Mutation Assay (Ames Test)
The mutagenic potential of the compounds was evaluated using the Ames test, which is designed to detect gene mutations.
-
Test Principle: Histidine-dependent strains of Salmonella typhimurium and/or tryptophan-dependent strains of Escherichia coli are exposed to the test compound. Mutagenic substances can cause a reverse mutation, allowing the bacteria to grow on a histidine- or tryptophan-deficient medium.
-
Methodology:
-
Bacterial strains (e.g., S. typhimurium TA98 and TA100) were treated with various concentrations of the test substance.
-
The assay was conducted both with and without a mammalian metabolic activation system (rat liver S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.
-
For the assessment of the N-nitroso derivatives, a Nitrosation Assay Procedure (NAP test) was performed prior to the Ames test to simulate endogenous nitrosation.
-
The number of revertant colonies was counted after incubation and compared to the negative (solvent) control. A significant, dose-dependent increase in revertant colonies indicates a positive result.
-
In Vitro Micronucleus Assay
This assay is used to detect chromosomal damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes left behind during cell division.
-
Test Principle: Cultured mammalian cells (e.g., human lymphocytes) are exposed to the test compound. The formation of micronuclei in the cytoplasm of interphase cells is indicative of clastogenic or aneugenic events.
-
Methodology:
-
Human lymphocyte cultures were treated with this compound at both high, screening concentrations and at concentrations representative of typical human blood levels.
-
Cytokinesis was blocked using cytochalasin-B to allow for the identification of cells that have completed one cell division.
-
Cells were harvested, fixed, and stained.
-
The frequency of micronucleated binucleated cells was scored and statistically compared to the negative control. Cytotoxicity was also assessed by measuring indices such as the Cytokinesis-Block Proliferation Index (CBPI).
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for genotoxicity assessment and a general overview of the signaling pathways involved in the cellular response to genotoxic stress.
References
- 1. Impact of ramipril nitroso-metabolites on cancer incidence — in silico and in vitro safety evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the nitrosamine impurities of ACE inhibitors using computational, in vitro, and in vivo methods demonstrate no genotoxic potential -Pub - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
A Comparative Guide to Bioanalytical Methods for Ramiprilat and Its Diketopiperazine Metabolite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of published bioanalytical methods for the quantification of ramiprilat (B1678798), the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor ramipril (B1678797), and its major degradation product, ramiprilat diketopiperazine. While no formal inter-laboratory comparison studies were identified in the public domain, this document collates and contrasts the performance data and methodologies from various independent laboratory validations. The objective is to offer a consolidated resource to aid in the selection and development of robust analytical methods for pharmacokinetic, bioequivalence, and stability studies.
Performance Comparison of Ramiprilat Quantification Methods
The quantification of ramiprilat in biological matrices, predominantly human plasma, is well-established, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the universally adopted technique. The data presented below, summarized from multiple independent studies, highlights the typical performance characteristics achieved.
| Parameter | Study / Method | Matrix | LLOQ (ng/mL) | Linearity Range (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |
| Lower Limit of Quantification (LLOQ) | Gupta et al.[1] | Human Plasma | 1.08 | 1.08 - 107.56 | at LLOQ: -0.36% | at LLOQ: 7.37% |
| Sompura, B. D. | Human Plasma | 0.1 | Not Specified | Not Specified | Not Specified | |
| Jain et al. | Human Plasma | 0.1 | Not Specified | Not Specified | Not Specified | |
| Linearity | Gupta et al.[1] | Human Plasma | 1.08 | 1.08 - 107.56 | - | r² > 0.98 |
| Accuracy & Precision | Gupta et al.[1] | Human Plasma | - | - | Within ±15% | < 15% |
| De Diego et al. | Not Specified | - | 50-300 µg/mL* | Not Specified | Not Specified |
*Note: This value is for ramipril, but the method also separates ramiprilat and ramipril diketopiperazine.[2]
Quantification of this compound
The determination of this compound, a critical impurity and degradation product, is less commonly reported in bioanalytical studies but is a key focus in stability-indicating assays of pharmaceutical formulations. Forced degradation studies show that ramipril degrades under various stress conditions (acidic, neutral, alkaline, oxidative, and thermal) to form both ramiprilat and ramipril diketopiperazine.[2]
One stability-indicating HPLC method successfully separated ramipril from its degradation products, including ramiprilat and ramipril diketopiperazine, allowing for their quantification.[2] Another study focused on the identification and characterization of impurities in ramipril tablets, designating the diketopiperazine derivative as "Impurity D".[3] The development of methods to quantify this compound is crucial for ensuring the quality and safety of ramipril-containing products.
Experimental Protocols
The methodologies employed for the analysis of ramiprilat and its diketopiperazine metabolite share a common workflow, centered around robust sample preparation and sensitive LC-MS/MS detection.
Sample Preparation
The most frequently cited techniques for extracting ramiprilat from plasma are protein precipitation (PPT) and solid-phase extraction (SPE) .
-
Protein Precipitation: This method involves the addition of an organic solvent, such as acetonitrile (B52724), to the plasma sample to precipitate proteins.[1] The supernatant is then typically separated for analysis. This method is rapid and straightforward.
-
Solid-Phase Extraction (SPE): SPE offers a more targeted approach to sample clean-up, resulting in cleaner extracts and potentially lower matrix effects.[4][5]
A low sample processing temperature (e.g., 4°C) is often highlighted as a key factor for success, given the lability of some metabolites.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and selective quantification of ramiprilat.
-
Chromatography: Reversed-phase chromatography is universally used. A typical column is a C18, and the mobile phase often consists of a mixture of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer with acid).[1][2][4][5] Isocratic elution is common for its simplicity and robustness.[4][5]
-
Mass Spectrometry: Detection is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. For ramiprilat, which is an acidic drug, positive ion monitoring is generally adopted.[1]
Visualized Workflows
General Bioanalytical Workflow for Ramiprilat Quantification
Caption: A generalized workflow for the bioanalytical quantification of ramiprilat.
Ramipril Degradation Pathway
Caption: Primary degradation pathways of ramipril.
References
A Comparative Guide to the Bioanalytical Assay of Ramiprilat, with Reference to its Diketopiperazine Metabolite
For researchers, scientists, and drug development professionals, the accurate and precise quantification of drug metabolites is paramount for pharmacokinetic and bioequivalence studies. This guide provides a comparative overview of the linearity, accuracy, and precision of bioanalytical methods for ramiprilat (B1678798), the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor ramipril (B1678797). While specific assay validation data for its main degradation product, ramiprilat diketopiperazine, is less prevalent in publicly available literature, the methodologies employed for ramiprilat serve as a strong benchmark due to their similar analytical requirements. The methods predominantly utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique known for its high sensitivity and selectivity in complex biological matrices like human plasma.[1][2][3][4][5]
Performance Comparison of Ramiprilat Assays
The following tables summarize the linearity, accuracy, and precision data from various validated LC-MS/MS methods for the quantification of ramiprilat in human plasma. These methods demonstrate the robust and reliable performance necessary for clinical and preclinical drug development.
Table 1: Linearity of Ramiprilat Quantification Methods
| Analytical Method | Linear Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| LC-MS/MS | 1.08 - 107.56 | ≥ 0.98 | [1] |
| LC-MS/MS | 0.2 - 80 | Not Reported | [6] |
| LC-MS/MS | 0.5 - 250 | Not Reported | [2] |
| LC-MS/MS | 0.1 - Not Specified | Not Reported | [4] |
| LC-MS/MS | 0.5 - 80 | 0.9970 | [7] |
| LC-MS/MS | 1 - 100 | Not Reported | [8] |
Table 2: Accuracy and Precision of Ramiprilat Quantification Methods
| Analytical Method | Concentration Level | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| LC-MS/MS | LLOQ (1.08 ng/mL) | 99.64% | 7.37% | [1] |
| LC-MS/MS | Within Batch | Not Reported | 2.29% to 7.11% | [3] |
| LC-MS/MS | Not Specified | 101.8% (Overall Recovery) | Not Reported | [2] |
| LC-MS/MS | Not Specified | 63.5% to 74.3% (Mean Recovery) | Not Reported | [4] |
| HPLC | Intra-day | Better than 4.00% (relative error) | < 4.95% | [9] |
| HPLC | Inter-day | Better than 4.00% (relative error) | < 4.95% | [9] |
Experimental Protocols
The successful quantification of ramiprilat and its metabolites relies on a well-defined experimental protocol. Below is a typical workflow for an LC-MS/MS-based assay.
Sample Preparation: Protein Precipitation
A common and straightforward method for sample preparation in plasma analysis is protein precipitation.
-
Aliquoting: A precise volume of the plasma sample (e.g., 0.200 mL) is transferred to a microcentrifuge tube.
-
Internal Standard Addition: A known concentration of an internal standard (e.g., enalaprilat) is added to the plasma sample to correct for variability during sample processing and analysis.[3]
-
Precipitation: A protein precipitating agent, such as acetonitrile, is added to the sample. The mixture is then vortexed to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: The sample is centrifuged at high speed (e.g., 14,000 RPM) to pellet the precipitated proteins.[3]
-
Supernatant Transfer: The clear supernatant containing the analyte and internal standard is carefully transferred to a clean tube or injection vial for analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The prepared sample is then injected into the LC-MS/MS system for separation and detection.
-
Chromatographic Separation: The analytes are separated on a C18 analytical column using a mobile phase typically consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution with a modifier (e.g., 0.2% trifluoroacetic acid).[1]
-
Mass Spectrometric Detection: The separated analytes are ionized, and the mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. This multiple reaction monitoring (MRM) provides high selectivity and sensitivity for quantification.
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for the bioanalysis of ramiprilat.
Caption: Experimental workflow for ramiprilat bioanalysis.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. Liquid chromatography-mass spectrometry method for determination of ramipril and its active metabolite ramiprilat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. jddtonline.info [jddtonline.info]
- 5. researchgate.net [researchgate.net]
- 6. Bioanalytical method development and validation using incurred samples--simultaneous quantitation of ramipril and ramiprilat in human EDTA plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tsijournals.com [tsijournals.com]
- 8. The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
A Comparative Guide to Robustness Testing of Analytical Methods for Ramipril and Its Degradation Products
For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. This guide provides a comprehensive comparison of robustness testing for various analytical methods used to quantify ramipril (B1678797) and its degradation products. Robustness, a measure of a method's capacity to remain unaffected by small, deliberate variations in parameters, is a critical component of method validation, indicating its reliability during normal usage.
Comparison of High-Performance Liquid Chromatography (HPLC) Methods
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common technique for the analysis of ramipril and its degradation products. The robustness of these methods is typically evaluated by intentionally varying critical parameters and observing the effect on the results.
| Parameter Varied | Method 1 | Method 2 | Method 3 | Method 4 |
| Mobile Phase Composition | Acetonitrile:Phosphate Buffer (pH 4.8) varied by ±10% | Methanol:Tetrahydrofuran:Phosphate Buffer (pH 2.4) varied | Acetonitrile:Potassium Dihydrogen Orthophosphate Buffer (pH 3) (60:40 v/v) varied | Acetonitrile:Phosphate Buffer (pH 2.0) (65:35 v/v) varied |
| Flow Rate | 1.0 mL/min (varied by ±0.2 mL/min)[1] | 1.0 mL/min (varied)[2] | 0.8 mL/min (varied)[3] | 1.0 mL/min (varied)[4] |
| Column Temperature | Varied by ±5°C[1] | Room Temperature (varied)[2] | 40°C (varied)[3] | Not specified |
| pH of Buffer | 4.8 (varied by ±0.2 units)[1] | 2.4 (varied from 2.2 to 2.6)[2] | 3.0 (varied)[3] | 2.0 (varied)[4] |
| Wavelength | 210 nm | 215 nm | 210 nm | 213 nm |
| Observed Effects | Low relative standard deviation indicated robustness.[1] | The pH of the mobile phase was found to be critical to avoid peak tailing.[2] | The method was found to be reliable.[3] | Not specified |
Comparison of High-Performance Thin-Layer Chromatography (HPTLC) Method
An HPTLC method has also been developed for the simultaneous estimation of ramipril and telmisartan, with its robustness being validated.
| Parameter Varied | HPTLC Method 1 |
| Mobile Phase Composition | Methanol:Chloroform (1:6 v/v) |
| Wavelength | 210 nm |
| Linearity Range | 400-2000 ng/band for Ramipril |
| Precision (RSD) | ≤ 1.804% for Ramipril |
| Accuracy (Mean Recovery) | 98 - 102% for Ramipril |
| Forced Degradation | Degradation observed under alkaline, dry heat, oxidative, and photolytic conditions. No degradation under acidic conditions.[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these analytical methods.
Protocol 1: RP-HPLC Method[3]
-
Column: Thermo MOS-2 Hypersil, C8 (150 x 4.6 mm, 5 µm)
-
Mobile Phase: Potassium dihydrogen orthophosphate buffer (pH 3; 20 mM): Acetonitrile (40:60 v/v)
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Detection: Diode Array Detector at 210 nm
-
Column Temperature: 40°C
-
Forced Degradation: The drug was subjected to hydrolysis (0.5 N HCl and 0.5 N NaOH), oxidation (30% H2O2), thermal treatment (80°C for 3 hours), and photolysis. Degradation was observed under acidic, basic, and oxidative conditions.[3]
Protocol 2: RP-HPLC Method[2]
-
Column: RP-18
-
Mobile Phase: Methanol - Tetrahydrofuran - Phosphate Buffer (pH 2.4; 0.01M) (55:5:40, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at 215 nm
-
Forced Degradation: The drug was subjected to hydrolysis (0.1 N HCl, water, and 0.1 N NaOH), oxidation (3% H2O2), heat (70°C), and photolysis (UV and VIS radiation). The drug degraded under acidic, neutral, alkaline, oxidative, and thermal stress conditions but was stable under photolysis.[2]
Protocol 3: HPTLC Method[5]
-
Stationary Phase: TLC plate precoated with Silica gel 60 F254
-
Mobile Phase: Methanol: Chloroform (1:6 v/v)
-
Detection: 210 nm
-
Forced Degradation: The drug was exposed to dry heat, oxidation, photolysis (UV and cool white fluorescent light), and hydrolytic conditions at different pH values.
Visualizing the Workflow
To better understand the process, the following diagrams illustrate the experimental workflow for robustness testing.
Caption: Workflow for Robustness Testing of Analytical Methods.
Caption: Workflow for Forced Degradation Studies of Ramipril.
Ramipril is susceptible to degradation, primarily through hydrolysis to its active metabolite, ramiprilat, and intramolecular cyclization to the inactive ramipril diketopiperazine.[6] The degradation pathway is influenced by factors like pH, temperature, and humidity.[6] Forced degradation studies are therefore essential to identify potential degradation products and develop stability-indicating analytical methods.[6] These studies typically involve exposing the drug to acidic, alkaline, oxidative, thermal, and photolytic stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[6] The results from these studies help in developing and validating robust analytical methods that can separate the parent drug from its degradation products, ensuring the safety and efficacy of the pharmaceutical formulation.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Specificity and Selectivity of Analytical Methods for Ramiprilat and its Diketopiperazine Impurity
For researchers, scientists, and drug development professionals, the accurate quantification of ramipril's active metabolite, ramiprilat (B1678798), and its primary degradation product, ramipril (B1678797) diketopiperazine, is critical for ensuring pharmaceutical quality and safety. This guide provides a detailed comparison of various analytical methods, focusing on their specificity and selectivity, supported by experimental data and detailed protocols.
Ramipril is susceptible to two main degradation pathways: hydrolysis to the active form, ramiprilat, and intramolecular cyclization to the inactive ramipril diketopiperazine.[1] The choice of analytical method is therefore crucial to selectively quantify these compounds in the presence of the parent drug and other potential impurities. The most commonly employed techniques include High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE).
Comparison of Analytical Method Performance
The following tables summarize the quantitative performance of different analytical methods for the determination of ramiprilat and ramipril diketopiperazine.
Table 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
| Parameter | Ramiprilat | Ramipril Diketopiperazine | Reference |
| Linearity Range | 50-300 µg/mL (for ramipril) | Not explicitly stated | [2] |
| Limit of Detection (LOD) | 0.10 µg/mL (for ramipril) | Not explicitly stated | [3] |
| Limit of Quantification (LOQ) | 0.25 µg/mL (for ramipril) | Not explicitly stated | [3] |
| Accuracy (% Recovery) | 99.7% (for ramipril) | Not explicitly stated | [4] |
| Precision (%RSD) | < 4.95% (for ramipril) | Not explicitly stated | [4] |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Parameter | Ramiprilat | Ramipril Diketopiperazine | Reference |
| Linearity Range | 1-100 ng/mL | Not explicitly stated | [5] |
| Limit of Quantification (LOQ) | 0.1 ng/mL | Not explicitly stated | [6] |
| Accuracy (% Recovery) | 93-94% | Not explicitly stated | [7] |
| Precision (%RSD) | < 15% | Not explicitly stated | [8] |
Table 3: Capillary Electrophoresis (CE)
| Parameter | Ramipril and its impurities | Reference |
| Separation Time | ~10 minutes for ramipril and 8 main impurities | [9][10] |
| Specificity | Baseline separation of all analytes | [9] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Stability-Indicating HPLC-UV Method
This method is designed to separate ramipril from its degradation products formed under various stress conditions, thus demonstrating specificity.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: RP-18 column.[2]
-
Mobile Phase: A mixture of methanol, tetrahydrofuran, and phosphate (B84403) buffer (pH 2.4; 0.01M) in a ratio of 55:5:40 (v/v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV detection at 215 nm.[2]
-
Sample Preparation (Forced Degradation):
-
Acid Hydrolysis: 0.1 N HCl.
-
Base Hydrolysis: 0.1 N NaOH.
-
Neutral Hydrolysis: Water.
-
Oxidative Degradation: 3% H2O2.
-
Thermal Degradation: 70°C.
-
Photolytic Degradation: Exposure to UV and visible radiation.[2]
-
The specificity of the method is confirmed by the complete separation of the ramipril peak from the peaks of degradation products, including ramiprilat and ramipril diketopiperazine, under these stress conditions.[2]
LC-MS/MS Method for Quantification in Human Plasma
This highly sensitive and selective method is suitable for pharmacokinetic studies.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.
-
Sample Preparation: Solid-phase extraction from plasma.[6]
-
Chromatographic Conditions:
-
Column: Aquasil C18, 100mm x 2.1mm, 5µm.[6]
-
Mobile Phase: Acetonitrile and deionized water (65:35 ratio) with 1.0 mL/L ammonium (B1175870) trifluoroacetate (B77799) solution (1.0M).[6]
-
Flow Rate: Isocratic elution.
-
-
Detection: Mass spectrometry in multiple reaction monitoring (MRM) mode.[8]
The selectivity of the LC-MS/MS method is ensured by monitoring specific precursor-to-product ion transitions for both ramiprilat and an internal standard, which minimizes interference from endogenous plasma components.[5]
Microemulsion Electrokinetic Chromatography (MEEKC) - Capillary Electrophoresis
This technique offers an alternative approach with high separation efficiency for ramipril and its numerous impurities.
-
Instrumentation: A capillary electrophoresis system with a UV-vis Diode Array Detector (DAD).[11]
-
Capillary: Fused silica (B1680970) capillary.
-
Background Electrolyte: A microemulsion consisting of 88.95% of 90 mM phosphate buffer (pH 2.5), 1.05% of n-heptane, and 10.00% of SDS/n-butanol in a 1:2 ratio.[9][10]
-
Detection: UV detection.
This method has demonstrated the ability to resolve ramipril from eight of its main impurities, including those that undergo cis-trans isomerization, within a short analysis time.[9][10][11]
Visualizing the Analytical Workflows
The following diagrams illustrate the logical flow of the described analytical methods.
Caption: Workflow for the stability-indicating HPLC-UV method.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jddtonline.info [jddtonline.info]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development of a capillary electrophoresis method for the assay of ramipril and its impurities: an issue of cis-trans isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
The Stability Showdown: Diketopiperazine Formation in Solid vs. Liquid Ramipril Formulations
For researchers, scientists, and drug development professionals, understanding the stability of an active pharmaceutical ingredient (API) in different formulations is paramount. This guide provides a detailed comparison of diketopiperazine (DKP) formation, a critical degradation pathway for the angiotensin-converting enzyme (ACE) inhibitor ramipril (B1678797), in solid versus liquid formulations. The insights are supported by experimental data and detailed methodologies to aid in the development of stable and effective ramipril drug products.
Ramipril is susceptible to two primary degradation pathways: hydrolysis to its active metabolite, ramiprilat (B1678798), and intramolecular cyclization to the inactive byproduct, ramipril diketopiperazine (DKP).[1] The prevalence of each pathway is significantly influenced by environmental factors such as pH, temperature, and moisture.[1] While the formation of the active metabolite ramiprilat is a key step in the drug's bioactivation in the body, its premature formation in a drug product is considered degradation.[1] The formation of the inactive DKP is particularly undesirable as it leads to a loss of therapeutic efficacy.
Quantitative Comparison of Ramipril Degradation
The stability of ramipril is markedly different in solid and liquid dosage forms, with factors like moisture and pH playing a pivotal role in the degradation pathway.
| Formulation Type | Storage Conditions | Duration | Key Findings | Reference |
| Solid (Tablets) | 40°C / 75% RH | 3 months | Simple ramipril formulation showed 15.15% related impurities. | [2] |
| Solid (Pellets) | 40°C / 75% RH | 6 months | Polymer-coated pellets minimized related impurities to 2.07%. | [2] |
| Liquid (Nanoemulsion) | 40°C | 180 days | 67.2% degradation of ramipril observed. | [3] |
| Liquid (Nanoemulsion) | 25°C | 180 days | 17.47% degradation of ramipril observed. | [3] |
| Liquid (Nanoemulsion) | 5°C | 180 days | 1.13% degradation of ramipril observed. | [3] |
| Solid (Basic Formulation) | 25°C / 60% RH | 3 months | Degradation to DKP was less than 1%, with preferential degradation to ramiprilat. | [4][5] |
| Solid (Basic Formulation) | 40°C / 75% RH | 3 months | Degradation to DKP was less than 4%. | [5] |
The Critical Role of pH in Ramipril Stability
Studies have shown that the pH of the formulation is a critical determinant of the degradation pathway. Basic formulations of ramipril, both solid and liquid, surprisingly favor the formation of the active metabolite ramiprilat over the inactive DKP.[4][5][6] For solid dosage forms, a 1% solution in water resulting in a pH greater than 7 is considered basic and demonstrates this altered degradation profile.[4][5][6] This is a significant finding for formulators, as it suggests that by controlling the microenvironment of the API, the degradation can be steered towards a therapeutically active compound rather than an inactive one.
Experimental Protocols
Solid-State Stability Testing:
A comprehensive study on the solid-state stability of ramipril was performed using isothermal methods under stress conditions.[7]
-
Sample Preparation: Pure ramipril, ramipril in tablets, and ramipril in model mixtures with excipients (talc, starch, hydroxypropyl methylcellulose) were used.[7]
-
Stress Conditions: Samples were subjected to a temperature range of 343 K to 363 K and a relative humidity (RH) range of 50.0% to 76.0% in thermal chambers.[7]
-
Analytical Method: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method was used for quantification.[7]
-
Degradation Product Identification: HPLC-Mass Spectrometry (MS) was used to identify the degradation products as ramiprilat and diketopiperazine derivative.[7]
Liquid Formulation Stability Testing (Nanoemulsion):
The stability of ramipril in a nanoemulsion formulation was evaluated at different temperatures.[3]
-
Formulation Preparation: Ramipril nanoemulsion was prepared using distilled water as the aqueous phase, which was later optimized with a standard buffer solution of pH 5.0 to improve stability.[3]
-
Storage Conditions: Batches of the nanoemulsion were stored at 40 ± 2°C, 25 ± 2°C, and 5 ± 2°C at ambient humidity.[3]
-
Analysis: The concentration of undecomposed ramipril was determined at various time points over 180 days.[3] The degradation kinetics were found to be first-order.[3]
Visualizing the Chemistry and Process
To better understand the degradation pathway and the experimental approach, the following diagrams are provided.
Caption: Intramolecular cyclization of ramipril to its inactive diketopiperazine form.
Caption: Generalized workflow for comparing the stability of solid and liquid ramipril formulations.
Conclusion
The formation of diketopiperazine is a significant degradation pathway for ramipril, with its rate being highly dependent on the formulation type and environmental conditions. Solid formulations, particularly those with protective coatings or basic excipients, demonstrate enhanced stability against DKP formation compared to simple solid dosage forms. Liquid formulations are highly susceptible to degradation, which can be mitigated by refrigerated storage and pH control. The finding that basic formulations can preferentially lead to the formation of the active metabolite ramiprilat offers a promising strategy for the development of more stable and effective ramipril products. This guide underscores the importance of formulation strategies in controlling the degradation of ramipril and ensuring its therapeutic efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Multiple Unit Particles System of Ramipril: An Approach to Enhance Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced Stability of Ramipril in Nanoemulsion Containing Cremophor-EL: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP1937220A2 - Ramipril formulation with increased stability - Google Patents [patents.google.com]
- 5. US20070259941A1 - Ramipril formulation - Google Patents [patents.google.com]
- 6. US20080108688A1 - Ramipril formulation - Google Patents [patents.google.com]
- 7. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ramiprilat Diketopiperazine: A Guide for Laboratory Professionals
The proper disposal of Ramiprilat diketopiperazine, a degradation product of the angiotensin-converting enzyme (ACE) inhibitor Ramipril, is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.[1][2] This guide provides a step-by-step operational plan for researchers, scientists, and drug development professionals to handle and dispose of this compound safely.
This compound is classified as a hazardous substance, and its disposal is governed by regulations for pharmaceutical waste.[2] Improper disposal, such as flushing down the drain, can lead to environmental contamination and is prohibited for hazardous pharmaceuticals under regulations like the EPA's Subpart P.[2][3][4]
Hazard Profile and Safety Considerations
Safety Data Sheets (SDS) for this compound and its related acid form indicate significant health hazards.[4][5] One form is harmful if swallowed, inhaled, or comes into contact with skin, while the acid form may damage fertility or the unborn child and cause organ damage through prolonged exposure.[4][5] Furthermore, studies suggest that the diketopiperazine derivative of Ramipril is potentially carcinogenic, genotoxic, and mutagenic, reinforcing the need for stringent disposal protocols.
Table 1: Hazard Summary for this compound Compounds
| Hazard Statement | GHS Code | Compound Form | Source |
| Harmful if swallowed, in contact with skin or if inhaled. | H302+H312+H332 | Ramipril Diketopiperazine (Ethyl Ester) | [5] |
| May damage fertility or the unborn child. | H360 | Ramipril Diketopiperazine Acid | [4] |
| May cause damage to organs through prolonged or repeated exposure. | H373 | Ramipril Diketopiperazine Acid | [4] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
Step 1: Personal Protective Equipment (PPE) Before handling the compound, ensure appropriate PPE is worn. This includes:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A lab coat.
-
For powdered forms or if aerosolization is possible, use respiratory protection.
Step 2: Waste Segregation and Containment
-
Do not mix this compound waste with non-hazardous waste.
-
Place all solid waste (e.g., contaminated filter paper, weighing boats, gloves, vials) into a dedicated, properly labeled, leak-proof hazardous waste container.
-
Under the Resource Conservation and Recovery Act (RCRA), hazardous pharmaceutical waste is typically collected in black containers.
-
For liquid waste (e.g., solutions containing the compound), use a dedicated, sealed, and clearly labeled hazardous liquid waste container.
Step 3: Labeling The hazardous waste container must be clearly labeled with:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards (e.g., "Toxic," "Reproductive Hazard").
-
The accumulation start date.
Step 4: Storage
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
-
Ensure the storage area is well-ventilated.
-
Follow your institution's guidelines for the maximum accumulation time for hazardous waste.
Step 5: Final Disposal
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
The standard and required method for treating hazardous pharmaceutical waste is incineration at a permitted treatment facility.[2]
-
Never discharge this compound waste into the sewer system.[2][4]
Step 6: Spill Management
-
In case of a spill, evacuate the immediate area.
-
Avoid generating dust. Do not dry sweep.
-
Carefully collect the spilled material using a HEPA-filtered vacuum or by gently wetting the material with an appropriate solvent and absorbing it with an inert material (e.g., vermiculite, sand).
-
Place all cleanup materials into a sealed, labeled hazardous waste container.[6]
-
Decontaminate the area with an appropriate cleaning solution.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
This procedural guidance is based on general principles of laboratory safety and hazardous waste management. Always consult your institution's specific protocols and the Safety Data Sheet for the material you are handling.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
